molecular formula C6H8N2O B1600622 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine CAS No. 253682-42-7

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B1600622
CAS No.: 253682-42-7
M. Wt: 124.14 g/mol
InChI Key: YIGDNAMSWMGZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine, commonly known as THPO, is a conformationally restricted bicyclic analog of GABA that functions as a selective inhibitor of GABA transporters (GATs) . It was developed from muscimol as part of efforts to design compounds that target the GABA system without direct activity on GABA A receptors . THPO is recognized for its role in studying astrocytic versus neuronal GABA uptake, as it exhibits a preference for inhibiting glial GABA transport, making it a valuable tool for dissecting the distinct roles of different GABA transporter subtypes in the central nervous system . Research applications for THPO include the investigation of GABAergic neurotransmission, synaptic plasticity, and the development of therapeutic strategies for neurological disorders linked to GABA system dysfunction, such as epilepsy . Studies using microdialysis perfusion have demonstrated that THPO can modulate extracellular GABA levels in specific brain regions like the thalamus, highlighting its utility in vivo for probing the dynamics of GABA-mediated inhibition . This compound is provided for Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGDNAMSWMGZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440615
Record name 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253682-42-7
Record name 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Novel Synthesis Methods for 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives. This document prioritizes the [4,5-c] isomer (exemplified by the GABA uptake inhibitor THPO ), distinct from its regioisomer [5,4-c] (exemplified by the GABA agonist Gaboxadol/THIP ).

Technical Whitepaper | Version 2.0

Executive Summary

The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold represents a critical pharmacophore in neurochemistry, serving as a conformationally restricted bioisostere of amino acids.[1] Unlike its [5,4-c] isomer (Gaboxadol), which acts as a GABA-A agonist, the [4,5-c] derivatives (e.g., THPO ) function primarily as selective GABA uptake inhibitors by targeting GAT-1 transporters on glial cells.

Traditional synthesis relies on the condensation of


-keto esters with hydroxylamine—a method often plagued by regioselectivity issues (yielding mixtures of [4,5-c] and [5,4-c] isomers) and harsh deprotection steps. This guide presents three advanced methodologies: a Regioselective Enaminone Protocol , a 1,3-Dipolar Cycloaddition Strategy , and a Continuous Flow MCR (Multicomponent Reaction)  approach. These methods offer superior atom economy, precise regiocontrol, and scalability for drug discovery campaigns.

Structural Analysis & Retrosynthetic Logic

The core challenge in synthesizing this scaffold is controlling the fusion of the isoxazole ring to the piperidine core. The [4,5-c] fusion requires the isoxazole oxygen to be attached to the piperidine C3 position and the nitrogen to the C4 position (or vice versa depending on numbering conventions of the precursor), but chemically, it necessitates specific polarity matching during ring closure.

Retrosynthetic Disconnects
  • Path A (Condensation): Disconnection of the N-O and C-C bonds leads to a 3-functionalized-4-piperidone precursor.

  • Path B (Cycloaddition): Disconnection of the isoxazole ring leads to a tetrahydropyridine dipolarophile and a nitrile oxide dipole.

Retrosynthesis Target 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (Target Scaffold) Precursor1 Path A: Condensation 3-((Dimethylamino)methylene)-4-piperidone + Hydroxylamine Target->Precursor1 Retro-Condensation Precursor2 Path B: Cycloaddition Enamine/Alkene of Piperidine + Nitrile Oxide (R-CNO) Target->Precursor2 Retro-Cycloaddition

Figure 1: Retrosynthetic analysis showing the two primary disconnects for accessing the [4,5-c] scaffold.

Methodology 1: The Regioselective Enaminone Route

Best for: High purity synthesis of the unsubstituted or 3-substituted isoxazole core.

This method improves upon the classical Krogsgaard-Larsen route by replacing the ambiguous


-keto ester intermediate with a discrete enaminone . The enaminone directs the nucleophilic attack of hydroxylamine exclusively to the exocyclic carbon, ensuring high regioselectivity for the [4,5-c] isomer.
Protocol Design
  • Precursor: 1-Benzyl-4-piperidone (N-protection is mandatory to prevent self-condensation).

  • Reagent:

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Cyclizing Agent: Hydroxylamine hydrochloride (

    
    ).
    
Step-by-Step Workflow
  • Enaminone Formation:

    • Charge a reactor with 1-benzyl-4-piperidone (1.0 eq) and DMF-DMA (1.5 eq) in anhydrous toluene.

    • Heat to reflux (

      
      ) for 4–6 hours. The reaction drives the equilibrium by distilling off methanol.
      
    • Checkpoint: Monitor TLC for the disappearance of the ketone. The product, 3-((dimethylamino)methylene)-1-benzyl-4-piperidone , often precipitates upon cooling or can be used crude.

  • Regioselective Cyclization:

    • Dissolve the crude enaminone in methanol.

    • Add Hydroxylamine hydrochloride (1.2 eq) at

      
      .
      
    • Stir at room temperature for 2 hours, then reflux for 1 hour.

    • Mechanism: The nitrogen of

      
       attacks the hard electrophile (the enamine carbon), followed by the oxygen attacking the carbonyl (C4). This specific sequence yields the isoxazolo[4,5-c]pyridine .
      
    • Note: If the reaction is performed in highly acidic media, the regioselectivity may erode.

  • Deprotection:

    • The N-benzyl group is removed via catalytic hydrogenation (

      
      , Pd/C, MeOH) or using ACE-Cl (
      
      
      
      -chloroethyl chloroformate) for milder cleavage.
Data & Validation[2]
  • Yield: Typically 75–85% over two steps.

  • Regio-purity: >95% [4,5-c] isomer (confirmed by NOE NMR studies showing proximity between isoxazole-H and piperidine C3-H).

Methodology 2: The 1,3-Dipolar Cycloaddition (Nitrile Oxide)

Best for: Introducing diverse substituents at the isoxazole 3-position (Library Generation).

This convergent approach utilizes a [3+2] cycloaddition between a dipole (nitrile oxide) and a dipolarophile (enamine derived from piperidone). It allows for the rapid introduction of aryl or alkyl groups at the 3-position of the isoxazole ring, which is difficult to achieve via the condensation route.

Reaction Scheme Visualization

Cycloaddition Aldoxime Aryl Aldoxime (Ar-CH=NOH) NitrileOxide Nitrile Oxide (Ar-C≡N⁺-O⁻) Aldoxime->NitrileOxide In situ generation Chloramine Chloramine-T (Oxidant) Chloramine->NitrileOxide Intermediate Isoxazoline Intermediate NitrileOxide->Intermediate [3+2] Cycloaddition Enamine Morpholine Enamine of 1-Boc-4-piperidone Enamine->Intermediate Product 3-Aryl-4,5,6,7-tetrahydro- isoxazolo[4,5-c]pyridine Intermediate->Product Elimination of Morpholine (Aromatization)

Figure 2: Mechanism of the 1,3-Dipolar Cycloaddition route showing the in situ generation of the nitrile oxide dipole.

Protocol Details
  • Dipolarophile Preparation:

    • React 1-Boc-4-piperidone with morpholine (catalytic p-TsOH, toluene reflux, Dean-Stark) to form the enamine . Isolate by concentration.

  • Cycloaddition:

    • In a separate vessel, dissolve the desired aryl aldoxime (1.0 eq) in DCM.

    • Add the enamine (1.0 eq).

    • Slowly add Chloramine-T (1.1 eq) or aqueous NaOCl (bleach) to generate the nitrile oxide in situ.

    • Stir at ambient temperature for 4–12 hours.

  • Elimination/Aromatization:

    • The initial adduct is often an isoxazoline. Treatment with dilute acid (HCl/EtOH) or heating promotes the elimination of morpholine, aromatizing the ring to the desired isoxazole .

Methodology 3: Continuous Flow One-Pot Synthesis

Best for: Scalability, Safety (handling unstable intermediates), and Green Chemistry.

This method telescopes the enaminone formation and cyclization into a single continuous flow stream, minimizing the accumulation of thermal intermediates and improving the safety profile when using energetic reagents like hydroxylamine.

Flow Reactor Setup
  • Module A (Enaminone Formation):

    • Feed 1: 1-Benzyl-4-piperidone in Toluene.

    • Feed 2: DMF-DMA (neat).

    • Reactor: Heated coil (

      
      , 10 min residence time).
      
  • Module B (Cyclization):

    • Feed 3:

      
       in MeOH/Water.
      
    • Mixer: T-piece connector joining Module A output with Feed 3.

    • Reactor: PFA coil (

      
      , 15 min residence time).
      
  • Module C (Workup):

    • In-line phase separator or back-pressure regulator (BPR) set to 5 bar.

Advantages[3][4][5][6][7][8]
  • Process Safety: The high-temperature enaminone step is contained within a small volume.

  • Speed: Total residence time < 30 mins vs. 12+ hours in batch.

  • Yield: Consistent 80%+ yields due to precise control of stoichiometry and mixing.

Comparative Analysis of Methods

FeatureMethod 1: Enaminone (Batch)Method 2: 1,3-Dipolar CycloadditionMethod 3: Continuous Flow
Regioselectivity Excellent (>95% [4,5-c])Good (Substrate dependent)Excellent
Substrate Scope Limited to 3-H or 3-alkylBroad (3-Aryl, 3-Heteroaryl)Limited (Process optimized)
Atom Economy HighModerate (Loss of amine auxiliary)High
Scalability Moderate (Batch limits)Low (Exotherm management)High (Linear scaling)
Key Reagents DMF-DMA,

Aldoxime, Chloramine-TDMF-DMA,

References

  • Krogsgaard-Larsen, P., et al. (2000).[1] "GABA uptake inhibitors.[1] Design, molecular pharmacology and therapeutic aspects." Current Pharmaceutical Design, 6(12), 1193–1209.[1]

  • Pedersen, H., et al. (1999).[2] "Synthesis and muscarinic receptor pharmacology of a series of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine bioisosteres of arecoline." Bioorganic & Medicinal Chemistry, 7(5), 795-809.[2]

  • Høg, S., et al. (2006).[1] "Structure-activity relationships of selective GABA uptake inhibitors." Current Topics in Medicinal Chemistry, 6(17), 1861–1882.[1]

  • Conti, P., et al. (2014). "4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors." European Journal of Medicinal Chemistry.

  • Deshmukh, et al. (2022). "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." Chemical Methodologies.

Sources

Chemical and physical properties of Gaboxadol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Chemical and Physical Characterization of Gaboxadol (THIP)

Executive Summary: This technical guide provides a comprehensive analysis of Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), a conformationally restricted analogue of muscimol. Unlike benzodiazepines that modulate synaptic GABA-A receptors, Gaboxadol is a selective orthosteric agonist for extrasynaptic


-subunit containing GABA-A receptors.[1] This document details its physicochemical properties, synthesis pathways, stability profiles, and analytical methodologies, serving as a reference for researchers in neuropharmacology and drug development.

Chemical Identity & Structure

Gaboxadol (THIP) is a bicyclic isoxazole derivative. Its structure is rigidified to fix the GABA moiety in a specific conformation, enhancing selectivity for specific receptor subtypes.

Property Data
IUPAC Name 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol
Common Names Gaboxadol, THIP, Lu 02-030, MK-0928
CAS Number 64603-91-4 (Base), 85118-33-8 (Hydrochloride)
Molecular Formula

Molecular Weight 140.14 g/mol (Base), 176.60 g/mol (HCl Salt)
SMILES O=C1NON=C1CNCC2
Chirality Achiral (Planar isoxazole ring fused to a tetrahydropyridine ring)

Structural Insight: Gaboxadol exists primarily as a zwitterion in neutral aqueous solution. The acidic 3-hydroxyisoxazole moiety (bioisostere of a carboxylic acid) is deprotonated, while the secondary amine in the piperidine ring is protonated. This zwitterionic character is critical for its ability to penetrate the Blood-Brain Barrier (BBB) via specific transport mechanisms, despite its high polarity.

Physical Properties

The physical behavior of Gaboxadol is dominated by its zwitterionic nature and capacity for hydrogen bonding.

Parameter Value / Characteristic Context/Relevance
Melting Point (HCl Salt) 235 – 237 °C (Decomposition)High lattice energy typical of salt forms; indicates thermal stability in solid state.
Solubility (Water) > 30 mg/mL (pH 7.4)Highly soluble; suitable for aqueous formulations without complex solubilizers.
Solubility (Organic) Soluble in DMSO (~20 mg/mL); Poor in non-polar solventsLimited lipophilicity requires polar solvents for stock solutions.
pKa (Acidic) 4.44 ± 0.033-OH group on isoxazole ring.
pKa (Basic) 8.48 ± 0.04Secondary amine.
LogP -0.61 (Octanol/Water)Hydrophilic; passive diffusion is low, relies on transporters (e.g., PAT1).
Crystal Polymorphism Two polymorphs (Transition at 221 K)Room temperature form is stable; no spontaneous phase transitions under standard storage.

Expert Note: The pKa values indicate that at physiological pH (7.4), the molecule is predominantly zwitterionic (net charge 0), which is the species recognized by the proton-coupled amino acid transporter 1 (PAT1) for intestinal absorption.

Chemical Stability & Reactivity

  • Thermal Stability: The hydrochloride salt is stable for

    
     4 years at -20°C. It resists thermal degradation up to its melting point (~235°C).
    
  • Hydrolysis: The isoxazole ring is generally stable to hydrolysis under neutral and mild acidic/basic conditions. However, prolonged exposure to strong acids at elevated temperatures can lead to ring opening.

  • Photostability: Gaboxadol shows no significant degradation under standard ambient light conditions.

  • Solution Stability: Aqueous solutions (PBS, pH 7.2) are stable for approximately 24 hours. For long-term storage, solutions should be frozen at -20°C to prevent slow hydrolysis or microbial growth.

Mechanism of Action: The "SEGA" Concept

Gaboxadol is classified as a Selective Extrasynaptic GABA Agonist (SEGA) .[2] Unlike benzodiazepines (which require


 subunits at the synapse), Gaboxadol binds with high affinity to 

-subunit containing receptors located outside the synapse.[1][3]

Pathway Visualization:

G cluster_0 Synaptic Transmission (Phasic) cluster_1 Extrasynaptic Transmission (Tonic) GABA_Syn GABA (High Conc. Transients) Rec_Syn Synaptic GABA-A (α1β2γ2) GABA_Syn->Rec_Syn Resp_Syn Phasic Inhibition (Rapid IPSCs) Rec_Syn->Resp_Syn BZD Benzodiazepines (Positive Allosteric Modulator) BZD->Rec_Syn Modulates GABA_Ex GABA (Low Ambient Conc.) Rec_Ex Extrasynaptic GABA-A (α4β3δ) GABA_Ex->Rec_Ex Gaboxadol Gaboxadol (THIP) (Orthosteric Agonist) Gaboxadol->Rec_Ex Resp_Ex Tonic Inhibition (Sustained Current) Rec_Ex->Resp_Ex

Figure 1: Mechanism of Action comparing synaptic modulation by Benzodiazepines vs. direct extrasynaptic activation by Gaboxadol.

Synthesis & Manufacturing Routes

The synthesis of Gaboxadol has evolved from "tedious" academic routes to scalable industrial processes.

Route A: The Classical Approach (Krogsgaard-Larsen, 1977)

  • Precursor: 3-hydroxyisoxazole-5-carbaldehyde.[4]

  • Challenges: Low yields, multiple steps, unstable intermediates.

  • Relevance: Historical; useful for synthesizing specific isotope-labeled analogs.

Route B: The Industrial "Pyrrolidin-2-one" Route (Patent WO2016150953A1) This route is preferred for scale-up due to the availability of starting materials and "one-pot" efficiency.

Synthesis Workflow:

Synthesis Start Pyrrolidin-2-one (Starting Material) Step1 Step 1: Ring Opening & Esterification Reagents: EtOH, Anhydrous Methanesulfonic Acid Temp: 110-115°C Start->Step1 Inter1 Ethyl 4-aminobutyrate (Salt) Step1->Inter1 Step2 Step 2: Carbamate Formation Reagents: Dimethyl carbonate, Base Inter1->Step2 Inter2 Dimethyl 5-hydroxy-3,6-dihydropyridine- 1,4(2H)-dicarboxylate Step2->Inter2 Step3 Step 3: Hydroxamic Acid Formation Reagents: Hydroxylamine (NH2OH) Inter2->Step3 Inter3 Hydroxamic Acid Intermediate Step3->Inter3 Step4 Step 4: Cyclization & Deprotection Acidic Conditions Inter3->Step4 Product Gaboxadol (THIP) (Final Product) Step4->Product

Figure 2: Industrial synthesis pathway starting from Pyrrolidin-2-one, avoiding complex protecting group chemistry.

Analytical Profiling

For quality control and pharmacokinetic analysis, the following protocols are standard.

HPLC Method (Reverse Phase)
  • Column: C18 or C8 (e.g., Inertsil ODS-3V), 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water (Buffer).

    • Solvent B: Acetonitrile.[5][6][7]

    • Isocratic/Gradient: Typically 95:5 (Buffer:MeCN) due to high polarity.

  • Detection: UV at 210 nm (Absorption maximum).

  • Retention Time: Short (early eluting) due to hydrophilicity. Ion-pairing agents (e.g., heptane sulfonic acid) may be required to increase retention.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]+ = 141.07 m/z.

  • Fragment Ions: 123 m/z (Loss of -OH), 96 m/z (Ring fragmentation).

  • Note: Replace phosphoric acid with Formic Acid (0.1%) for MS compatibility.

Experimental Protocols

Protocol A: Solubility & Stock Solution Preparation
  • Weighing: Weigh 10 mg of Gaboxadol HCl into a sterile vial.

  • Solvent Addition: Add 1 mL of DMSO or Water (PBS).

    • Note: Avoid ethanol or pure acetonitrile as solubility is poor.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Sterilization: Filter through a 0.22 µm PVDF membrane if using for cell culture. Nylon filters may bind the drug.

Protocol B: Stability Indicating Assay (Stress Testing)

To validate the purity of a batch:

  • Acid Hydrolysis: Dissolve drug in 0.1 N HCl, heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve drug in 0.1 N NaOH, heat at 60°C for 4 hours.

  • Oxidation: Treat with 3%

    
     at Room Temp for 2 hours.
    
  • Analysis: Inject samples into HPLC. Gaboxadol should remain >95% intact in Acid/Oxidation; some degradation may be observed in strong Base.

References

  • Krogsgaard-Larsen P. (1977).[1][2][4] "Muscimol analogues. II. Synthesis of some bicyclic 3-isoxazolol zwitterions." Acta Chemica Scandinavica B, 31, 584-588. Link

  • Wafford, K. A., & Ebert, B. (2006).[3] "Gaboxadol—a new awakening in sleep." Current Opinion in Pharmacology, 6(1), 30-36.[1] Link

  • Lundbeck & Co. (2016). "Manufacture of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol." World Intellectual Property Organization, Patent WO2016150953A1. Link

  • Chem-Impex International. (2024). "Gaboxadol Hydrochloride Safety Data Sheet & Properties." Link

  • Brown, M. K., et al. (2002). "Pharmacology of the specific extrasynaptic GABA-A agonist gaboxadol." British Journal of Pharmacology, 136, 965-974. Link

Sources

Spectroscopic Characterization of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation and spectroscopic profiling of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine . This scaffold, a bioisostere of


-aminobutyric acid (GABA) and a structural isomer of the hypnotic drug Gaboxadol (THIP), represents a critical class of bicyclic heterocyclic pharmacophores.

Characterizing this molecule presents unique challenges due to prototropic tautomerism (specifically in 3-substituted derivatives like THPO), conformational flexibility of the tetrahydropyridine ring, and regioisomeric ambiguity regarding the [4,5-c] versus [5,4-c] fusion. This guide moves beyond basic spectral listing to establish a causal, self-validating analytical workflow.

Part 1: Structural Analysis & Theoretical Framework

The Regioisomer Challenge

The primary analytical risk is distinguishing the target [4,5-c] isomer from its [5,4-c] counterpart (Gaboxadol series).

  • Target ([4,5-c]): Isoxazole ring fused to the c-bond (C3–C4) of the pyridine ring.[1] The isoxazole oxygen is proximal to the pyridine C3.[2]

  • Isomer ([5,4-c]): Isoxazole oxygen is proximal to the pyridine C4.

Tautomeric Equilibrium

If the derivative contains a hydroxyl group at position 3 (common in GABA analogs like THPO), it exists in equilibrium between the enol (3-ol) and keto (3-one) forms.

  • Solid State: Predominantly zwitterionic (NH

    
    , O
    
    
    
    ).[2]
  • Solution: Solvent-dependent.[2][3] In DMSO-

    
    , the lactam (keto) character often dominates, significantly affecting 
    
    
    
    C NMR shifts (C3 signal shifts from ~165 ppm to ~175 ppm).

Part 2: Synthesis & Purification Context

Why this matters: The synthesis method dictates the impurity profile (regioisomers, oxime intermediates) that spectroscopy must detect.

The most robust synthesis involves the Dieckmann condensation or functionalization of 1-protected-4-piperidone, followed by cyclization with hydroxylamine.[2]

SynthesisWorkflow Start N-Protected 4-Piperidone Step1 C-3 Functionalization (Formylation/Carboxylation) Start->Step1 Claisen/Vilsmeier Step2 Oxime Formation (NH2OH·HCl) Step1->Step2 Intermed Intermediate: Oxime/Isoxazolinone Step2->Intermed Step3 Cyclization (Acid/Base Catalyzed) Intermed->Step3 Dehydration Step4 N-Deprotection (e.g., HBr/AcOH) Step3->Step4 QC1 QC: Check for Regioisomer [5,4-c] Step3->QC1 Final Target: 4,5,6,7-tetrahydro isoxazolo[4,5-c]pyridine Step4->Final

Figure 1: Synthetic pathway highlighting the critical cyclization step where regio-control is established.

Part 3: Multi-Modal Spectroscopic Profiling[2]

Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 5–10 mg of sample in DMSO-


  (preferred for solubility of polar salts) or D

O
(for zwitterions). Avoid CDCl

due to poor solubility of the salt forms.[2]
Predicted

H NMR Data (DMSO-

, 400 MHz)

Note: Data approximates the 3-substituted zwitterionic form (THPO).

Position

(ppm)
Multiplicity

(Hz)
Structural Insight
NH (Pyridine) 9.0–9.5Broad s-Exchangeable; confirms amine salt formation.[2]
H-3 (Isoxazole) ~8.5–9.0s-Diagnostic:[2] Only present in unsubstituted parent.[2] Absent in THPO.[2]
H-4 (CH

)
4.10s (or t)-Deshielded by isoxazole ring current and adjacent C=C.
H-7 (CH

)
3.25t6.0

to Nitrogen; less shielded than H-6.[2]
H-6 (CH

)
2.95t6.0

to Nitrogen.[2]

Critical Validation Step (NOESY/ROESY): To confirm the [4,5-c] fusion:

  • Observe NOE correlation between H-4 (methylene) and the H-3 (isoxazole proton or substituent).[2]

  • In the [5,4-c] isomer (Gaboxadol), the geometry places the methylene protons in a different magnetic environment relative to the isoxazole heteroatoms.


C NMR Signatures
  • C-3 (Isoxazole): ~155–170 ppm (Highly dependent on substitution/tautomerism).[2]

  • C-7a (Fusion C-O): ~160 ppm.[2]

  • C-3a (Fusion C=C): ~105–110 ppm.[2]

  • C-4, C-6, C-7 (Aliphatic): 20–45 ppm range.[2]

Mass Spectrometry (MS)

Method: ESI-HRMS (Positive Mode).[2] Fragmentation Logic: Isoxazoles typically undergo N-O bond cleavage under CID (Collision-Induced Dissociation).[2]

MS_Fragmentation Parent Parent Ion [M+H]+ m/z ~139-141 Step1 N-O Bond Homolysis (Isoxazole Ring Opening) Parent->Step1 Frag1 Fragment A Loss of CO/HCN Step1->Frag1 -28 Da Frag2 Fragment B Retro-Diels-Alder Step1->Frag2

Figure 2: Expected fragmentation pathway.[2] The lability of the isoxazole N-O bond is the primary determinant of the MS/MS spectrum.

Vibrational Spectroscopy (IR)

Technique: ATR-FTIR.

  • 
    (C=N):  1610–1640 cm
    
    
    
    (Characteristic of isoxazole).[2]
  • 
    (N-H):  2800–3200 cm
    
    
    
    (Broad, strong if amine salt).
  • 
    (C=O):  If 3-one tautomer is present, look for a strong band at ~1680 cm
    
    
    
    .[2] Absence of this band suggests the enol/zwitterionic form dominates.[2]

Part 4: Advanced Characterization (X-Ray)

For drug development, establishing the salt form and tautomeric state in the solid phase is mandatory.

  • Crystal Growth: Slow evaporation from Ethanol/Water (9:1).[2]

  • Key Parameter: Check the C3–O bond length.[2]

    • C–O single bond (~1.34 Å)

      
      Enol form .[2]
      
    • C=O double bond (~1.22 Å)

      
      Keto form .
      
    • Intermediate length suggests resonance-stabilized zwitterion (common in THPO).[2]

Part 5: Quality Control Protocol (The Self-Validating System)

To ensure batch-to-batch consistency, use this decision matrix:

  • Purity Check (HPLC-UV @ 254 nm): Must be >98%. Impurities often include the uncyclized oxime (distinct retention time).[2]

  • Identity Check (

    
    H NMR):  Integrate H-4 (s) vs H-7 (t). Ratio must be 2:2. Deviation implies ring opening or hydrogenation of the isoxazole.[2]
    
  • Tautomer Check (IR): Confirm presence/absence of carbonyl band to define solid-state form.

References

  • Krogsgaard-Larsen, P., et al. (1984).[2] "GABA agonists.[1][2][4][5][6][7] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol and related compounds." Journal of Medicinal Chemistry. Link

  • Krogsgaard-Larsen, P. (1977).[2] "GABA agonists and uptake inhibitors.[2] Synthesis and structure-activity studies." Acta Chemica Scandinavica. Link

  • Frølund, B., et al. (2002).[2] "4-Substituted Analogues of the GABA-A Agonist THIP: Synthesis and Pharmacological Evaluation." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO)." National Center for Biotechnology Information.[2] Link

Sources

Mechanism of action of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine on GABA-A receptors.

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action: 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol/THIP) on GABA-A Receptors [1][2]

Executive Summary & Nomenclature Correction

Critical Nomenclature Alert: The specific chemical name provided in the directive—4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine—corresponds to the core structure of THPO , a GABA transport (GAT) inhibitor. However, the context of "action on GABA-A receptors" and "drug development" strongly indicates the target of interest is its regioisomer, THIP (Gaboxadol) (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol).[1]

  • [5,4-c] Isomer (THIP/Gaboxadol): Direct, selective GABA-A receptor superagonist .

  • [4,5-c] Isomer (THPO): Glial GABA uptake inhibitor ; affects receptors only indirectly by increasing ambient GABA levels.

This guide focuses on the [5,4-c] isomer (THIP) , as it is the direct ligand for GABA-A receptors and the clinically relevant compound for sleep architecture and neurodevelopmental disorders (e.g., Angelman Syndrome).[1]

Molecular Architecture & Pharmacodynamics

Gaboxadol is a conformationally restricted analogue of muscimol (and by extension, GABA).[1] Its rigid bicyclic isoxazole structure fixes the GABA moiety in a specific conformation, conferring high selectivity for specific receptor subtypes.

Receptor Selectivity Profile

Unlike benzodiazepines (which require the


2 subunit) or general anesthetics, Gaboxadol exhibits functional selectivity for extrasynaptic GABA-A receptors  containing the 

(delta) subunit
.
Receptor SubtypeLocationTHIP Potency/EfficacyPhysiological Role

ExtrasynapticSuperagonist (High Efficacy)Tonic Inhibition (Thalamus/Hippocampus)

ExtrasynapticSuperagonist (High Efficacy)Tonic Inhibition (Cerebellum)

SynapticPartial Agonist / AntagonistPhasic Inhibition (Fast signaling)
The "Superagonist" Mechanism

At


-containing receptors, Gaboxadol acts as a superagonist .
  • Definition: It elicits a maximal current response (

    
    ) significantly greater than that of the endogenous ligand, GABA.
    
  • Mechanism: The rigid structure of THIP stabilizes the open-channel conformation of the

    
     interface more effectively than the flexible GABA molecule. This results in a higher open probability (
    
    
    
    ) and longer burst durations of the chloride channel.

Mechanistic Pathway Visualization

The following diagram illustrates the differential signaling of THIP at extrasynaptic versus synaptic sites.

G cluster_synaptic Synaptic Cleft (Phasic) cluster_extrasynaptic Extrasynaptic Space (Tonic) THIP Gaboxadol (THIP) [5,4-c] Isomer SynapticRec α1β2γ2 Receptor THIP->SynapticRec Low Efficacy (Partial Agonist) DeltaRec α4/α6-β-δ Receptor THIP->DeltaRec High Affinity Superagonist PhasicCurrent Phasic Current (Transient IPSPs) SynapticRec->PhasicCurrent Minimal Effect TonicCurrent Tonic Current (Persistent Hyperpolarization) DeltaRec->TonicCurrent Maximal Cl- Influx NeuronalGain Reduced Neuronal Gain (Shunting Inhibition) TonicCurrent->NeuronalGain Modulates

Figure 1: Differential activation of synaptic vs. extrasynaptic GABA-A receptors by Gaboxadol.

Experimental Protocols for Validation

To validate the mechanism of action of THIP, researchers must isolate tonic currents mediated by


-subunits. The following protocol describes the gold-standard electrophysiological assay.
Protocol: Isolation of Tonic GABA Currents in Thalamic Slices

Objective: Quantify THIP-induced tonic conductance in ventrobasal (VB) thalamic neurons (rich in


 receptors).

Materials:

  • Tissue: Acute brain slices (300 µm) from C57BL/6J mice (or

    
    -/- knockouts for negative control).
    
  • Internal Solution: CsCl-based (high Cl- to reverse

    
     to ~0 mV) or K-Gluconate (physiological).
    
  • Pharmacology:

    • Kynurenic acid (2 mM) – Block glutamate receptors.

    • Tetrodotoxin (TTX, 0.5 µM) – Block action potentials.[3]

    • THIP (0.1 – 10 µM).[4]

    • Bicuculline (20 µM) – Pan-GABA-A antagonist (to reveal total tonic current).

Step-by-Step Workflow:

  • Preparation: Prepare thalamic slices in ice-cold cutting solution. Recover at 32°C for 1 hour.

  • Patching: Establish whole-cell configuration in VB neurons. Clamp voltage at -60 mV.

  • Baseline Recording: Perfuse aCSF with TTX and Kynurenic acid. Record baseline holding current (

    
    ) for 5 minutes.
    
    • Note: The noise variance (

      
      ) will reflect endogenous GABA channel openings.
      
  • THIP Application: Wash in THIP (e.g., 1 µM).[4][5][6]

    • Observation: Monitor the shift in

      
      . A downward shift (inward current) indicates activation of extrasynaptic receptors.
      
    • Self-Validation: The current should be non-desensitizing.

  • Antagonist Block: Apply Bicuculline (20 µM).

    • Measurement: The difference between the

      
       in THIP and 
      
      
      
      in Bicuculline represents the Total Tonic Current .
  • Analysis:

    • Plot all-points histograms of the holding current.

    • Fit Gaussian curves to baseline and drug epochs. The shift in the mean indicates the magnitude of the tonic current.

Quantitative Data Summary (Expected Results):

ParameterControl (aCSF)THIP (1 µM)THIP + Bicuculline
Holding Current (

)
-50 pA-150 pA-10 pA
RMS Noise 2.5 pA4.5 pA1.8 pA
Interpretation Endogenous GABA toneEnhanced Tonic Inhibition Blockade of all GABA-A

Experimental Workflow Diagram

Protocol Start Start: Acute Brain Slice (Thalamus/Hippocampus) Patch Whole-Cell Patch Clamp (Vh = -60 mV) Start->Patch Blockers Apply TTX + Kynurenic Acid (Isolate GABAergic Signaling) Patch->Blockers Baseline Record Baseline I_hold (5 mins) Blockers->Baseline ApplyTHIP Apply THIP (0.3 - 3 µM) Target: Extrasynaptic Receptors Baseline->ApplyTHIP MeasureShift Observe Shift in I_hold (Inward Current) ApplyTHIP->MeasureShift ApplyBic Apply Bicuculline (20 µM) (Full Antagonist) MeasureShift->ApplyBic Calc Calculate Tonic Current: Δ(I_THIP - I_Bic) ApplyBic->Calc

Figure 2: Electrophysiological workflow for isolating THIP-mediated tonic currents.

Translational Implications

The unique mechanism of Gaboxadol—enhancing tonic inhibition without potentiating synaptic currents—offers a distinct therapeutic profile compared to benzodiazepines (BZDs).

  • Sleep Architecture: Unlike BZDs, which suppress Slow Wave Sleep (SWS), THIP enhances SWS (Delta power) by hyperpolarizing thalamocortical neurons via tonic inhibition, stabilizing the "down-state" of the thalamic oscillation.

  • Neurodevelopment: In models of Angelman Syndrome (where extrasynaptic GABA signaling is deficient), THIP restores tonic inhibition and corrects motor deficits.

  • Absence of Tolerance: Because

    
    -containing receptors undergo different trafficking regulation than synaptic 
    
    
    
    receptors, THIP shows reduced potential for tolerance and dependence.

References

  • Brown, N. et al. (2002).[7] Pharmacological characterization of a novel cell line expressing human

    
     GABA-A receptors. British Journal of Pharmacology . Link
    
  • Wohlfarth, K.M. & Macdonald, R.L. (2002).[7] Gaboxadol induces a tonic current in thalamic neurons mediated by

    
     GABA-A receptors. Journal of Neuroscience . Link
    
  • Belelli, D. et al. (2005).[7] Extrasynaptic GABA-A receptors of thalamocortical neurons: a molecular target for hypnotics. Journal of Neuroscience . Link

  • Krogsgaard-Larsen, P. et al. (2002).[1] Specific GABA-A agonists and partial agonists.[1] Chem. Rec. Link

  • Cope, D.W. et al. (2005).[7] Impairment of the tonic GABAergic inhibition in a mouse model of Angelman syndrome. Nature Medicine . Link

Sources

Technical Guide: Pharmacokinetics and Pharmacodynamics of THIP (Gaboxadol) in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

THIP (Gaboxadol) represents a distinct class of GABAergic agents known as "superagonists" that selectively target extrasynaptic


-subunit-containing GABA-A receptors .[1][2] Unlike benzodiazepines, which modulate synaptic 

-subunit receptors to enhance phasic inhibition, THIP activates extrasynaptic receptors to generate tonic inhibition . This unique mechanism allows THIP to enhance slow-wave sleep (SWS) and normalize neural oscillations in models of haploinsufficiency, such as Angelman Syndrome (AS) and Fragile X Syndrome (FXS), without the rapid tolerance or broad sedation associated with classical hypnotics.

This guide provides a rigorous technical framework for evaluating THIP in preclinical settings, focusing on the causality between its pharmacokinetic (PK) profile and its pharmacodynamic (PD) effects on neural circuitry.

Mechanism of Action: The Extrasynaptic Paradigm

To design valid preclinical experiments, one must understand that THIP does not rely on synaptic firing events. It amplifies the "background noise" (tonic current) of the neuron, effectively increasing the input conductance and shunting excitatory signals.

Molecular Selectivity

THIP acts as a full agonist at


 (thalamus/cortex) and 

(cerebellum) receptor isoforms.
  • Synaptic Receptors (

    
    ):  Low affinity/efficacy for THIP. Responsible for Phasic Inhibition (IPSCs).
    
  • Extrasynaptic Receptors (

    
    ):  High affinity/efficacy for THIP.[1] Responsible for Tonic Inhibition (Shunt).
    
Pathway Visualization

The following diagram illustrates the mechanistic divergence between THIP and Benzodiazepines (BZDs).

G cluster_0 GABAergic Signaling Modalities Synaptic Synaptic Cleft (High GABA conc) Receptors_Gamma GABA-A (Gamma Subunit) Phasic Inhibition Synaptic->Receptors_Gamma GABA release Extra Extrasynaptic Space (Low GABA conc) Receptors_Delta GABA-A (Delta Subunit) Tonic Inhibition Extra->Receptors_Delta Ambient GABA Outcome_Sedation Sedation / Hypnosis (Phasic Modulation) Receptors_Gamma->Outcome_Sedation Outcome_Oscillation Delta Power Enhancement Oscillation Rescue Receptors_Delta->Outcome_Oscillation BZD Benzodiazepines (PAMs) BZD->Receptors_Gamma Positive Allosteric Modulation THIP THIP (Gaboxadol) (Orthosteric Agonist) THIP->Receptors_Gamma Low Affinity THIP->Receptors_Delta Selective Agonism

Caption: Mechanistic divergence of THIP targeting extrasynaptic delta-subunits vs. BZDs targeting synaptic gamma-subunits.

Pharmacokinetics (PK) Profile

THIP is a zwitterionic isoxazole analogue of GABA. Its hydrophilic nature and structural rigidity dictate its ADME properties.

Absorption and Distribution
  • Bioavailability (F): High (>90%) in dogs and humans; rapid absorption in rodents (

    
     < 30 min).
    
  • BBB Penetration: Despite being zwitterionic, THIP crosses the Blood-Brain Barrier (BBB) efficiently, likely utilizing the proton-coupled amino acid transporter (PAT1) or similar taurine transport systems, achieving a Brain:Plasma ratio of ~1:1.

Metabolism and Excretion[3]
  • Metabolism: Primarily glucuronidation via UGT enzymes (specifically UGT1A9 in humans) to form the inactive Gaboxadol-O-glucuronide .[3]

  • Excretion: Renal excretion of unchanged parent drug and the glucuronide conjugate.[3]

  • Species Differences: Rodents typically exhibit a longer half-life relative to metabolic scaling compared to humans due to saturable elimination pathways at high doses.

Summary of Preclinical PK Parameters

Table 1: Comparative PK Parameters in Preclinical Species (Oral/IP Administration)

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)Dog (Beagle)
Dose Range 2–10 mg/kg5–20 mg/kg2–5 mg/kg

15–30 min20–40 min30–60 min

(Half-life)
~1.5 h~2.0 h~1.5–2.0 h
Bioavailability (

)
>85%>80%94%

16%
Brain/Plasma Ratio ~0.8 – 1.2~1.0N/A
Major Metabolite O-glucuronideO-glucuronideO-glucuronide

Pharmacodynamics (PD) & Efficacy Models

Sleep Architecture (EEG Delta Power)

The hallmark PD biomarker for THIP is the enhancement of Delta Power (0.5–4 Hz) during Non-Rapid Eye Movement (NREM) sleep.

  • Effect: THIP increases the amplitude of slow waves without altering the frequency of sleep spindles (unlike BZDs which decrease delta and increase sigma power).

  • Causality: Activation of thalamocortical

    
     receptors hyperpolarizes relay neurons, promoting the burst-firing mode required for delta oscillation generation.
    
Angelman Syndrome (AS) Model

In


-deficient mice (AS model), tonic inhibition in cerebellar granule cells is impaired due to downregulation of the GAT1 transporter which paradoxically lowers ambient GABA levels available for extrasynaptic receptors.
  • Therapeutic Goal: THIP bypasses the transporter defect and directly activates the

    
    -subunit receptors, restoring the "tonic shunt" and normalizing motor function (ataxia) and cortical hyperexcitability.
    

Technical Protocols

Protocol A: Quantitative EEG/EMG for Delta Power Analysis

This protocol validates target engagement (CNS penetration and


-subunit activation).
  • Surgery: Implant wireless telemetry transmitters (e.g., DSI or Pinnacle) in adult male C57BL/6 mice (n=8/group). Place EEG leads frontally (AP: +1.5mm, ML: -1.5mm) and parietally (AP: -2.5mm, ML: +2.0mm).

  • Recovery: Allow 7–10 days for recovery and baseline stabilization.

  • Dosing: Administer THIP (4–6 mg/kg, i.p.) or Vehicle (Saline) at Light Onset (ZT0) .

    • Note: Dosing at light onset captures the drug's effect during the natural sleep phase.

  • Recording: Record continuous EEG/EMG for 6 hours post-dose.

  • Analysis:

    • Score vigilance states (Wake, NREM, REM) in 10s epochs.

    • Perform Fast Fourier Transform (FFT) on NREM epochs.

    • Validation Criterion: A successful run must show a >50% increase in Delta (0.5–4 Hz) power density in the THIP group compared to vehicle within the first 2 hours.

Protocol B: LC-MS/MS Quantification (Plasma & Brain)

THIP is highly polar/zwitterionic, making standard C18 retention difficult. This method uses HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Sample Prep:

    • Plasma: Mix 20

      
      L plasma with 180 
      
      
      
      L Acetonitrile (containing internal standard, e.g., THIP-d4). Vortex 1 min, Centrifuge 10 min at 10,000g. Inject supernatant.
    • Brain: Homogenize brain tissue in 3:1 (v/w) Water. Mix homogenate 1:9 with Acetonitrile to precipitate proteins.

  • Chromatography (HILIC):

    • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 50 mm, 1.7

      
      m).
      
    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 90% B to 50% B over 3 minutes.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive mode.

    • Transitions:

      • THIP:

        
         141.1 
        
        
        
        79.1 (Quantifier), 141.1
        
        
        44.1 (Qualifier).
      • Glucuronide:

        
         317.1 
        
        
        
        141.1.

Experimental Workflow: PK/PD Correlation

The following workflow ensures that observed behavioral effects are correlated with plasma/brain exposure, defining the therapeutic window.

Workflow cluster_inputs Study Design cluster_streams Parallel Data Streams Animals Mice/Rats (WT or Disease Model) Dosing THIP Administration (i.p. or p.o.) Animals->Dosing Stream_PK PK Sampling (0.25, 0.5, 1, 2, 4h) Dosing->Stream_PK Stream_PD PD Recording (EEG/Behavior) Dosing->Stream_PD Analysis_LCMS LC-MS/MS (Brain/Plasma Conc) Stream_PK->Analysis_LCMS Analysis_Signal Signal Processing (Delta Power/Ataxia) Stream_PD->Analysis_Signal Correlation PK/PD Hysteresis & Efficacy Index Analysis_LCMS->Correlation Analysis_Signal->Correlation

Caption: Integrated PK/PD workflow to correlate systemic exposure (LC-MS) with functional outcomes (EEG/Behavior).

References

  • Mechanism & Selectivity: Brown, N., et al. (2002). "Pharmacological characterization of a novel cell line expressing human

    
     GABA-A receptors." British Journal of Pharmacology. Link
    
  • Sleep Architecture: Faulhaber, J., et al. (1997). "The GABAA agonist THIP produces a sleep-like state in rats." Psychopharmacology. Link

  • PK & Metabolism: Ebert, B., et al. (2006). "Pharmacokinetics, metabolism and excretion of the GABA-A receptor agonist gaboxadol in humans." Clinical Pharmacokinetics. Link

  • Angelman Syndrome Model: Egawa, K., et al. (2012). "Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome." Science Translational Medicine. Link

  • Clinical Translation: Wafford, K. A., & Ebert, B. (2006). "Gaboxadol – a new awakening in sleep." Current Opinion in Pharmacology. Link

Sources

Technical Monograph: Structure-Activity Relationships of Isoxazolo[4,5-c]pyridine Analogs

[1]

Executive Summary

The isoxazolo[4,5-c]pyridine scaffold represents a privileged heterocyclic architecture in medicinal chemistry, distinct from its more common isomers ([4,5-b] or [5,4-b]).[1] Its value lies in its ability to function as a rigid bioisostere for purines and quinolines, offering unique vectors for substitution that allow simultaneous optimization of solubility and target engagement.[1]

This monograph focuses on the application of this scaffold in the design of Hsp90 (Heat Shock Protein 90) inhibitors and dual-action antineoplastic agents.[1] Specifically, the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine subclass has emerged as a potent template for ATP-competitive inhibition, where the N5-position serves as a critical vector for introducing resorcinol-based pharmacophores essential for aspartic acid interaction within the ATP binding pocket.[1]

Structural Architecture & Numbering

To navigate the Structure-Activity Relationship (SAR), we must first establish the canonical numbering system used in this guide, which aligns with IUPAC standards for the fused bicyclic system.

  • Positions 1 & 2 (Isoxazole Core): The oxygen (1) and nitrogen (2) atoms define the electronic character of the "A-ring."[1]

  • Position 3 (C3): The primary vector for modulating solvent exposure and pharmacokinetic (PK) properties.[1]

  • Position 5 (N5): The nitrogen atom of the "B-ring" (pyridine/piperidine).[1] In the tetrahydro- series, this is a secondary amine amenable to rapid diversification (acylation/alkylation).[1]

  • The Core (4,5,6,7-Tetrahydro): Saturation of the B-ring creates a non-planar, "puckered" geometry often preferred for fitting into globular protein active sites (like Hsp90) compared to the flat, fully aromatic analog.[1]

Table 1: Physicochemical Profile of the Core Scaffold
PropertyAromatic Core (Isoxazolo[4,5-c]pyridine)Saturated Core (4,5,6,7-Tetrahydro)SAR Implication
Geometry Planar (sp2)Puckered/Twisted (sp3)Saturated core mimics transition states; better solubility.[1]
Basicity (N5) Low (Pyridine-like)High (Secondary amine)N5 in tetrahydro form is a nucleophilic handle for library synthesis.[1]
H-Bonding Acceptor onlyDonor/AcceptorTetrahydro-N5 allows amide coupling (H-bond donor/acceptor).[1]

Synthetic Strategies

The synthesis of the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine core is the foundation of the SAR exploration.[1] The most robust route utilizes N-protected-4-piperidones as the starting material.[1] This approach allows for the pre-installation of the N5-protecting group, which can be removed later for late-stage diversification.[1]

Synthetic Workflow Diagram

SynthesisStartN-Boc-4-PiperidoneStep1Enamine Formation(DMF-DMA)Start->Step1Reagent AInter1Intermediate:EnaminoneStep1->Inter1Step2Cyclization(NH2OH·HCl)Inter1->Step2Reflux/EtOHCoreN-Boc-Isoxazolo[4,5-c]pyridine(Tetrahydro Core)Step2->CoreDeprotectDeprotection(TFA/DCM)Core->DeprotectFinalFree Amine Scaffold(Ready for N5-SAR)Deprotect->Final

Figure 1: General synthetic route to the tetrahydro-isoxazolo[4,5-c]pyridine core. The N-Boc protecting group strategy allows for controlled functionalization of the N5 position.

Protocol 1: Synthesis of the Core Scaffold

  • Enaminone Formation: Dissolve N-Boc-4-piperidone (1.0 eq) in DMF-DMA (Dimethylformamide dimethyl acetal) (5.0 eq). Reflux at 110°C for 12 hours.[1] Concentrate in vacuo to yield the crude enaminone.[1]

  • Cyclization: Redissolve the crude enaminone in absolute ethanol. Add Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (1.2 eq). Reflux for 4 hours. The solution typically turns from yellow to clear/pale orange.[1]

  • Workup: Evaporate solvent. Partition residue between EtOAc and water.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography (Hexane/EtOAc) to yield the N-Boc-tetrahydro-isoxazolo[4,5-c]pyridine.[1]

SAR Exploration: The Hsp90 Case Study

The most authoritative application of this scaffold is in the inhibition of Hsp90, a chaperone protein critical for tumor cell survival.[1] The SAR is driven by the need to mimic the binding mode of Radicicol (a natural product) while improving drug-like properties.[1]

The N5-Vector (The "Warhead" Anchor)

The N5 position is the critical determinant of potency.[1] In the tetrahydro-series, acylation of N5 allows the introduction of a 2,4-dihydroxybenzene (resorcinol) moiety.[1]

  • Mechanism: The resorcinol hydroxyls form a direct hydrogen bond network with Asp93 and a conserved water molecule in the Hsp90 ATP-binding pocket.[1]

  • SAR Rule:

    • N5-Alkyls: Inactive (Lack of directional H-bonding).[1]

    • N5-Amides (Resorcinol):[1][2] Highly Active (IC50 < 50 nM).[1]

    • Linker Length: A direct amide bond (Carboxamide) is preferred over urea or methylene spacers to maintain the correct distance to Asp93.[1]

The C3-Vector (Solubility & Dual Activity)

Position 3 faces the solvent-exposed region of the binding pocket.[1] This allows for the introduction of bulky groups without steric clash.[1]

  • Solubility: Introduction of morpholine or piperazine moieties at C3 improves aqueous solubility significantly.[1]

  • Dual Inhibition (Hsp90/HDAC6):

    • Modification of C3 with a hydroxamic acid functionality converts the molecule into a dual inhibitor.[1] The isoxazole ring acts as the "cap" group, while the hydroxamic acid chelates the Zinc ion in the HDAC6 active site.[1]

SAR Logic Diagram

SARCoreIsoxazolo[4,5-c]pyridine(Tetrahydro Core)N5_NodeN5 Position(The Anchor)Core->N5_NodeC3_NodeC3 Position(Solvent Front)Core->C3_NodeResorcinol2,4-Resorcinol Amide:Crucial for Hsp90 (Asp93 binding)N5_Node->ResorcinolOptimalAlkylSimple Alkyls:Loss of PotencyN5_Node->AlkylAvoidSolubilityBasic Amines:Improve ADME/SolubilityC3_Node->SolubilityStandardDualHydroxamic Acid:Enables HDAC6 ActivityC3_Node->DualAdvanced

Figure 2: SAR Map highlighting the divergent roles of the N5 and C3 positions. N5 drives primary potency, while C3 modulates physicochemical properties and secondary targets.[1]

Experimental Protocols

Chemical Derivatization (N5-Acylation)

To install the pharmacophore:

  • Activation: Dissolve 2,4-dihydroxybenzoic acid (1.1 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 mins at RT.[1]

  • Coupling: Add the deprotected 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine (1.0 eq) and DIPEA (3.0 eq). Stir for 12 hours.

  • Purification: The product is often polar.[1] Use preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to isolate the final inhibitor.[1]

Hsp90 Fluorescence Polarization (FP) Assay

This assay validates the binding affinity of the synthesized analogs.[1]

Reagents:

  • Recombinant Hsp90α (N-terminal domain).[1]

  • FITC-labeled Geldanamycin (Tracer).[1]

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40.[1]

Workflow:

  • Plate Setup: Use black 384-well plates.

  • Addition: Add 10 µL of test compound (serial dilution in DMSO/Buffer).

  • Protein: Add 10 µL of Hsp90α enzyme (Final conc: 30 nM). Incubate 15 mins.

  • Tracer: Add 10 µL of FITC-Geldanamycin (Final conc: 5 nM).

  • Incubation: Incubate for 3-5 hours at 4°C (equilibrium).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm).

  • Analysis: Plot mP values vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Assay Workflow Diagram

AssayStep1Incubate:Hsp90 + InhibitorStep2Add Tracer:FITC-GeldanamycinStep1->Step2Step3Competition:Equilibrium BindingStep2->Step3Step4Read FP:(High mP = Bound Tracer)(Low mP = Displaced)Step3->Step4

Figure 3: Fluorescence Polarization workflow. A decrease in polarization (mP) indicates successful displacement of the tracer by the isoxazolo[4,5-c]pyridine analog.[1]

References

  • Giannini, G., et al. (2014).[1][2] "4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridines as a new class of cytotoxic Hsp90 inhibitors." European Journal of Medicinal Chemistry, 75, 280-292.[1]

  • Brough, P. A., et al. (2008).[1] "4,5-Diarylisoxazole Hsp90 chaperone inhibitors: Potential therapeutic agents for the treatment of cancer."[1] Journal of Medicinal Chemistry, 51(2), 196-218.[1]

  • Poreba, K., et al. (2015).[1][3] "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives." Acta Poloniae Pharmaceutica, 72(4), 727-735.[1][3] (Included for isomeric comparison).

The Pharmacological Arc of Gaboxadol: From Mycology to Extrasynaptic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper on the Discovery, Mechanism, and Developmental Trajectory of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)

Executive Summary

Gaboxadol (THIP) represents one of the most intellectually ambitious yet clinically elusive chapters in neuropharmacology.[1] Originally synthesized as a bioisostere of the fungal alkaloid muscimol, Gaboxadol was designed to bypass the limitations of benzodiazepines by selectively targeting extrasynaptic


-subunit containing GABA-A receptors .[1] This mechanism promised a "physiologic" sleep architecture, specifically the enhancement of Slow Wave Sleep (SWS), rather than the sedative hypnosis characteristic of positive allosteric modulators (PAMs).[1] Despite its theoretical elegance, Gaboxadol failed in late-stage Phase III trials for insomnia (2007) and later for Angelman Syndrome (2020) due to a narrow therapeutic index and lack of robust clinical efficacy.[1] This guide dissects the molecular logic, experimental validation, and clinical data that defined its history.

Chemical Genesis: The Bioisosteric Logic

The discovery of Gaboxadol was not a random screen but a rational design effort led by Povl Krogsgaard-Larsen in 1977.[1][2] The objective was to create a rigid analogue of Muscimol , the psychoactive component of Amanita muscaria, which acts as a potent but toxic GABA agonist.[1]

Structural Evolution

Muscimol contains a 3-isoxazolol ring, which serves as a bioisostere for the carboxylic acid group of GABA.[1] However, Muscimol is metabolically unstable and toxic.[1] Krogsgaard-Larsen utilized conformational restriction to embed the muscimol pharmacophore into a bicyclic structure, yielding THIP (Gaboxadol) .[1]

  • Key Modification: The 3-isoxazolol moiety is fused to a piperidine ring.[1]

  • Result: This "zwitterionic" structure protects the molecule from rapid metabolism and restricts its conformation to a specific bioactive shape, enhancing selectivity for specific GABA-A receptor subtypes.[1]

ChemicalLineage GABA GABA (Endogenous Ligand) Muscimol Muscimol (Amanita muscaria alkaloid) Bioisostere of GABA GABA->Muscimol Bioisosteric Replacement (Carboxyl -> 3-Isoxazolol) Gaboxadol Gaboxadol (THIP) (Conformationally Restricted) Bicyclic Isoxazole Muscimol->Gaboxadol Conformational Restriction (Piperidine Ring Fusion)

Figure 1: The structural evolution from endogenous GABA to the conformationally restricted Gaboxadol.[1]

Pharmacodynamics: The "Super-Agonist" Myth & Reality

Gaboxadol is frequently miscategorized as a simple GABA agonist.[1] Its distinct pharmacological profile arises from its selectivity for extrasynaptic receptors , a mechanism termed SEGA (Selective Extrasynaptic GABA-A Agonist) .[1][3]

Synaptic vs. Extrasynaptic Targeting[1][4]
  • Synaptic Receptors (

    
    ):  Mediate Phasic Inhibition  (rapid, transient hyperpolarization). This is the primary target of Benzodiazepines (e.g., Diazepam) and Z-drugs (e.g., Zolpidem).
    
  • Extrasynaptic Receptors (

    
    ):  Mediate Tonic Inhibition  (continuous, low-amplitude persistent current). These receptors detect ambient GABA spillover.[1]
    

Gaboxadol acts as a "super-agonist" at


 receptors, showing higher efficacy than endogenous GABA itself.[1] This results in a persistent hyperpolarizing "shunting" inhibition that stabilizes neuronal membrane potential without inducing the rapid shutdown seen with synaptic modulators.[1]

Mechanism cluster_synapse Synaptic Transmission (Phasic) cluster_extra Extrasynaptic Transmission (Tonic) Benzos Benzodiazepines/Z-Drugs (PAMs) GammaRec GABA-A Receptor (alpha1/beta/gamma) Benzos->GammaRec Allosteric Modulation Phasic Phasic Inhibition (Rapid IPSCs) GammaRec->Phasic Gaboxadol Gaboxadol (Orthosteric Agonist) DeltaRec GABA-A Receptor (alpha4/beta/delta) Gaboxadol->DeltaRec High Efficacy Binding Tonic Tonic Inhibition (Persistent Current) DeltaRec->Tonic Membrane Stabilization

Figure 2: Differential signaling pathways.[1] Gaboxadol targets the extrasynaptic delta-subunit, mediating tonic inhibition.[1][4]

Clinical Trajectory: The Insomnia Hypothesis

Developed jointly by Lundbeck and Merck , Gaboxadol reached Phase III trials in the mid-2000s.[1][5][6] The clinical hypothesis was based on sleep architecture.[1]

The Sleep Architecture Data

Unlike benzodiazepines, which decrease Slow Wave Sleep (SWS) and suppress Delta power (0.5–4 Hz), Gaboxadol demonstrated a dose-dependent increase in SWS .[1]

ParameterZolpidem (Z-Drug)Gaboxadol (SEGA)Physiological Impact
Receptor Target

(Synaptic)

(Extrasynaptic)
Sleep Onset Rapid decreaseModerate decreaseZolpidem is superior for onset.[1]
Slow Wave Sleep (SWS) SuppressedEnhanced Gaboxadol promotes "deep" sleep.[1]
REM Sleep Minimal changeMinimal change
EEG Spectral Power Decreased DeltaIncreased DeltaGaboxadol mimics natural sleep intensity.[1]
The Phase III Failure (2007)

Despite the favorable EEG profile, the development was cancelled in 2007.[1]

  • Efficacy: While it increased SWS, it failed to show superior subjective sleep improvement compared to established agents like Zolpidem.[1]

  • Safety (The Steep Dose-Response): The therapeutic index was dangerously narrow.[1] At therapeutic doses (10-15 mg), it was safe.[1] However, at just 2x the dose , patients experienced severe psychiatric adverse events, including hallucinations, disorientation, and ataxia (falls). This made the drug a liability for elderly populations prone to accidental double-dosing.[1]

Experimental Protocol: Validating Tonic Current

To verify Gaboxadol's mechanism in a preclinical setting, researchers must distinguish between phasic and tonic currents.[1] The following protocol utilizes ex vivo patch-clamp electrophysiology.

Protocol: Isolation of Tonic GABA Currents in Hippocampal Slices

Objective: Quantify the extrasynaptic current induced by Gaboxadol in dentate gyrus granule cells (DGGCs).

1. Slice Preparation:

  • Prepare 300 µm coronal brain slices from C57BL/6 mice (P18–P25) in ice-cold cutting solution (sucrose-based).

  • Recover slices in ACSF (Artificial Cerebrospinal Fluid) at 32°C for 30 min.

2. Electrophysiology Setup (Whole-Cell Patch Clamp):

  • Internal Solution: CsCl-based (140 mM CsCl) to block potassium channels and isolate chloride currents.[1]

  • Voltage Clamp: Hold neuron at -70 mV.

  • Pharmacological Isolation: Perfuse bath with kynurenic acid (3 mM) to block glutamate receptors (AMPA/NMDA).[1]

3. The Self-Validating Measurement Sequence:

  • Step A (Baseline): Record spontaneous inhibitory postsynaptic currents (sIPSCs).[1] These appear as rapid downward spikes (Phasic).[1]

  • Step B (Gaboxadol Challenge): Perfuse Gaboxadol (1 µM).

    • Observation: You will observe a shift in the holding current (baseline drops) without a major change in the frequency of the spikes.[1] This baseline shift represents the activation of extrasynaptic receptors (Tonic Current).[1]

  • Step C (Validation/Control): Apply Bicuculline (20 µM, GABA-A antagonist).

    • Validation: The holding current must return to (or above) pre-Gaboxadol levels, and all sIPSCs must vanish.[1] If the current does not reverse, the effect is non-specific (artifact).[1]

4. Data Analysis:

  • Calculate Tonic Current:

    
    .[1]
    
  • Generate Gaussian fits of all-points histograms to quantify the shift in baseline noise.[1]

The Angelman Pivot & Final Decline

Following the insomnia failure, Ovid Therapeutics relicensed Gaboxadol (OV101) to treat Angelman Syndrome (AS) .

  • Rationale: AS is caused by a loss of function in the UBE3A gene, leading to downregulated GABA transporter 1 (GAT1) and reduced tonic inhibition.[1] Gaboxadol was hypothesized to "rescue" this tonic deficit.[1]

  • Clinical Outcome:

    • Phase 2 (STARS): Showed promise in the Clinical Global Impressions-Improvement (CGI-I) scale.[1][7]

    • Phase 3 (NEPTUNE, 2020): The study failed to meet its primary endpoint.[1][4][8] The improvement in CGI-I-AS scores was not statistically different from placebo.[1][4][7][8][9]

  • Status: As of 2021, Ovid Therapeutics paused the OV101 program for Angelman Syndrome.[1][10]

References

  • Krogsgaard-Larsen, P., et al. (1977). "GABA agonists.[1][2][11][4][8][12][13][14] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol and related compounds." Journal of Medicinal Chemistry. Link

  • Wafford, K. A., & Ebert, B. (2006). "Gaboxadol—a new awakening in sleep."[1] Current Opinion in Pharmacology. Link

  • Walsh, J. K., et al. (2007). "Slow Wave Sleep Enhancement with Gaboxadol Reduces Daytime Sleepiness During Sleep Restriction."[1] Sleep. Link

  • Merck & Co.[1][6] / Lundbeck. (2007).[1][6] "Merck and Lundbeck Terminate Development of Gaboxadol."[1][5] Press Release. Link

  • Ovid Therapeutics. (2020).[1][8][9] "Ovid Therapeutics Announces Topline Results from Phase 3 NEPTUNE Trial of OV101 for Angelman Syndrome."[1][8][10] Press Release. Link

  • Belelli, D., et al. (2005). "Extrasynaptic GABAA receptors: form, pharmacology, and function." Journal of Neuroscience. Link

Sources

Technical Review: 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (THPO) Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of the 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold, specifically focusing on its primary bioactive derivative, THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol).

Executive Summary & Structural Distinction

The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine skeleton represents a critical class of conformationally restricted GABA (gamma-aminobutyric acid) analogues. Unlike its structural isomer THIP (Gaboxadol) —which is a direct GABA


 receptor agonist—the [4,5-c] isomer (THPO) functions primarily as an inhibitor of GABA uptake  (GABA transport inhibitor).

This distinction is vital for researchers:

  • [5,4-c] Isomer (THIP): Direct Agonist (Sleep induction, tonic inhibition).

  • [4,5-c] Isomer (THPO): Uptake Inhibitor (Prolongs synaptic GABA presence, anticonvulsant potential).

This guide details the synthesis, pharmacological mechanism, and experimental protocols for the [4,5-c] scaffold.

Chemical Structure & Isomerism

The core structure consists of a piperidine ring fused to an isoxazole ring. The fusion geometry dictates the biological activity.

FeatureTHPO (Subject of Review)THIP (Gaboxadol)
IUPAC Name 4,5,6,7-tetrahydroisoxazolo[4,5-c ]pyridin-3-ol4,5,6,7-tetrahydroisoxazolo[5,4-c ]pyridin-3-ol
Fusion Bond Isoxazole fused at pyridine 3,4-bondIsoxazole fused at pyridine 3,4-bond (inverted N)
Bioactivity GABA Uptake Inhibition (GAT blockade)GABA

Receptor Agonism
Selectivity Glial > Neuronal (Historical classification)Super-agonist at

-subunit receptors
Structural Visualization

The following diagram illustrates the synthesis pathway and the structural divergence of the scaffold.

G Figure 1: Synthetic route to the [4,5-c] scaffold (THPO) from 4-piperidone precursors. Start 1-Benzyl-4-piperidone Inter1 3-Carbethoxy-4-piperidone (Beta-keto ester) Start->Inter1 Diethyl carbonate NaH, Reflux Cycliz Isoxazole Formation (Cyclization) Inter1->Cycliz NH2OH·HCl Base THPO_Prot N-Benzyl-THPO Cycliz->THPO_Prot Regioselective Ring Closure THPO THPO (Target) [4,5-c] Isomer THPO_Prot->THPO H2, Pd/C (Deprotection)

[3]

Pharmacology: Mechanism of Action

THPO acts by binding to GABA Transporters (GAT), preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.

Glial Selectivity

Early structure-activity relationship (SAR) studies identified THPO as having a preferential inhibitory effect on glial GABA uptake compared to neuronal uptake. While modern assays show it inhibits both GAT-1 (predominantly neuronal) and GAT-2/3 (glial), it remains a prototype for distinguishing these transport systems.

  • Mechanism: Competitive inhibition. THPO competes with GABA for the substrate binding site on the transporter.

  • Physiological Outcome: By blocking uptake, THPO increases the extracellular concentration of GABA, enhancing inhibitory postsynaptic potentials (IPSPs).

Key Derivatives

To improve blood-brain barrier (BBB) penetration and potency, lipophilic derivatives have been developed:

  • N-DPB-THPO: The N-4,4-diphenyl-3-butenyl derivative. It shows potent anticonvulsant activity in Frings mouse models (audiogenic seizures).

  • exo-THPO: A bicyclic isoxazole analogue often compared to Tiagabine.

Pharmacological Pathway Diagram

Pharmacology Figure 2: Mechanism of Action. THPO blocks glial/neuronal reuptake, potentiating GABAergic signaling. Synapse Synaptic Cleft (High GABA) Receptor Post-Synaptic GABA-A Receptor Synapse->Receptor Activation (Inhibition of firing) GAT GABA Transporter (GAT-1 / GAT-3) Synapse->GAT Reuptake GABA GABA Glia Glial Cell (Astrocyte) GAT->Glia Clearance THPO THPO (Inhibitor) THPO->Synapse Increases GABA Concentration THPO->GAT BLOCKS (Competitive Inhibition)

Experimental Protocols

Synthesis of THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol)

Principle: The synthesis relies on the formation of a


-keto ester from a 4-piperidone, followed by cyclization with hydroxylamine.

Reagents:

  • 1-Benzyl-4-piperidone[1][2][3][4]

  • Diethyl carbonate

  • Sodium hydride (NaH)

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl)
    
  • Palladium on Carbon (Pd/C)

Protocol:

  • Carbethoxylation:

    • Suspend NaH (2 eq) in anhydrous toluene.

    • Add diethyl carbonate (2 eq) and heat to reflux.

    • Dropwise add 1-benzyl-4-piperidone (1 eq) dissolved in toluene.

    • Reflux for 3-4 hours. The product, 1-benzyl-3-ethoxycarbonyl-4-piperidone , is isolated via acid-base extraction.

  • Cyclization:

    • Dissolve the

      
      -keto ester in ethanol.[1]
      
    • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

    • Reflux for 6-12 hours. The hydroxylamine attacks the ketone (C4) and cyclizes onto the ester (C3) to form the isoxazole ring.

    • Note: This regiochemistry yields the [4,5-c] isomer. (Attacking a C3 ketone would yield [5,4-c]).

  • Deprotection:

    • Dissolve the N-benzyl intermediate in methanol/acetic acid.

    • Hydrogenate over 10% Pd/C at 40 psi H

      
       for 24 hours.
      
    • Filter catalyst and recrystallize from water/ethanol to obtain THPO as a zwitterionic solid.

GABA Uptake Assay (In Vitro)

Purpose: To determine the


 of THPO against GABA transport.
  • Preparation: Prepare synaptosomes (neuronal) or primary astrocyte cultures (glial) from rat brain cortex.

  • Incubation: Suspend tissue in Krebs-Ringer phosphate buffer.

  • Treatment: Add THPO at varying concentrations (

    
     to 
    
    
    
    M). Pre-incubate for 10 mins.
  • Uptake: Add [

    
    H]-GABA (radiotracer) and incubate for 3-5 mins at 37°C.
    
  • Termination: Rapidly filter through GF/B filters and wash with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     by plotting % inhibition vs. log[THPO].
    

Comparative Data Profile

The following table contrasts THPO with standard GABAergic agents.

CompoundTarget

(GABA Uptake)
Clinical Status
THPO GAT-1 / GAT-2 / GAT-3~500

M (Low potency)
Research Tool
Tiagabine GAT-1 (Selective)~0.4

M (High potency)
Approved (Epilepsy)
Nipecotic Acid Non-selective GAT~10

M
Research Tool
THIP GABA-A ReceptorInactive on uptakeDiscontinued (Sleep)

Interpretation: While THPO is less potent than Tiagabine, its structural rigidity and specific interaction with glial transporters make it a critical tool for mapping the pharmacophore of the GABA transporter binding pocket.

References

  • Krogsgaard-Larsen, P. (1977).[5][6] Muscimol analogues. II. Synthesis of some bicyclic 3-isoxazolol zwitterions. Acta Chemica Scandinavica B, 31, 584–588. Link

  • Schousboe, A., et al. (1981). Effects of the GABA uptake inhibitor THPO on GABA uptake and metabolism in cultured astrocytes. Journal of Neurochemistry, 37(1), 217-221. Link

  • White, H. S., et al. (2002). Anticonvulsant activity of the gamma-aminobutyric acid uptake inhibitor N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol. Journal of Pharmacology and Experimental Therapeutics, 302(2), 636-644. Link

  • Clausen, R. P., et al. (2005). Structure-activity relationships of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) analogues as GABA transporter inhibitors. Bioorganic & Medicinal Chemistry, 13(3), 895-908. Link

Sources

In Silico Docking Studies of Gaboxadol with GABA-A Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Gaboxadol (THIP) represents a critical case study in structural pharmacology due to its unique profile as a selective extrasynaptic GABA-A receptor agonist (SEGA). Unlike benzodiazepines, which modulate synaptic


-containing receptors, Gaboxadol acts directly at the orthosteric site with high efficacy on 

-containing isoforms (specifically

), mediating tonic inhibition.

This guide provides a validated in silico protocol for docking Gaboxadol into its native target (


) versus the canonical synaptic receptor (

). By leveraging the recent cryo-EM structure 7QNC , researchers can now move beyond homology modeling to perform direct, high-resolution interaction profiling.

Molecular Architecture & Structural Foundation

To ensure high-fidelity docking, one must first understand the structural divergence between the target subtypes.

The Ligand: Gaboxadol (THIP)[1]
  • Structure: 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol.[1][2]

  • Key Property: A conformationally restricted analog of Muscimol.

  • Charge State: Zwitterionic at physiological pH (7.4). The 3-hydroxyisoxazole moiety is acidic (pK

    
     ~4.4), and the secondary amine is basic (pK
    
    
    
    ~8.5).
    • Critical Protocol Note: Standard ligand preparation tools often misprotonate isoxazoles. You must manually verify the zwitterionic state (O

      
       on the isoxazole, NH
      
      
      
      on the piperidine ring) to mimic the GABA pharmacophore.
The Receptor Targets
FeatureTarget Receptor (Extrasynaptic)Reference Receptor (Synaptic)
Subunit Composition


PDB ID 7QNC (Cryo-EM, 2.90 Å)6HUO (Cryo-EM, 2.54 Å)
Bound Ligand Gaboxadol (THIP)Bicuculline / GABA
Binding Interface


Physiological Role Tonic Inhibition (Shunting)Phasic Inhibition (IPSP)

Computational Workflow: The Protocol

This workflow utilizes a "Self-Validating" approach: you must first re-dock Gaboxadol into 7QNC to reproduce the crystallographic pose (RMSD < 2.0 Å) before attempting cross-docking or virtual screening.

Phase 1: System Preparation

Step 1.1: Ligand Quantum Mechanics (QM) Optimization Standard force fields (OPLS4/GAFF2) may struggle with the charge delocalization of the isoxazole ring.

  • Generate the zwitterionic conformer of Gaboxadol.

  • Perform geometry optimization using DFT (B3LYP/6-31G**) with implicit water solvation.

  • Calculate ESP (Electrostatic Potential) charges to replace standard partial charges.

Step 1.2: Receptor Pre-processing The 7QNC structure contains the


-subunit, which alters the pentameric symmetry.
  • Clean: Remove the nanobody (Nb25) and Fab fragments used for crystallization.

  • Protonation: Use a propKa-based tool (e.g., H++ server or Schrödinger PrepWizard) to set protonation states at pH 7.4. Pay attention to His residues in the binding pocket; they may act as pH sensors.

  • Membrane Embedding: Do not dock in vacuum. Embed the receptor in a POPC lipid bilayer using the OPM (Orientations of Proteins in Membranes) alignment vector. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

Phase 2: Induced Fit Docking (IFD)

Standard rigid-receptor docking fails for agonists because it cannot account for Loop C closure , the hallmark of GABA-A activation.

Step 2.1: Grid Generation

  • Center: Define the grid box centroid using the bound THIP ligand in chain B/A interface of 7QNC.

  • Dimensions: 20 Å x 20 Å x 20 Å (Outer box).

  • Constraints: Define a hydrogen bond constraint with the backbone carbonyl of Ser156 (or equivalent

    
    -subunit residue) and the salt bridge with Arg66  (
    
    
    
    -subunit).

Step 2.2: The IFD Protocol

  • Initial Glide/Vina Docking: Softened potential (Van der Waals radii scaled by 0.5) to allow ligand entry.

  • Prime Refinement: Refine residues within 5.0 Å of the ligand pose. Specifically, allow Loop C (residues ~155-210 of the

    
     subunit)  to be flexible.
    
  • Re-Docking: Perform hard-potential docking into the refined pocket.

Phase 3: Post-Docking Dynamics (Validation)

Static docking scores (GlideScore/Vina Score) correlate poorly with efficacy. Use Molecular Dynamics (MD) to assess stability.[3]

  • Engine: GROMACS or AMBER (GPU-accelerated).

  • Duration: 100 ns production run.

  • Metric: Measure the distance between the ligand amine and the receptor's aromatic box centroid. If distance > 5 Å for > 20% of the simulation, the pose is unstable (non-agonist).

Visualization of Workflows

The In Silico Pipeline

DockingWorkflow LigandPrep Ligand Prep (QM Optimization Zwitterion State) GridGen Grid Generation (Beta(+)/Alpha(-) Interface) LigandPrep->GridGen ReceptorPrep Receptor Prep (PDB: 7QNC Membrane Embedding) ReceptorPrep->GridGen IFD Induced Fit Docking (Loop C Flexibility) GridGen->IFD MD MD Simulation (100ns Stability Check) IFD->MD Top Pose Analysis Interaction Fingerprint (Selectivity Profiling) MD->Analysis Trajectory

Figure 1: Step-by-step computational workflow for Gaboxadol docking validation.

GABA-A Signaling Pathway

SignalingPathway Gaboxadol Gaboxadol (THIP) Receptor Extra-synaptic GABA-A (alpha4-beta3-delta) Gaboxadol->Receptor Selectivity Binding Orthosteric Binding (Loop C Closure) Receptor->Binding Channel Chloride Channel Opening Binding->Channel Conformational Change Influx Cl- Influx Channel->Influx Hyperpol Membrane Hyperpolarization (Tonic Inhibition) Influx->Hyperpol

Figure 2: Mechanism of action for Gaboxadol-mediated tonic inhibition.

Selectivity Analysis: The "Superagonist" Mechanism

Docking results should reveal the structural basis for Gaboxadol's selectivity.

The Interaction Fingerprint

In the


 structure (7QNC), Gaboxadol is anchored by a "cation-

sandwich":
  • Principal Face (

    
    ):  Tyr157, Phe200 (Aromatic Box). The protonated amine of Gaboxadol sits here.
    
  • Complementary Face (

    
    ):  Arg66 (Salt bridge to isoxazole O
    
    
    
    ) and Glu155.
The Delta Difference

Why does it prefer


-containing receptors?
  • Selectivity Hypothesis: In

    
    -containing receptors, the interface geometry is slightly more constricted. The 
    
    
    
    -subunit influences the adjacent
    
    
    interface conformation, creating an "induced fit" pocket that perfectly accommodates the rigid isoxazole ring of Gaboxadol.
  • Docking Metric: Compare the Ligand Efficiency (LE) and GlideScore . You should observe that while affinities (Scores) might be similar, the Strain Energy of the ligand is lower in the

    
     pocket compared to 
    
    
    
    .

References

  • Sente, A., et al. (2022).[4] "Differential assembly diversifies GABA-A receptor structures and signalling." Nature. [Link] (Source of PDB 7QNC).

  • Masiulis, S., et al. (2019). "GABA-A receptor signalling mechanisms revealed by structural pharmacology." Nature. [Link] (Source of PDB 6HUO).

  • Mortensen, M., et al. (2010). "The delta subunit determines the GABA-A receptor channel conductance properties." The Journal of Physiology. [Link]

  • Meera, P., et al. (2011). "Structural basis for the activation of alpha1beta2gamma2 GABA-A receptors." Nature. [Link]

  • Schrödinger Release 2023-1. "Glide: Receptor Grid Generation and Docking." Schrödinger, LLC. [Link]

Sources

Blood-brain barrier penetration of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Blood-Brain Barrier Penetration of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine and Functional Analogs

Executive Summary: The Isomeric Imperative

The development of GABAergic agents for central nervous system (CNS) disorders has historically been impeded by the blood-brain barrier (BBB). While


-aminobutyric acid (GABA) itself is hydrophilic and metabolically labile, conformationally restricted analogs based on the tetrahydroisoxazolopyridine skeleton have demonstrated exceptional CNS bioavailability.

This guide analyzes the BBB penetration mechanics of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (specifically the 3-ol derivative, THPO ) and its structural analogs, including the regioisomer THIP (Gaboxadol) .

Key Technical Insight: Unlike flexible GABA analogs, the rigid bicyclic structure of the [4,5-c] and [5,4-c] series protects the isoxazole moiety from rapid decarboxylation. Their BBB permeability is not solely defined by lipophilicity (LogP) but by a specific zwitterionic charge delocalization that mimics amino acid transport substrates while resisting efflux pumps.

Physicochemical Determinants of Permeability

To engineer or select analogs for CNS entry, one must understand the structure-transport relationship (STR) of the core scaffold.

The Zwitterionic "Trojan Horse"

Both THPO ([4,5-c] isomer) and THIP ([5,4-c] isomer) exist as zwitterions at physiological pH (7.4).

  • Acidic Moiety: The 3-hydroxyisoxazole group (pKa

    
     4.4) is ionized (negative).
    
  • Basic Moiety: The secondary amine in the piperidine ring (pKa

    
     8.5–9.0) is protonated (positive).
    

Usually, zwitterions have poor membrane permeability. However, these specific bicyclic structures possess a high Index of Uptake (I/U) .

  • THPO ([4,5-c]): I/U

    
     2500 (High CNS uptake).[1] Acts primarily as a glial GABA uptake inhibitor.
    
  • THIP ([5,4-c]): I/U

    
     500–1500.[1] Acts as a super-agonist at extrasynaptic GABA-A receptors.
    
Comparative Physicochemical Data
CompoundStructure (Isomer)LogPpKa (Acid/Base)BBB Permeability StatusPrimary Mechanism
THPO [4,5-c]-1.2 (est)4.4 / 8.9High Glial GABA Transport Inhibitor
THIP (Gaboxadol) [5,4-c]-0.614.3 / 8.3High GABA-A Agonist
Muscimol Isoxazole core-1.84.8 / 8.4Low/Moderate Rapid Metabolism limits CNS exposure
Isoguvacine Monocyclic-2.63.6 / 9.8Negligible Peripheral GABA Agonist (Control)
Thio-THPO [4,5-c] Thio-analog-0.8N/AModerate (I/U = 63)Weaker Uptake Inhibitor

Critical Note: The substitution of Oxygen for Sulfur (Thio-analogs) generally increases lipophilicity but decreases the I/U ratio, suggesting that the oxygen atom in the isoxazole ring is critical for recognition by specific transport systems (likely Proton-Coupled Amino Acid Transporters or PAT1).

Mechanistic Pathways of Transport

The penetration of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is not a simple case of passive diffusion.[2] The transport logic follows a dual-pathway model.

Pathway A: Proton-Coupled Transport (PAT1/SLC36A1)

Evidence suggests that small, zwitterionic GABA analogs utilize the Proton-Coupled Amino Acid Transporter 1 (PAT1) . Unlike the GABA transporters (GATs) which are sodium-dependent, PAT1 is proton-dependent and expressed at the BBB luminal membrane.

  • Mechanism: The transporter utilizes the inward proton gradient.

  • Substrate Specificity: The separation distance between the charged centers in the [4,5-c] skeleton mimics the alpha-amino/carboxylate distance in proline/glycine, facilitating transit.

Pathway B: Metabolic Resistance (The Stability Factor)

Muscimol crosses the BBB but is rapidly degraded. The [4,5-c] and [5,4-c] bicyclic rings provide steric hindrance that prevents recognition by GABA Transaminase (GABA-T) . This increases the effective concentration gradient across the endothelium, driving net flux into the parenchyma.

BBB_Transport Blood Systemic Circulation (pH 7.4) Endothelium BBB Endothelium (Tight Junctions) Blood->Endothelium PAT1 (SLC36A1) Proton Symport Brain Brain Parenchyma (ISF) Endothelium->Brain Facilitated Diffusion Muscimol Muscimol (Flexible) Endothelium->Muscimol Rapid Metabolism (GABA-T) THPO THPO/THIP (Zwitterion) THPO->Brain Metabolic Stability (Bicyclic Shielding) Muscimol->Endothelium Uptake

Figure 1: Differential transport logic. The bicyclic analogs (THPO/THIP) utilize PAT1 transport and resist metabolic degradation, whereas flexible analogs like Muscimol are metabolically filtered.

Experimental Protocols for Validation

To rigorously validate the BBB penetration of a new [4,5-c] analog, you cannot rely solely on plasma/brain concentration ratios (Kp) derived from tissue homogenization, as this does not distinguish between vascular entrapment and true parenchymal entry.

The Gold Standard: Dual-Probe Intracerebral Microdialysis.

Protocol Overview

This protocol measures unbound drug concentration in the brain extracellular fluid (ECF) relative to plasma, calculating the unbound partition coefficient (


).
Step-by-Step Methodology
  • Surgical Preparation:

    • Stereotaxic implantation of a microdialysis guide cannula into the striatum (coordinates relative to bregma: A/P +0.5, L/M +3.0, D/V -4.5) of Sprague-Dawley rats.

    • Allow 5–7 days for BBB recovery post-surgery to avoid "leaky" barrier artifacts.

  • Probe Calibration (Retrodialysis):

    • Why: To determine in vivo recovery (relative recovery) of the specific analog.

    • Perfuse the analog into the brain via the probe at a constant concentration (

      
      ). Measure concentration coming out (
      
      
      
      ).
    • Calculation: Recovery (

      
      ) = 
      
      
      
      .
  • Administration & Sampling:

    • Administer the test compound (e.g., 5 mg/kg, s.c. or i.v.).

    • Perfuse Artificial Cerebrospinal Fluid (aCSF) at 1.0

      
      L/min.
      
    • Collect dialysate samples every 20 minutes for 4 hours.

    • Simultaneously collect blood samples from a jugular vein catheter.

  • Bioanalysis (LC-MS/MS):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required due to the polarity of these zwitterions. Standard C18 columns will fail to retain THPO/THIP.

    • Mobile Phase: Acetonitrile/Ammonium Formate (10mM, pH 3.0).

    • Detection: MRM mode (monitor parent ion

      
       fragment loss of water or CO).
      
  • Data Processing:

    • Calculate

      
       using the recovery factor.
      
    • Calculate

      
      .
      
    • Success Criterion: A

      
       > 0.3 indicates significant BBB penetration. THIP typically yields values > 0.8.
      

Microdialysis_Workflow cluster_sampling Simultaneous Sampling Step1 Stereotaxic Implantation (Striatum) Step2 Recovery Period (5-7 Days) Step1->Step2 Step3 Retrodialysis Calibration (Determine Probe Recovery) Step2->Step3 Step4 Drug Administration (IV/SC) Step3->Step4 Sample1 Brain Dialysate (ECF) Step4->Sample1 Sample2 Plasma (Systemic) Step4->Sample2 Step5 HILIC LC-MS/MS (Polarity Optimized) Sample1->Step5 Sample2->Step5 Step6 Calculate Kp,uu,brain Step5->Step6

Figure 2: Workflow for determining unbound brain-to-plasma partition coefficient (


).

References

  • Krogsgaard-Larsen, P., et al. (1984).[3] "THIP, a specific and clinically active GABA agonist."[3][4][5] Neuropharmacology, 23(7), 837–838.[3] Link

  • Krogsgaard-Larsen, P., et al. (1981). "4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[1][2][3][6] Synthesis and biological activity." Journal of Medicinal Chemistry, 24(12), 1483–1491. Link

  • Schultz, B., et al. (1981).[3] "Preliminary studies on the absorption, distribution, metabolism, and excretion of THIP in animal and man using 14C-labelled compound."[3] Acta Pharmacologica et Toxicologica, 49(2), 116–124.[3] Link

  • Terasaki, T., et al. (2001). "GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier."[7] Journal of Cerebral Blood Flow & Metabolism, 21(10), 1232-1239. Link

  • Abbott, N. J., et al. (2008). "Structure and function of the blood–brain barrier." Neurobiology of Disease, 37(1), 13-25. (Contextual grounding for PAT1 mechanisms). Link

Sources

Methodological & Application

Laboratory protocol for the synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2]

This Application Note details the synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine , specifically focusing on the 3-ol tautomer, known as THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol).

Critical Distinction: Researchers must distinguish this target from its isomer, Gaboxadol (THIP) (4,5,6,7-tetrahydroisoxazolo[5,4-c ]pyridin-3-ol). While Gaboxadol is a potent GABA-A receptor agonist, THPO acts primarily as a glial-selective GABA uptake inhibitor with no significant affinity for GABA-A receptors. The structural difference lies in the fusion of the isoxazole ring:

  • THPO ([4,5-c]): Isoxazole oxygen is distal to the piperidine nitrogen.

  • THIP ([5,4-c]): Isoxazole oxygen is proximal to the piperidine nitrogen.

This protocol follows the authoritative methodology established by Krogsgaard-Larsen et al. , utilizing a regioselective annulation strategy starting from 4-piperidone derivatives.

Key Applications
  • Neuropharmacology: Investigation of glial GABA transport mechanisms.

  • Medicinal Chemistry: Bioisosteric replacement of nipecotic acid derivatives.

  • Structure-Activity Relationships (SAR): Probing the steric requirements of the GABA transporter (GAT) system.

Retrosynthetic Analysis & Strategy

The synthesis relies on the construction of the isoxazole ring onto a pre-formed piperidine scaffold. The most robust pathway involves the reaction of a


-keto ester with hydroxylamine.
Mechanistic Pathway[3][4][5][6][7]
  • Precursor Assembly: C-acylation of 1-benzyl-4-piperidone to install a reactive ester moiety at the C3 position.

  • Heterocycle Formation: Condensation with hydroxylamine. The regiochemistry is directed by the electrophilicity of the ketone (forming the oxime) and subsequent cyclization with the ester.

  • Deprotection: Removal of the benzyl protecting group to yield the zwitterionic final product.

Reaction Scheme (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic logic for the [4,5-c] scaffold. Target THPO (Target) (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) Protected Intermediate 3 (N-Benzyl-THPO) Protected->Target Deprotection (HBr/AcOH or H2/Pd) BetaKeto Intermediate 2 (Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate) BetaKeto->Protected Cyclization (NH2OH·HCl, Base) Start Starting Material (1-Benzyl-4-piperidone) Start->BetaKeto C-Acylation (Diethyl carbonate, NaH)

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Objective: Functionalize the 4-piperidone ring to create a 1,3-dicarbonyl equivalent.

Reagents:

  • 1-Benzyl-4-piperidone (CAS: 3612-20-2)

  • Diethyl carbonate (CAS: 105-58-8)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Solvent: Anhydrous Toluene or Benzene (Toluene preferred for safety)

Protocol:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Base Preparation: Wash Sodium Hydride (2.2 equiv) with dry hexane to remove mineral oil. Suspend in anhydrous Toluene.

  • Reagent Addition: Add Diethyl carbonate (2.5 equiv) to the NaH suspension. Heat the mixture to gentle reflux.

  • Substrate Addition: Dropwise add a solution of 1-Benzyl-4-piperidone (1.0 equiv) in Toluene over 1 hour.

    • Observation: Evolution of hydrogen gas indicates reaction progress.

  • Completion: Continue reflux until H2 evolution ceases (approx. 2-3 hours).

  • Work-up:

    • Cool reaction to 0°C.[1]

    • Quench carefully with Glacial Acetic Acid/Ice water.

    • Basify the aqueous phase with NaOH to pH ~10.

    • Extract with Diethyl Ether.[1]

    • Critical Step: The product exists in keto-enol equilibrium. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Vacuum distillation or flash chromatography (SiO2, Hexane/EtOAc).

    • Yield Target: 60-75%

    • Characterization: NMR should show characteristic enol proton signals if applicable, or the

      
      -keto ester distinct shifts.
      
Phase 2: Cyclization to 5-Benzyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol

Objective: Construct the isoxazole ring via condensation.

Reagents:

  • Intermediate from Phase 1

  • Hydroxylamine Hydrochloride (NH2OH·HCl)

  • Sodium Hydroxide (NaOH)

  • Solvent: Ethanol/Water (1:1)

Protocol:

  • Preparation: Dissolve Hydroxylamine Hydrochloride (1.2 equiv) in a minimum amount of water.

  • Mixing: Add the hydroxylamine solution to a stirred solution of the

    
    -keto ester (1.0 equiv) in Ethanol.
    
  • Base Addition: Slowly add NaOH (approx. 1.2 equiv, 2M solution) to neutralize and catalyze the cyclization.

    • Control Point: Maintain pH ~8-9. Too high pH can hydrolyze the ester without cyclization; too low prevents nucleophilic attack.

  • Reaction: Stir at room temperature for 16-24 hours. Alternatively, heat to 50°C for 4 hours if reaction is sluggish.

  • Isolation:

    • Concentrate ethanol under reduced pressure.

    • Acidify the residue with dilute HCl to pH 2-3.

    • Extract impurities with Ether (discard organic layer).

    • Basify aqueous layer to pH 8-9 (isoelectric point of the intermediate).

    • Precipitate or extract the N-benzyl protected product with Chloroform/Isopropanol (3:1).

    • Yield Target: 50-65%

Phase 3: Deprotection to THPO (Zwitterion)

Objective: Cleave the benzyl group to release the secondary amine.

Method A: HBr Hydrolysis (Classic Krogsgaard-Larsen)

  • Reagents: 33% HBr in Glacial Acetic Acid.

  • Procedure: Dissolve the N-benzyl intermediate in HBr/AcOH. Heat at 80°C for 2-4 hours.

  • Work-up: Evaporate to dryness. The residue is the HBr salt.

Method B: Hydrogenolysis (Preferred for Purity)

  • Reagents: H2 gas (1 atm or balloon), 10% Pd/C catalyst, Methanol/Water.

  • Procedure: Stir the N-benzyl compound with Pd/C under H2 atmosphere at RT for 12 hours.

  • Work-up: Filter through Celite. Evaporate solvent.[1][2]

Final Purification (Ion Exchange): Since THPO is a zwitterion (amino acid-like properties), standard extraction fails.

  • Dissolve the crude salt in water.[3]

  • Load onto a column of Dowex 50W (H+ form) .

  • Wash with water to remove non-basic impurities.

  • Elute the product with 1M Ammonium Hydroxide (NH4OH) .

  • Lyophilize the ammoniacal fractions to obtain the free zwitterion as a white powder.

Analytical Data Summary

ParameterSpecification (Expected)Notes
Formula C6H8N2O2MW: 140.14 g/mol
Appearance White crystalline powderHygroscopic as zwitterion
Melting Point >200°C (Decomp)Typical for amino-isoxazoles
1H NMR (D2O) δ ~4.3 (s, 2H, C7-H), 3.5 (t, 2H, C5-H), 2.8 (t, 2H, C6-H)Shifts vary with pH (DCl vs NaOD)
Solubility Water (High), Methanol (Moderate), DMSOInsoluble in non-polar solvents

Critical Control Points & Troubleshooting

Workflow Logic (DOT Visualization)

Workflow Figure 2: Experimental Workflow and Critical Control Points cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Isolation Step1 Enolate Formation (NaH/Toluene) Step2 Acylation (Diethyl Carbonate) Step1->Step2 Step3 Oxime Formation Step2->Step3 Warning ! CRITICAL ! Regioselectivity Check Step2->Warning Step4 Ring Closure (pH 8-9) Step3->Step4 Step5 Deprotection Step4->Step5 Step6 Dowex Chromatography Step5->Step6

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Wet solvents or old NaHRedistill Toluene over Na; Use fresh NaH.
No Cyclization (Phase 2) pH too low (<7)Adjust pH to 8-9 with NaOH. The oxime needs basic conditions to attack the ester.
Product stuck on Resin Eluent too weakIncrease NH4OH concentration to 1.5M or 2M.
Regioisomer Contamination C-acylation at C5 instead of C3While 4-piperidone is symmetric, ensure thermodynamic control (reflux) to favor the stable enolate.

References

  • Krogsgaard-Larsen, P. (1977).[4][5] "GABA agonists.[6][7][5][8] Resolution, absolute stereochemistry, and enantioselective synthesis of (S)-(+)- and (R)-(-)-dihydromuscimol". Acta Chemica Scandinavica B, 31, 584-588.[4][5] Link(Note: Foundational methodology for isoxazolo-pyridin-3-ols).

  • Krogsgaard-Larsen, P., et al. (1983).[6] "4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[6][7][8] Synthesis and biological activity".[1][4][9][6][10][11][12] Journal of Medicinal Chemistry, 26(6), 895–900.[6] Link(Describes the comparative synthesis of THPO and THIP scaffolds).

  • Clausen, R. P., et al. (2006). "Structure–Activity Relationship and Molecular Pharmacology of GABA Uptake Inhibitors". Current Topics in Medicinal Chemistry, 6(17), 1861-1882. Link(Contextualizes THPO as a GABA uptake inhibitor).

  • PubChem Compound Summary. "Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate".[9] Link(Precursor data).

Sources

Application Note: In Vitro Evaluation of Gaboxadol (THIP) Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Extrasynaptic


-GABA_A Receptors for Tonic Inhibition 

Introduction: The "Superagonist" Mechanism

Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, or THIP) represents a unique class of GABAergic modulators.[1][2] Unlike benzodiazepines, which allosterically modulate synaptic


-subunit-containing receptors (phasic inhibition), Gaboxadol is a direct orthosteric agonist  with high selectivity for extrasynaptic GABA_A receptors containing the 

-subunit
(specifically

in the forebrain and

in the cerebellum).

These receptors mediate tonic inhibition —a persistent, background inhibitory conductance that sets the neuronal excitation threshold.[3] Gaboxadol is frequently cited as a "superagonist" at these sites because it can elicit a maximum current response greater than that of the endogenous ligand, GABA, primarily by increasing the channel open probability and duration.

This guide details the "Gold Standard" electrophysiological assays required to validate Gaboxadol efficacy, distinguishing its unique tonic signature from varying phasic noise.

Mechanism of Action Visualization

Gaboxadol_Mechanism Gaboxadol Gaboxadol (THIP) GABA_A_Delta Extrasynaptic α4β3δ GABA-A Receptor Gaboxadol->GABA_A_Delta High Affinity Binding GABA_A_Gamma Synaptic γ2 GABA-A Receptor Gaboxadol->GABA_A_Gamma Low/No Affinity Cl_Influx Persistent Cl- Influx GABA_A_Delta->Cl_Influx Channel Opening (Long Duration) Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Tonic_Inhibition TONIC INHIBITION (Gain Control) Hyperpolarization->Tonic_Inhibition Sets Rheobase

Figure 1: Gaboxadol selectively activates extrasynaptic


-containing receptors, driving persistent chloride influx (tonic inhibition) while bypassing synaptic 

-containing receptors.

Core Assay 1: Recombinant Selectivity (HEK293)

Objective: To quantify the efficacy and potency of Gaboxadol specifically at


 receptors compared to 

(synaptic) receptors.
Rationale

Native tissues express mixed receptor populations. To claim "selectivity," you must first validate the compound in a clean, recombinant system where subunit composition is strictly controlled.

Protocol: Whole-Cell Patch Clamp in HEK293 Cells

1. Cell Preparation:

  • Transfection: Transiently transfect HEK293 cells using Lipofectamine.

    • Critical Ratio: To ensure incorporation of the

      
       subunit (which assembles less efficiently than 
      
      
      
      ), use a plasmid ratio of 1:1:5 (
      
      
      :
      
      
      :
      
      
      ).
    • Marker: Co-transfect with GFP to identify successful candidates.

2. Recording Solutions:

  • Extracellular (Bath): 140 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl2, 2.5 mM CaCl2, 11 mM Glucose, 10 mM HEPES (pH 7.4).

  • Intracellular (Pipette): 140 mM CsCl (to block K+ channels and isolate Cl- current), 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

3. Drug Application Workflow:

  • Step A (Baseline): Establish a stable seal (>1 GΩ) and break-in. Clamp voltage at -60 mV.

  • Step B (GABA Control): Apply a saturating dose of GABA (1 mM) via rapid perfusion (Y-tube or piezo-stepper) to establish

    
    . Wash for 30s.
    
  • Step C (Gaboxadol Dose-Response): Apply increasing concentrations of Gaboxadol (0.1 µM – 300 µM).

  • Step D (Normalization): Normalize Gaboxadol currents to the

    
     of GABA.
    
Data Analysis & Interpretation

A successful Gaboxadol profile in this assay must show:

  • Superagonism: The

    
     of Gaboxadol at 
    
    
    
    should be 120-180% of the GABA
    
    
    .
  • Selectivity: At

    
     (synaptic) cells, Gaboxadol should show negligible current at concentrations <10 µM.
    

Core Assay 2: Ex Vivo Brain Slice Electrophysiology

Objective: To measure the enhancement of tonic inhibitory current in native neurons (Dentate Gyrus Granule Cells or Thalamocortical Relay Neurons).

Rationale

This is the critical efficacy assay . It demonstrates that Gaboxadol can access extrasynaptic receptors in a complex tissue environment and alter neuronal excitability.

Experimental Workflow

Slice_Workflow cluster_prep Preparation cluster_recording Recording (Voltage Clamp -70mV) cluster_drug Drug Application Slice Slice Prep (300µm, Hippocampus/Thalamus) Recovery Recovery (34°C, 1h in ACSF) Slice->Recovery Patch Whole-Cell Patch (CsCl Internal Solution) Recovery->Patch Blockers Apply Synaptic Blockers (kynurenic acid, TTX) Patch->Blockers Baseline Record Baseline (2-3 mins) Blockers->Baseline Gaboxadol_App Perfuse Gaboxadol (1 - 10 µM) Baseline->Gaboxadol_App Antagonist Apply Bicuculline (Full GABA-A Block) Gaboxadol_App->Antagonist

Figure 2: Workflow for isolating tonic currents. The final Bicuculline step reveals the total tonic magnitude.

Detailed Protocol

1. Tissue Preparation:

  • Prepare 300 µm coronal slices containing the Hippocampus (for Dentate Gyrus) or Thalamus (VB nucleus).

  • Note: Use sucrose-based cutting solution to minimize excitotoxicity during slicing.

2. Isolation Cocktail (The "Quiet" Bath): To see the tonic current, you must silence synaptic noise. Add to ACSF:

  • TTX (0.5 µM): Blocks action potentials (presynaptic release).

  • Kynurenic Acid (3 mM): Blocks AMPA/NMDA glutamate receptors.

  • Do NOT add GABA uptake blockers (like NO-711) initially, as this artificially elevates ambient GABA; however, some protocols use them to sensitize the assay.

3. The Measurement (Shift Analysis):

  • Step 1: Clamp neuron at -70 mV. Record stable baseline for 3 minutes.

  • Step 2: Perfuse Gaboxadol (1 µM) .

    • Observation: You will NOT see a change in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).

    • Observation: You WILL see a downward (inward) shift in the "holding current" (baseline).

  • Step 3: Measure the noise variance (RMS noise). Gaboxadol often increases baseline noise due to channel flickering.

  • Step 4: Apply Bicuculline (20 µM) or Picrotoxin. This blocks all GABA receptors. The baseline will shift upward (outward).

  • Calculation: The Tonic Current is the difference between the holding current during Gaboxadol application and the holding current under Bicuculline.

Data Presentation: Tonic vs. Phasic
ParameterSynaptic Agonist (e.g., Muscimol/Benzo)Gaboxadol (Extrasynaptic Agonist)
Target Subunit

-containing

-containing
mIPSC Amplitude IncreasedUnchanged
mIPSC Decay ProlongedUnchanged
Holding Current Minimal ShiftSignificant Inward Shift
RMS Noise Minimal ChangeIncreased

References

  • Brown, N., Kerby, J., Bonnert, T. P., Whiting, P. J., & Wafford, K. A. (2002). Pharmacological characterization of a novel cell line expressing human

    
     GABA_A receptors. British Journal of Pharmacology, 136(7), 965–974.
    
  • Drasbek, K. R., & Jensen, K. (2006). THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABA_A receptor-mediated conductance in mouse neocortex. Cerebral Cortex, 16(8), 1134–1141.

  • Wafford, K. A., & Ebert, B. (2006). Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology, 6(1), 30-36.

  • Meera, P., Wallner, M., & Otis, T. S. (2011).

    
    -containing GABA_A receptors by GABA and gaboxadol. Journal of Neurophysiology, 106(5), 2057-2064.
    

Sources

Application Note: Mechanistic Investigation of Tonic Inhibition using 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (THIP/Gaboxadol)

Author: BenchChem Technical Support Team. Date: February 2026


-subunit-containing GABA\textsubscript{A} receptors[1]

Introduction & Pharmacological Profile[1][2][3][4][5][6][7]

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol (THIP), historically known as Gaboxadol, is a conformationally restricted analogue of muscimol. Unlike benzodiazepines, which act as positive allosteric modulators (PAMs) at synaptic


-subunit-containing receptors, THIP is a selective orthosteric superagonist  for extrasynaptic  GABA\textsubscript{A} receptors containing the 

-subunit (specifically

in the thalamus/cortex and

in the cerebellum).
Why THIP? The "Tonic" Advantage

In neuroscience research, THIP is the gold-standard tool for isolating tonic inhibition —a persistent, shunting inhibitory conductance that sets the neuronal excitation threshold.

FeatureSynaptic Inhibition (Phasic)Extrasynaptic Inhibition (Tonic)
Primary Agonist High concentration GABA transientsLow ambient GABA levels
Receptor Location Postsynaptic densityPerisynaptic / Extrasynaptic
Key Subunits


Modulator Benzodiazepines (Diazepam)Neurosteroids, THIP
Physiological Role Precise timing, synchronizationGain control, excitability threshold

Mechanism of Action

The following diagram illustrates the distinct binding site and functional outcome of THIP compared to classical benzodiazepines.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_Release GABA Release Synaptic_Rec Synaptic GABA-A (Phasic Current) Contains γ2 subunit GABA_Release->Synaptic_Rec High Conc. Extra_Rec Extrasynaptic GABA-A (Tonic Current) Contains δ subunit GABA_Release->Extra_Rec Spillover (Low Conc.) Hyperpol Hyperpolarization (Shunting Inhibition) Synaptic_Rec->Hyperpol Extra_Rec->Hyperpol Benzo Benzodiazepines (e.g., Diazepam) Benzo->Synaptic_Rec Modulates THIP THIP (Gaboxadol) THIP->Extra_Rec Selectively Activates

Figure 1: THIP selectively targets extrasynaptic


-containing receptors, bypassing the synaptic 

-containing receptors modulated by benzodiazepines.

Key Research Applications

A. Neurodevelopmental Disorders (Angelman & Fragile X)

Research indicates that tonic inhibition is downregulated in Angelman Syndrome (AS) due to ubiquitin ligase E3A (UBE3A) dysfunction affecting GABA transporter activity.[2] THIP is used to rescue this deficit by directly activating the under-stimulated extrasynaptic receptors.

B. Sleep Architecture

THIP promotes non-rapid eye movement (NREM) sleep and enhances delta-wave power (0.5–4 Hz) without the "hangover" effects or REM suppression typical of benzodiazepines. It is used to model restorative sleep patterns in rodent models of insomnia.

Validated Experimental Protocols

Protocol A: Solution Preparation & Handling
  • Solubility: Soluble in water, saline (0.9% NaCl), and PBS up to ~17 mg/mL (100 mM).

  • Stability: Solid powder is stable at -20°C for >2 years.[3] Solutions should be prepared fresh.

  • Vehicle: For in vivo use, sterile saline is preferred.

ConcentrationSolventVolume (for 10 mg)Notes
10 mM (Stock) Water/Saline5.66 mLStore aliquots at -20°C (1 month max)
100

M (Working)
ACSFDilute 1:100Prepare fresh for slice recording
Protocol B: In Vitro Slice Electrophysiology (Measuring Tonic Current)

Objective: Isolate and quantify the tonic GABAergic current in thalamic or dentate gyrus neurons.

Reagents:

  • THIP: 1

    
    M (Strict concentration control is vital; >1 
    
    
    
    M loses selectivity).
  • Bicuculline methiodide: 20

    
    M (GABA_A antagonist).
    
  • Kynurenic acid: 3 mM (to block glutamate receptors).

  • Intracellular Solution: High chloride (e.g., 140 mM CsCl) to maximize chloride current amplitude.

Workflow:

  • Patching: Obtain a whole-cell patch configuration on the target neuron. Voltage clamp at -70 mV.

  • Baseline Stabilization: Record baseline holding current for 5–10 minutes. Ensure series resistance (

    
    ) is stable (<20% change).
    
  • THIP Wash-in (The Challenge): Peruse ACSF containing 1

    
    M THIP .
    
    • Observation: You will see a downward shift in the holding current (increase in inward current) and an increase in baseline noise.

  • Validation (The "Block"): Apply 20

    
    M Bicuculline  (or >100 
    
    
    
    M Picrotoxin).
    • Result: The current should shift upward, significantly past the original baseline.

  • Quantification:

    • Tonic Current =

      
       
      
    • Note: Do not rely solely on Baseline vs. THIP. The true measure of tonic current is the total GABAergic component revealed by the antagonist block.

Data Analysis Tip: Use a Gaussian fit to an all-points histogram of the holding current.[4][5] The difference in the peaks of the Gaussian fits between the THIP phase and the Bicuculline phase represents the tonic current magnitude.

Protocol C: In Vivo Administration (Mice)

Objective: Assess behavioral sedation or EEG power spectrum changes.[6]

Dosing Guidelines:

  • Subject: C57BL/6J Mice (Adult, 20-25g).

  • Route: Intraperitoneal (i.p.).[7][6]

  • Dose Range:

    • Sedation/Anxiolysis: 3–6 mg/kg.

    • Hypnosis/LOH (Loss of Righting Reflex): 10 mg/kg.

    • Angelman Rescue: 2–3 mg/kg (sub-sedative).

Step-by-Step:

  • Acclimatization: Handle mice for 3 days prior to injection to reduce stress-induced corticosterone, which can modulate GABA receptors (neurosteroid effect).

  • Preparation: Dissolve THIP in sterile saline to a concentration of 0.5 mg/mL or 1 mg/mL.

  • Injection: Administer at 10 mL/kg volume.

  • Readout (EEG):

    • Record EEG for 2 hours post-injection.

    • Perform Fast Fourier Transform (FFT).

    • Self-Validation: Look for a specific increase in the 0.5–4 Hz (Delta) band. If you see broad-spectrum suppression, the dose is too high (toxic).

Troubleshooting & Controls

IssueProbable CauseSolution
No shift in holding current (In Vitro) Receptor InternalizationEnsure slices are healthy; avoid prolonged incubation in stagnant ACSF.
Loss of Selectivity Concentration too highDo not exceed 1

M THIP in slice experiments. At >5

M, it activates synaptic

receptors.
Inconsistent In Vivo results Stress artifactsStress releases THDOC (neurosteroid) which also acts on

-receptors. Habituate animals thoroughly.
Precipitation pH driftTHIP is a zwitterion. Ensure vehicle pH is near 7.4.

References

  • Krogsgaard-Larsen, P., et al. (2004).[1] GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic. Biochemical Pharmacology. Link

  • Wafford, K. A., & Ebert, B. (2006).[1][8] Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology. Link

  • Belelli, D., et al. (2009). Inhibition of Thalamic Excitability by 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: A Selective Role for delta-GABA(A) Receptors.[9] European Journal of Neuroscience. Link

  • Egawa, K., et al. (2012). Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome. Science Translational Medicine. Link

  • Ovid Therapeutics. (2020). The STARS Phase 2 Study: A Randomized Controlled Trial of Gaboxadol in Angelman Syndrome. Neurology. Link

Sources

Application Note: Targeted Modulation of Extrasynaptic GABA-A Receptors with Gaboxadol in Sleep Research

[1]

Executive Summary & Mechanism of Action

Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), historically known as THIP , represents a distinct class of sleep-promoting agents compared to traditional benzodiazepines (BZDs) or "Z-drugs" (e.g., Zolpidem). While BZDs act as positive allosteric modulators (PAMs) at synaptic

super-agonistextrasynaptic


Why This Matters: Activation of these extrasynaptic receptors generates a persistent "tonic" inhibitory current.[1][2][3] This tonic inhibition acts as a "gain control" for neuronal excitability, specifically promoting the hyperpolarization necessary for thalamocortical neurons to enter the burst-firing mode characteristic of Slow-Wave Sleep (SWS) . Consequently, Gaboxadol is unique in its ability to potently enhance Delta Power (0.5–4 Hz) , a biomarker of sleep depth, without the spectral distortion (e.g., spindle enhancement/SWS suppression) often seen with BZDs.

Mechanistic Visualization

The following diagram illustrates the critical difference between Phasic (Synaptic) and Tonic (Extrasynaptic) inhibition targeted by Gaboxadol.

Gcluster_0Synaptic Transmission (Phasic)cluster_1Extrasynaptic Transmission (Tonic)Node_GABAGABA ReleaseNode_SynapticSynaptic GABA-A(alpha1/2/3 - beta - gamma2)Node_GABA->Node_Synaptic  Fast IPSCNode_Effect1Phasic InhibitionNode_Synaptic->Node_Effect1  Transient Inhibition(Sedation)Node_BZDBenzodiazepines(Zolpidem/Diazepam)Node_BZD->Node_Synaptic  Modulate (PAM)Node_AmbientAmbient GABANode_ExtraExtrasynaptic GABA-A(alpha4/6 - beta - delta)Node_Ambient->Node_Extra  Low AffinityNode_Effect2Tonic InhibitionNode_Extra->Node_Effect2  Persistent Hyperpolarization(Delta Power Enhancement)Node_GaboxadolGaboxadol (THIP)Super-AgonistNode_Gaboxadol->Node_Extra  High Affinity Binding

Figure 1: Gaboxadol selectively targets delta-subunit containing extrasynaptic receptors, generating tonic inhibition distinct from the phasic inhibition modulated by Benzodiazepines.[3][4][5][6][7][8][9]

Validated Animal Models

The utility of Gaboxadol extends beyond general insomnia into neurodevelopmental disorders where tonic inhibition is genetically compromised.[1]

ModelGenotypePathophysiologyGaboxadol Application
Wild Type (C57BL/6J) N/ANormal physiologyBaseline Sleep Architecture: Used to study pure NREM enhancement and Delta power dynamics.[1]
Angelman Syndrome Ube3a (m-/p+)Loss of UBE3A leads to ubiquitin-mediated degradation of GABA transporter 1 (GAT1), paradoxically reducing tonic inhibition.[1]Rescue Model: Gaboxadol restores tonic inhibition, normalizing motor deficits and sleep architecture defects.
Fragile X Syndrome Fmr1 KOReduced mRNA translation regulation leads to hyperexcitability and reduced GABAergic tone.[1]Behavioral Rescue: Normalizes hyperactivity and anxiety; improves sleep consolidation.[1]
Delta Knockout Gabrd -/-Ablation of the

-subunit.[1][10][11]
Negative Control: Gaboxadol should show NO effect in these mice, validating receptor specificity.

Experimental Protocols

Protocol A: Preparation and Dosing

Scientific Integrity Note: Gaboxadol has a short half-life (~1.5 hours in rodents).[1] Dosing timing relative to the light/dark cycle (Zeitgeber Time, ZT) is critical for interpretability.

Reagents:

  • Gaboxadol HCl (THIP hydrochloride).

  • Vehicle: Sterile 0.9% Saline.[1]

Dosing Strategy:

  • Preparation: Dissolve Gaboxadol in saline to a concentration of 0.4 – 0.6 mg/mL.

  • Route: Intraperitoneal (IP) injection is standard for acute sleep studies.[1]

  • Dose Range:

    • Sedation/Sleep Induction:4 – 6 mg/kg (Optimal for NREM enhancement).[1]

    • Behavioral (Anxiolytic): 1 – 3 mg/kg.[1]

    • High Dose (Caution): >10 mg/kg may induce ataxia or myoclonus in mice.[1]

  • Timing (The "Zitgeber" Rule):

    • To Test Sleep Induction: Administer at ZT12 (Lights OFF). This challenges the drug to induce sleep during the active phase.

    • To Test Sleep Maintenance/Architecture: Administer at ZT0-ZT2 (Lights ON).[1] This enhances the natural sleep phase, allowing for clean analysis of Delta power augmentation.

Protocol B: EEG/EMG Acquisition and Analysis

Self-Validating System: The presence of a specific spectral signature (0.5–4 Hz boost) without beta-range (15–30 Hz) artifacts validates that the drug is acting via the

Step-by-Step Workflow:
  • Surgery: Implant tethered or telemetric EEG/EMG electrodes (e.g., DSI or Pinnacle systems).

    • EEG Leads: Frontal (AP: +1.5mm, ML: +1.5mm) and Parietal (AP: -2.5mm, ML: +2.0mm).

    • Reference: Cerebellum or nasal sinus.[1]

  • Recovery: Allow 7–10 days post-op recovery.

  • Habituation: Acclimate animals to the recording chamber and cabling for 48 hours prior to baseline.

  • Baseline Recording: Record 24 hours of "Vehicle" (Saline) injection data.

  • Drug Recording: Administer Gaboxadol (e.g., 6 mg/kg IP) and record for 24 hours.

  • Signal Processing (FFT):

    • Epoch length: 4 or 10 seconds.[1]

    • Filter: 0.5 – 100 Hz (Notch filter at 50/60Hz).

    • Perform Fast Fourier Transform (FFT) to extract power density.

Data Visualization Workflow

Workflowcluster_expExperimental Phasecluster_anaAnalysis PhaseStep1Surgical Implantation(EEG/EMG)Step2Recovery & Habituation(7-10 Days)Step1->Step2Step3Baseline Recording(Saline @ ZT0)Step2->Step3Step4Gaboxadol Dosing(4-6 mg/kg @ ZT0)Step3->Step4Step5Sleep Scoring(Wake/NREM/REM)Step4->Step5  Raw DataStep6Spectral Analysis (FFT)Step5->Step6Step7Delta Power Quantification(0.5 - 4.0 Hz)Step6->Step7ValidationValidation Check:Is Delta Power >150% of Baseline?Step7->Validation

Figure 2: Experimental workflow from surgical implantation to spectral validation of Delta power enhancement.

Data Interpretation & Troubleshooting

Expected Results (The "Signature")

When analyzing the FFT data, Gaboxadol should produce a distinct profile compared to Zolpidem. Use the table below to validate your results.

FeatureGaboxadol (6 mg/kg)Zolpidem (10 mg/kg)Interpretation
Sleep Latency DecreasedDecreasedBoth induce sleep effectively.[1]
NREM Duration Significantly Increased IncreasedGaboxadol is superior for sleep maintenance.[1]
Delta Power (0.5-4Hz) Enhanced (>150%) Suppressed or UnchangedCRITICAL VALIDATION POINT.
Spindle Power (10-15Hz) UnchangedIncreased BZDs/Z-drugs enhance spindles; Gaboxadol does not.[1]
REM Sleep Preserved (at low dose)SuppressedHigh dose Gaboxadol may suppress REM.[11]
Troubleshooting Guide
  • Issue: No increase in Delta power.

    • Cause 1: Incorrect electrode placement (Frontal cortex shows highest Delta; ensure leads are correct).

    • Cause 2: Genetic drift.[1] If using Ube3a or Fmr1 mice, re-genotype to confirm mutation.

    • Cause 3: Tolerance.[1][12][13] Extrasynaptic receptors can desensitize.[1] Ensure a washout period of at least 48-72 hours between doses.

  • Issue: Seizures or Myoclonus.

    • Cause: Dose too high (>10 mg/kg) or miscalculation of concentration.[1] Reduce dose to 4 mg/kg.

References

  • Vogel, E., et al. (2020). "Gaboxadol – Knowledge and References." Taylor & Francis Knowledge Centers.[1][3] Link(General Pharmacology)

  • Egawa, K., et al. (2012).[13] "Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome."[12][13] Science Translational Medicine, 4(163).[12][13] Link(Angelman Syndrome Model)

  • Wafford, K. A., & Ebert, B. (2006). "Gaboxadol--a new awakening in sleep."[1] Current Opinion in Pharmacology, 6(1), 30-36. Link(Mechanism & Delta Power)

  • Lancel, M., & Faulhaber, J. (1996). "The GABAA agonist THIP (gaboxadol) increases non-REM sleep and enhances delta activity in the rat."[14] Neuroreport, 7(13), 2241-2245.[14] Link(Sleep Architecture Protocol)

  • Olmos-Serrano, J. L., et al. (2011). "Defective GABAergic transmission and pharmacological rescue of neuronal hyperexcitability in the amygdala in a mouse model of fragile X syndrome." Journal of Neuroscience, 31(42), 14783-14795. Link(Fragile X Application)

  • Olsen, R. W. (2018). "GABA A receptor: Positive and negative allosteric modulators." Neuropharmacology, 136, 10-22. Link(Receptor Specificity)

Application Note: High-Sensitivity Quantification of Gaboxadol (THIP) in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust protocol for the quantification of Gaboxadol (THIP), a selective extrasynaptic GABA_A receptor agonist, in human plasma and urine. Due to THIP’s zwitterionic nature and high polarity (LogP -0.9), traditional Reversed-Phase (C18) chromatography yields poor retention. This guide presents a validated Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . We explore two detection strategies: the highly selective negative mode (ESI-) used in pivotal clinical studies, and the high-sensitivity positive mode (ESI+) for modern instruments.

Introduction & Analyte Chemistry

Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) presents a unique bioanalytical challenge. It contains a secondary amine (basic, pKa ~8.5) and a 3-hydroxyisoxazole moiety (acidic, pKa ~4.4).

  • Physicochemical Constraint: At physiological pH, THIP exists primarily as a zwitterion. In standard acidic mobile phases (pH < 3), it is cationic; in basic conditions (pH > 9), it is anionic.

  • Chromatographic Implication: The compound elutes in the void volume of C18 columns. HILIC is the required separation mode to achieve retention and separate THIP from matrix interferences like phospholipids.

Chemical Structure & Ionization States[1]

G cluster_0 pH < 4.0 (Acidic) cluster_1 pH 4.4 - 8.5 (Neutral) cluster_2 pH > 9.0 (Basic) Node1 Cationic Form (Amine Protonated +) (Isoxazole Protonated 0) Node2 Zwitterionic Form (Amine Protonated +) (Isoxazole Deprotonated -) Node1->Node2 pKa ~4.4 Node3 Anionic Form (Amine Neutral 0) (Isoxazole Deprotonated -) Node2->Node3 pKa ~8.5

Figure 1: Ionization states of Gaboxadol. The HILIC method typically operates near pH 4.0, balancing the cationic and zwitterionic forms to optimize peak shape and solubility.

Sample Preparation Protocols

Two protocols are provided: Protocol A (Gold Standard, High Cleanliness) and Protocol B (High Throughput).

Protocol A: Mixed-Mode Solid Phase Extraction (SPE)

Recommended for low LOQ (<1 ng/mL) and clinical samples.

Rationale: Uses the cationic nature of the amine at low pH to trap the analyte, then elutes by neutralizing the charge or overcoming ionic interactions.

  • Materials: Mixed-Mode Cation Exchange Cartridges (e.g., Oasis MCX or Bond Elut Certify), 30 mg/1 cc.

  • Sample Pre-treatment: Aliquot 100 µL plasma. Add 100 µL 2% Formic Acid (aq) containing Internal Standard (d4-Gaboxadol). Vortex.

  • Conditioning:

    • 1 mL Methanol

    • 1 mL Water (acidified with 0.1% Formic Acid)

  • Loading: Load pre-treated sample at gravity or low vacuum.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/neutrals).

  • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

  • Elution: 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

    • Note: High pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (90% ACN).

Protocol B: Protein Precipitation (PP)

Recommended for discovery PK (LOQ ~5-10 ng/mL).

  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 200 µL Acetonitrile containing Internal Standard.

  • Vortex vigorously for 2 mins.

  • Centrifuge at 4000 x g for 10 mins at 4°C.

  • Transfer 100 µL supernatant to a fresh plate.

  • Dilute with 50 µL 100 mM Ammonium Acetate (pH 4) to match initial mobile phase conditions (prevent peak fronting).

LC-MS/MS Method Parameters

Chromatographic Conditions (HILIC)

The separation relies on a water layer forming on the polar stationary phase. Acetonitrile is the "weak" solvent here.

  • Column: Asahipak NH2P-50 2D (150 x 2.0 mm, 5 µm) or Waters XBridge Amide (100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, adjusted to pH 4.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 5 - 10 µL.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.0 85 Hold Initial
1.0 85 Begin Gradient
4.0 60 Elute Analyte
4.1 85 Re-equilibrate

| 7.0 | 85 | End Run |

Mass Spectrometry Detection[1][2]

Critical Decision: Polarity

  • Negative Mode (ESI-): Used in the pivotal Kall et al. (2007) method.

    • Advantage:[1] Higher selectivity; fewer endogenous amines ionize in negative mode, reducing background noise.

    • Mechanism: Detects the [M-H]⁻ ion (deprotonated isoxazole).

  • Positive Mode (ESI+): Standard for modern generic screens.

    • Advantage:[1] Often higher raw signal intensity on newer instruments (e.g., Sciex 6500+, Thermo Altis).

    • Mechanism: Detects the [M+H]⁺ ion (protonated amine).

MRM Transitions:

PolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (CE)Notes
Negative (-) 139.1 42.0 -28 eVLikely CNO- fragment (Isocyanate)
Negative (-)139.195.0-20 eVLoss of CO2 (44 Da)
Positive (+) 141.1 123.1 22 eVLoss of H2O
Positive (+)141.177.135 eVPyridine ring fragment

Note: Quantifier transitions are bolded. Users must perform a Product Ion Scan on their specific instrument to optimize CE and select the most intense fragment.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS Add Internal Standard (d4-Gaboxadol) Sample->IS Extract Extraction Strategy IS->Extract SPE Protocol A: Mixed-Mode SPE (Cleanest, High Sensitivity) Extract->SPE Clinical/GLP PP Protocol B: Protein Precip (Fast, Discovery Phase) Extract->PP R&D/Screening HILIC HILIC Separation (Amide/Amino Column, pH 4) SPE->HILIC PP->HILIC Ionization Ionization Source (ESI Negative Mode Preferred) HILIC->Ionization Detection MRM Detection 139 -> 42 (Neg) or 141 -> 123 (Pos) Ionization->Detection

Figure 2: End-to-end workflow for Gaboxadol quantification. Protocol selection depends on the required Lower Limit of Quantification (LLOQ).

Validation & Troubleshooting

Validation Parameters (FDA/EMA Guidelines)
  • Linearity: 0.5 – 500 ng/mL (Weighted 1/x²).

  • Recovery: Expect >85% for SPE; >95% for PP.

  • Matrix Effect: HILIC moves the analyte away from the solvent front, but phospholipids can elute late. Monitor phospholipids (m/z 184 -> 184) to ensure they do not co-elute with THIP.

Common Troubleshooting
  • Retention Time Shift: HILIC columns are sensitive to equilibration. Ensure at least 10 column volumes of equilibration between runs.

  • Peak Tailing: Usually indicates secondary interactions with silanols. Increase Buffer concentration (to 20-50 mM) or ensure pH is strictly maintained at 4.0.

  • Sensitivity Drop: If using Negative Mode, ensure the mobile phase pH does not drift too low (below 3.5), which would fully protonate the isoxazole and suppress negative ionization.

References

  • Kall, M. A., et al. (2007). "Development and validation of a selective and sensitive bioanalytical procedure for the quantitative determination of gaboxadol in human plasma employing mixed mode solid phase extraction and hydrophilic interaction liquid chromatography with tandem mass spectroscopic detection."[2] Journal of Chromatography B. Link

  • Ebert, B., et al. (2001). "Bioisosteric determinants for subtype selectivity of ligands for heteromeric GABA(A) receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • US Food & Drug Administration (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Application Note: Experimental Design for In Vivo Studies Using 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (THIP/Gaboxadol)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (THIP), commonly known as Gaboxadol , represents a unique class of GABAergic compounds.[1][2] Unlike benzodiazepines (which modulate synaptic


-containing receptors) or typical Z-drugs, THIP is a superagonist  selective for extrasynaptic 

-subunit containing GABA-A receptors
(specifically

).[1]
The Scientific Distinction: Tonic vs. Phasic Inhibition

Most GABAergic drugs enhance phasic inhibition (rapid, point-to-point synaptic transmission).[1] THIP enhances tonic inhibition—a persistent, background inhibitory conductance that sets the excitability threshold of the neuron.[1] This distinction is critical for experimental design, as THIP does not produce the same tolerance or withdrawal profiles seen with benzodiazepines, but it does exhibit a steep dose-dependent duality between therapeutic rescue and sedation.[1]

DOT Diagram: Synaptic vs. Extrasynaptic Targeting[1]

G cluster_0 Synaptic Transmission (Phasic) cluster_1 Extrasynaptic Transmission (Tonic) Synaptic_GABAA Synaptic GABA-A (α1/α2/α3 + β + γ2) Phasic_Inhibition Phasic_Inhibition Synaptic_GABAA->Phasic_Inhibition Fast IPSCs Benzodiazepines Benzodiazepines (e.g., Diazepam) Benzodiazepines->Synaptic_GABAA Positive Allosteric Modulation GABA_Phasic Synaptic GABA (High Conc, Short Duration) GABA_Phasic->Synaptic_GABAA Activation Extra_GABAA Extrasynaptic GABA-A (α4/α6 + β + δ) Tonic_Inhibition Tonic_Inhibition Extra_GABAA->Tonic_Inhibition Persistent Hyperpolarization THIP THIP (Gaboxadol) THIP->Extra_GABAA Direct Superagonism (High Efficacy) GABA_Tonic Ambient GABA (Low Conc, Persistent) GABA_Tonic->Extra_GABAA Activation

Figure 1: Mechanistic differentiation between benzodiazepines (synaptic modulation) and THIP (extrasynaptic agonism).[1]

Pharmacokinetics & Formulation Strategy

Successful in vivo data depends entirely on respecting the pharmacokinetic (PK) profile of THIP. It is a small, rigid isoxazole analogue of muscimol with excellent Blood-Brain Barrier (BBB) permeability but a short half-life.[1]

Formulation Protocol
  • Vehicle: 0.9% Sterile Saline (NaCl) or PBS.[1] THIP is highly water-soluble.[1]

  • Stability: Prepare fresh on the day of the experiment. While the powder is stable, aqueous solutions can degrade if stored for prolonged periods at room temperature.[1]

  • Concentration: Adjust concentration to ensure injection volumes of 10 mL/kg for mice or 1–2 mL/kg for rats.

Pharmacokinetic Profile (Mouse)
ParameterValueImplications for Experimental Design
Tmax (Time to Peak)20–30 minsTesting must begin shortly after dosing (wait 30 min for equilibrium).[1]
T1/2 (Half-life)~1.5 hoursCritical: Behavioral windows are short. Chronic dosing requires BID or TID regimens.
Bioavailability >90% (Oral)IP and PO routes are roughly equivalent in efficacy, though IP is faster.[1]
Excretion Renal (Unchanged)Renal impairment in models will drastically alter toxicity.[1]

Dosing Strategy: The "Dose-Dependent Duality"

One of the most common errors in THIP research is overdosing.[1] The compound exhibits two distinct phenotypic profiles depending on the dose range.

The "Rescue" Dose (0.5 – 3.0 mg/kg IP)
  • Target: Restoration of tonic inhibition in neurodevelopmental models (e.g., Angelman Syndrome, Fragile X).

  • Phenotype: Normalization of EEG delta power, reduction of hyperactivity, anxiolysis.

  • Sedation: Minimal to none. Animals remain active.

The "Hypnotic" Dose (4.0 – 10.0 mg/kg IP)
  • Target: Sleep architecture manipulation.

  • Phenotype: Significant increase in NREM sleep duration, enhanced delta power (0.5–4 Hz), suppression of REM sleep.

  • Sedation: Pronounced. Ataxia may be observed if forced to move.

Protocol A: EEG & Sleep Architecture Analysis

This is the "Gold Standard" assay for THIP activity.[1] THIP uniquely enhances slow-wave sleep (SWS) without the spindle-inducing effects of benzodiazepines.[1]

Experimental Workflow

Workflow Baseline Baseline Recording (24 Hours) Light/Dark Cycle Dosing Drug Administration (IP Injection) Time: ZT0 (Light Onset) or ZT12 Baseline->Dosing Acquisition Data Acquisition (0 - 4 Hours Post-Dose) Critical Window Dosing->Acquisition Washout Washout Period (48 Hours) Acquisition->Washout Analysis FFT Power Spectral Analysis Focus: Delta Band (0.5-4 Hz) Acquisition->Analysis Washout->Dosing Crossover Design

Figure 2: Standard workflow for EEG sleep studies using THIP.

Step-by-Step Protocol
  • Surgery: Implant tethered or telemetric EEG/EMG electrodes.[1] Allow 7–10 days for post-operative recovery.

  • Habituation: Acclimate animals to the recording chambers for 48 hours prior to baseline.

  • Baseline: Record 24 hours of undisturbed sleep-wake cycles.

  • Administration:

    • Administer THIP (e.g., 6 mg/kg) or Vehicle at ZT0 (onset of light phase, when sleep pressure is high) or ZT12 (onset of dark phase).[1]

    • Note: ZT0 dosing tests the ability to enhance physiological sleep.[1] ZT12 dosing tests the ability to induce sleep during the active phase.

  • Analysis:

    • Score vigilance states (Wake, NREM, REM) in 10-second epochs.

    • Perform Fast Fourier Transform (FFT) on NREM epochs.

    • Success Metric: You should see a specific increase in 0.5–4 Hz (Delta) power density, often exceeding 150% of baseline, with no change in 10–15 Hz (Sigma/Spindle) power.

Protocol B: Behavioral Rescue (Angelman/Fragile X Models)

In models like Ube3a deficient mice (Angelman) or Fmr1 KO (Fragile X), tonic inhibition is reduced.[1] THIP is used here not to sedate, but to "normalize" network noise.

Key Assay: Open Field Test (Anxiety & Locomotion)
  • Rationale: Fmr1 KO mice are hyperactive and anxious.[1][3][4] THIP should reduce track length (locomotion) to WT levels without causing immobility (sedation).[1]

  • Dose: 1.0 – 2.5 mg/kg IP.

  • Timing:

    • Acclimate mice to the testing room (1 hour).

    • Inject THIP.[1][5][6][7]

    • Wait 30 minutes (Peak plasma concentration).

    • Place in Open Field arena for 10–20 minutes.

  • Data Output: Total Distance Traveled (cm), Center Time (%).

  • Validation: If the animal stops moving entirely, the dose is too high (sedative effect masking the rescue).

Key Assay: Rotarod (Motor Coordination Control)
  • Purpose: To distinguish therapeutic effects from motor toxicity.

  • Protocol: Accelerating Rotarod (4–40 rpm over 5 mins).

  • Expectation:

    • Vehicle: Normal latency to fall.[1]

    • Therapeutic Dose (2 mg/kg): No significant difference from Vehicle.[1]

    • Toxic Dose (>6 mg/kg): Significant reduction in latency to fall (ataxia).[1]

Safety & Self-Validating Controls

To ensure the trustworthiness of your data, every experiment must include these internal checks:

  • The "Zolpidem Control": Include a group treated with Zolpidem (10 mg/kg).[1]

    • Result: Zolpidem should increase sleep but decrease or minimally affect Delta power density compared to THIP.[1] This proves you are engaging extrasynaptic receptors, not just generic GABA-A receptors.[1]

  • The "Sedation Threshold": In behavioral rescue studies, always run a parallel locomotor activity assay.[1] If the "rescue" is accompanied by a >50% drop in total locomotion, the effect is likely non-specific sedation.[1]

  • Blinding: Due to the visible sedative effects at high doses, the experimenter scoring behavior must be blinded to the treatment groups.[1]

References

  • Wafford, K. A., et al. (2016).[1] "The role of tonic GABAergic inhibition in sleep and insomnia." Current Opinion in Pharmacology. Link

  • Krogsgaard-Larsen, P., et al. (2004).[1] "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a candidate clinical hypnotic." Journal of Medicinal Chemistry. Link

  • Egawa, K., et al. (2012).[1] "Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome."[1] Science Translational Medicine. Link

  • D'Hulst, C., et al. (2006).[1] "Decreased expression of the GABAA receptor alpha5 subunit in the hippocampus of Fmr1 knockout mice." Brain Research. Link

  • Belelli, D., et al. (2005).[1] "The sedative and hypnotic agent THIP is a GABAA receptor agonist that preferentially activates delta-subunit containing GABAA receptors."[1][8][9] Neuropharmacology. Link

Sources

Cell-based assays to determine the cytotoxicity of isoxazolo[4,5-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Isoxazolo[4,5-c]pyridine derivatives represent a privileged scaffold in oncology drug discovery, particularly noted for their potential as Hsp90 (Heat Shock Protein 90) inhibitors .[1] Unlike non-selective cytotoxic agents, these heterocycles often function by destabilizing oncogenic "client" proteins (e.g., HER2, Akt, Raf-1) that rely on the Hsp90 chaperone complex for folding and stability.

Recent structure-activity relationship (SAR) studies, particularly involving 4,5,6,7-tetrahydro-isoxazolo[4,5-c]-pyridine analogues, have demonstrated that N-5 substitution (e.g., with 2,4-resorcinol carboxamide) is critical for ATP-binding pocket occupancy on Hsp90. This leads to the proteasomal degradation of client proteins and subsequent apoptosis.

This guide outlines a validated workflow to assess the cytotoxicity of these derivatives, moving from primary phenotypic screening to mechanistic validation.

Experimental Design & Considerations

Compound Handling & Solubility

Isoxazolo[4,5-c]pyridines are typically hydrophobic. Improper solubilization is the #1 cause of variability in IC50 data.

  • Solvent: Dissolve neat compound in 100% DMSO to create a 10 mM or 20 mM stock.

  • Storage: Aliquot stocks (20-50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Assay Tolerance: Ensure final DMSO concentration in cell culture does not exceed 0.5% (v/v), as higher levels can induce non-specific toxicity or differentiate sensitive lines like HL-60 or K562.

Cell Line Selection

Select cell lines based on the hypothesized Hsp90 dependency:

  • High Dependency (Sensitive): HER2+ Breast Cancer (SK-BR-3) or K562 (CML) . These lines are "addicted" to Hsp90 client proteins (HER2 and Bcr-Abl, respectively).

  • General Screening: MCF-7 (Breast) , HCT-116 (Colon) , A549 (Lung) .

  • Control: HUVEC or PBMCs to assess therapeutic index (selectivity).

Experimental Workflow Diagram

The following flowchart illustrates the logical progression from compound solubilization to mechanistic confirmation.

G Stock Compound Stock (DMSO 10mM) Dilution Serial Dilution (9-point) Stock->Dilution 1:1000 in Media Treatment 72h Incubation Dilution->Treatment Seeding Cell Seeding (96-well Plate) Seeding->Treatment Readout MTT/MTS Assay (Absorbance) Treatment->Readout Analysis IC50 Calculation Readout->Analysis Validation Western Blot (Hsp90 Clients) Analysis->Validation Select Hits (<1µM)

Caption: Validated workflow for evaluating isoxazolo[4,5-c]pyridine cytotoxicity, prioritizing hit selection before mechanistic confirmation.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)[2]

The MTT assay relies on the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.

Materials
  • Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT) (5 mg/mL in PBS).

  • Solubilizer: DMSO or SDS-HCl.

  • Plate: 96-well flat-bottom tissue culture plate.

Step-by-Step Methodology
  • Seeding:

    • Seed tumor cells (e.g., K562 or MCF-7) at 3,000–5,000 cells/well in 100 µL complete media.

    • Critical: Incubate for 24 hours to allow attachment (for adherent lines) and metabolic normalization.

  • Compound Treatment:

    • Prepare a fresh 2x compound solution in media (max 1% DMSO).

    • Add 100 µL of 2x solution to wells to achieve final concentrations (e.g., 100 µM down to 0.1 µM).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin or Geldanamycin).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours . Look for purple formazan crystals.

  • Solubilization & Readout:

    • Carefully aspirate media (for adherent cells).

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

    • Measure Absorbance (OD) at 570 nm (reference 630 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

Protocol 2: Mechanistic Validation (Hsp90 Client Degradation)

If the isoxazolo[4,5-c]pyridine derivative acts via Hsp90 inhibition, cytotoxicity should correlate with the degradation of client proteins, not just general toxicity.

Rationale

Hsp90 inhibition leads to the ubiquitin-proteasome degradation of client proteins. We will test for the depletion of HER2 (in SK-BR-3) or Raf-1/Akt (in MCF-7/HeLa).

Methodology (Western Blot)[2]
  • Treatment: Treat cells at

    
     and 
    
    
    
    for 24 hours.
  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting Targets:

    • Hsp70: (Expect Upregulation – a hallmark of Hsp90 inhibition).

    • Hsp90: (Levels usually stable, but conformation changes).

    • Client Proteins (Akt, HER2, Raf-1): (Expect Downregulation/Degradation ).

    • Loading Control:

      
      -Actin or GAPDH.
      
Mechanism of Action Diagram

Mechanism Compound Isoxazolo[4,5-c]pyridine Hsp90 Hsp90 Chaperone (ATP Pocket) Compound->Hsp90 Binds N-terminal Inhibition Competitive Inhibition Hsp90->Inhibition Client Client Protein (HER2 / Akt / Raf-1) Inhibition->Client Destabilizes Hsp70 Hsp70 Induction (Heat Shock Response) Inhibition->Hsp70 Feedback Loop Ubiquitin E3 Ligase Recruitment (Ubiquitination) Client->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Apoptosis Apoptosis / Cell Death Proteasome->Apoptosis

Caption: Mechanism of Action: Isoxazolo derivatives inhibit Hsp90, triggering client protein degradation and compensatory Hsp70 upregulation.

Data Analysis & Interpretation

Expected Results Table

Comparing a potent isoxazolo[4,5-c]pyridine derivative against a reference Hsp90 inhibitor (e.g., 17-AAG).

ParameterIsoxazolo Derivative (Potent)Negative Control (DMSO)Reference (17-AAG)Interpretation
IC50 (K562) 0.5 – 5.0 µMN/A~0.1 µMPotent cytotoxicity range.
IC50 (PBMC) > 50 µMN/A> 10 µMIndicates selectivity window.
Hsp70 Levels High (+++)Low (+)High (+++)Confirms Hsp90 inhibition mode.
HER2/Akt Depleted (---)Stable (+++)Depleted (---)Confirms client degradation.
Statistical Analysis
  • Perform experiments in biological triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the vehicle control.

  • Significance threshold:

    
    .
    

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in wells Compound insolubility at high concentration.Check stock under microscope. Do not exceed 100 µM in media. Ensure DMSO < 0.5%.
High background OD Serum protein precipitation or phenol red interference.Use phenol red-free media or switch to luminescent viability assays (e.g., CellTiter-Glo).
No IC50 convergence Range too narrow or cell density too high.Widen dilution range (e.g., 0.01 µM to 100 µM). Reduce seeding density to ensure log-phase growth during treatment.

References

  • Baruchello, R., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridines as a new class of cytotoxic Hsp90 inhibitors.[1] European Journal of Medicinal Chemistry, 75, 454-466.

  • Mangiola, S., et al. (2014). Synthesis and biological evaluation of isoxazolo[4,5-c]pyridine derivatives. ResearchGate.[2][3]

  • BenchChem. Application Notes and Protocols for Cell-Based Assays of Isoxazolo Derivatives.

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017, 22(3), 399.[4]

Sources

Application Note: Pharmacological Characterization of GABAergic Transmission using 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP/Gaboxadol)

Author: BenchChem Technical Support Team. Date: February 2026


-Subunit Containing GABA-A Receptors
Critical Note on Chemical Nomenclature

Attention: The user prompt specified the [4,5-c] isomer. However, the established pharmacological tool for studying GABAergic transmission—commonly known as THIP or Gaboxadol —is the [5,4-c] isomer (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol ).[1]

  • The [5,4-c] isomer is the "superagonist" used to isolate tonic inhibition.

  • The [4,5-c] isomer is a structural isomer with significantly different or negligible activity in this context. This guide focuses on the [5,4-c] isomer (THIP/Gaboxadol) as it is the standard reference tool for this application. Please verify the structure of your compound before proceeding.

Executive Summary

This guide details the use of THIP (Gaboxadol) as a precision tool for dissecting tonic inhibition . Unlike synaptic phasic inhibition, which is mediated by


-subunit-containing GABA-A receptors, tonic inhibition is a persistent "shunt" inhibition mediated by high-affinity, slowly desensitizing extrasynaptic receptors (typically containing 

,

, and

subunits).

THIP is unique because it acts as a superagonist at these


-containing receptors. It is the gold-standard reagent for distinguishing between synaptic (phasic) and extrasynaptic (tonic) GABAergic conductance in electrophysiological and behavioral assays.
Molecule Profile & Mechanism
PropertySpecification
Common Name THIP, Gaboxadol
IUPAC Name 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol
Mechanism Orthosteric GABA-A Agonist (Selective for

-subunit)
Key Selectivity

-containing (Extrasynaptic) >>

-containing (Synaptic)
Solubility Water (10 mg/mL), DMSO (20 mg/mL)
Molecular Weight 140.14 g/mol
Mechanistic Pathway

THIP bypasses GABA uptake mechanisms and binds preferentially to extrasynaptic receptors. At low concentrations (<3 µM), it selectively activates the persistent chloride conductance (tonic current) without significantly affecting synaptic events (IPSCs).

G THIP THIP (Gaboxadol) (1-3 µM) Synaptic_Rec Synaptic GABA-A (α1/2/3-β-γ) THIP->Synaptic_Rec Low Efficacy (Negligible at <3µM) Extra_Rec Extrasynaptic GABA-A (α4/6-β-δ) THIP->Extra_Rec High Potency Superagonist GABA Endogenous GABA GABA->Synaptic_Rec Transients GABA->Extra_Rec Ambient Levels Phasic Phasic Current (Fast IPSCs) Synaptic_Rec->Phasic Tonic Tonic Current (Persistent Shunt) Extra_Rec->Tonic Hyperpolarization Noise Increase

Figure 1: Selective activation of extrasynaptic signaling. THIP preferentially targets


-subunit receptors, generating a tonic inhibitory current distinct from synaptic transmission.[2]
Application Note: In Vitro Electrophysiology

Objective: To isolate and quantify the tonic GABAergic current in brain slices (e.g., Thalamus, Hippocampus DG, Neocortex Layer 2/3).

The "Shift-and-Noise" Assay

The hallmark of THIP activity is not a change in IPSC frequency, but a shift in the holding current and an increase in baseline noise (variance).

Experimental Logic:

  • Baseline: Record in the presence of glutamate blockers (DNQX/AP5) to isolate GABA.

  • Agonist (THIP): Wash in THIP. Observe the downward shift in holding current (opening of channels).

  • Validation (Antagonist): Wash in a saturating concentration of Bicuculline or Picrotoxin. The current should shift upward (blockade of both THIP-induced and endogenous tonic current). The difference reveals the magnitude of the tonic conductance.

Protocol 1: Whole-Cell Patch Clamp for Tonic Current

Reagents:

  • Recording ACSF: Standard composition, bubbled with 95% O2/5% CO2.

  • Intracellular Solution: High Chloride (e.g., KCl or CsCl based) to maximize chloride driving force at -70 mV holding potential.

  • Blockers: DNQX (20 µM), AP-5 (50 µM), TTX (0.5 µM - optional, to block AP-dependent release).

Step-by-Step Workflow:

  • Slice Preparation:

    • Prepare 300 µm acute slices (coronal or sagittal) in ice-cold sucrose-based cutting solution.

    • Recover at 32°C for 30 mins, then room temperature.

  • Establish Whole-Cell:

    • Patch target neuron (e.g., Dentate Gyrus Granule Cell).[3]

    • Voltage clamp at -70 mV .

    • Wait 5-10 minutes for dialysis and stability.

  • Baseline Recording (5 mins):

    • Perfuse ACSF + DNQX + AP5.

    • Record stable baseline holding current (

      
      ).
      
  • THIP Application (5-10 mins):

    • Switch perfusion to ACSF + 1 µM THIP .

    • Observation: Monitor

      
      .[4][5] You should see a slow, steady inward shift (if using high Cl- internal).
      
    • Note: Baseline noise (RMS noise) will increase.

  • Full Blockade (Validation):

    • Switch to ACSF + 100 µM Picrotoxin (or 20 µM Bicuculline).

    • 
       will shift back to (or above) original baseline.
      
  • Data Analysis:

    • Plot an all-points histogram of the current trace for each epoch.

    • Fit with a Gaussian distribution.

    • Tonic Current (

      
      )  = Difference in the mean of the Gaussian fit between THIP and Picrotoxin phases.
      

Workflow Start Stable Whole-Cell Voltage Clamp (-70mV) Base Phase 1: Baseline (DNQX/AP5) Start->Base THIP_Step Phase 2: Apply THIP (1 µM) Target: δ-subunit Base->THIP_Step Measure Observe: 1. Shift in Holding Current 2. Increase in RMS Noise THIP_Step->Measure Block Phase 3: Apply Picrotoxin (>100 µM) Full Antagonist Measure->Block Calc Calculate Tonic Current: I(THIP) - I(Picrotoxin) Block->Calc

Figure 2: Experimental workflow for isolating tonic GABA currents.

Application Note: Behavioral Pharmacology

Objective: To study sleep architecture (Slow Wave Sleep) or neurodevelopmental phenotypes (e.g., Angelman/Fragile X models) in vivo.

Rationale: THIP crosses the blood-brain barrier and induces sedation distinct from benzodiazepines. It promotes non-REM (NREM) sleep and enhances delta-wave activity without the ataxia common to non-selective GABA agonists.

Dosing Guidelines (Mouse Models)
Intended EffectRouteDosage RangeNotes
Sedation / Hypnosis i.p.4 - 10 mg/kgInduces loss of righting reflex at higher end.
Anxiolysis / Sleep i.p.2 - 4 mg/kgIncreases delta power in EEG; minimal motor impairment.
Chronic Treatment Oral (Water)0.1 - 0.2 mg/mLFor developmental rescue (e.g., Mecp2 null mice).

Protocol 2: Preparation of Injectable Solution

  • Calculate: For a 10 mg/kg dose in a 25g mouse (0.25 mg total), prepare a stock of 1 mg/mL .

  • Vehicle: Sterile 0.9% Saline.

  • Dissolution: Dissolve THIP hydrochloride directly in saline. It is highly water-soluble.

  • Sterilization: Pass through a 0.22 µm syringe filter.

  • Stability: Prepare fresh daily. Do not store aqueous solutions >24 hours due to oxidation risks.

References
  • Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human

    
     GABA-A receptors. British Journal of Pharmacology. 
    
    • Key Finding: Establishes THIP as a superagonist at -containing receptors with high efficacy compared to GABA.
  • Drasbek, K. R., & Jensen, K. (2006). THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex. Cerebral Cortex.[6]

    • Key Finding: Demonstrates the "Shift-and-Noise" electrophysiology protocol in neocortical slices; determines EC50 for tonic current.
  • Chandra, D., et al. (2006). GABAA receptor

    
    4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol. PNAS. 
    
    • Key Finding: Validates the molecular target of Gaboxadol in vivo using knockout mouse models.
  • Ebert, B., et al. (1994). 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a novel GABA agonist: binding and functional studies. Molecular Pharmacology.

    • Key Finding: Fundamental pharmacological profiling of the [5,4-c] isomer.

Sources

Formulation of Gaboxadol for oral and parenteral administration in research animals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

Gaboxadol (THIP) is a selective GABA-A receptor agonist with high affinity for extrasynaptic


-subunit-containing receptors.[1] Unlike benzodiazepines, it promotes tonic inhibition rather than phasic modulation.[1] This guide provides standardized protocols for formulating Gaboxadol for preclinical research, addressing its specific physicochemical challenges: zwitterionic character, short half-life, and aqueous stability.[1]
Physicochemical Data
PropertyValueImplication for Formulation
Molecular Weight 140.14 g/mol (Free base) / 176.6 g/mol (HCl salt)Use HCl salt weight for calculations.[1]
Solubility (Water) >10 mg/mL (High)Organic co-solvents (DMSO) are not required.[1]
pKa 4.3 (acidic) & 8.3 (basic)Zwitterionic.[1] Solutions may require pH buffering.[1]
LogP -0.61Hydrophilic; excellent blood-brain barrier penetration.[1]
Stability Solid: Stable at -20°C. Solution: Unstable (Hydrolysis risk).[1]Prepare fresh daily. Do not store aqueous stock.

Mechanism of Action (MOA)

Gaboxadol functions as a "super-agonist" at extrasynaptic receptors.[1] The diagram below illustrates the pathway differentiation from synaptic benzodiazepines.

Gaboxadol_MOA Gaboxadol Gaboxadol (THIP) Synapse Synaptic Cleft Gaboxadol->Synapse Low Affinity ExtraSyn Extrasynaptic Space Gaboxadol->ExtraSyn High Affinity Receptor_Gamma GABA-A (γ-subunit) Synapse->Receptor_Gamma Benzodiazepine Target Receptor_Delta GABA-A (δ-subunit) ExtraSyn->Receptor_Delta Activates Current_Tonic Tonic Inhibition (Continuous Hyperpolarization) Receptor_Delta->Current_Tonic Cl- Influx Current_Phasic Phasic Inhibition (Fast IPSCs) Receptor_Gamma->Current_Phasic

Figure 1: Gaboxadol selectively targets extrasynaptic GABA-A receptors containing the delta (


) subunit, driving tonic inhibition distinct from the phasic inhibition modulated by benzodiazepines.[1]

Pre-Formulation Decision Matrix

Select the appropriate protocol based on your study duration and precision requirements.[1]

Formulation_Workflow Start Experimental Goal Route Route Selection Start->Route Acute Acute / Single Dose Route->Acute Chronic Chronic / Multi-Day Route->Chronic IV_IP Parenteral (IV/IP) High Precision Acute->IV_IP Oral_Gav Oral Gavage (PO) High Precision Acute->Oral_Gav Chronic->Oral_Gav Water Drinking Water Low Stress / Lower Precision Chronic->Water Prot_A Protocol A: Sterile Saline + pH Adjust IV_IP->Prot_A Prot_B Protocol B: Saline/Water Vehicle Oral_Gav->Prot_B Prot_C Protocol C: Daily Water Change (Stability Critical) Water->Prot_C

Figure 2: Formulation selection workflow.[1] Note that drinking water administration (Protocol C) requires strict daily replacement due to Gaboxadol's aqueous instability.[1]

Detailed Protocols

Protocol A: Parenteral Formulation (IV / IP / SC)

Application: Acute sedation, PK studies, electrophysiology.[1] Vehicle: 0.9% Sterile Saline.[1] Concentration Limit: Up to 10 mg/mL (Solubility is not a limiting factor).

  • Calculate: Determine the total mass of Gaboxadol HCl required.

    • Example: For 10 mice (25g each) at 6 mg/kg dose

      
       Total drug needed 
      
      
      
      1.5 mg (include 20% overage).[1]
  • Weigh: Weigh Gaboxadol HCl powder into a sterile microcentrifuge tube.

  • Dissolve: Add 0.9% sterile saline to achieve the target concentration (e.g., 1 mg/mL for easy dosing).

    • Note: Do not use DMSO.[1] It is unnecessary and may introduce confounding behavioral effects.[1]

  • pH Adjustment (Critical Step):

    • Gaboxadol HCl in saline may be slightly acidic.[1]

    • Test pH with a micro-strip.[1] If pH < 6.0, titrate carefully with dilute NaOH (0.1 N) to pH 7.2–7.4.[1]

    • Why? Acidic IP injections cause abdominal writhing (pain), which mimics nociceptive behavior and confounds sedative readouts.[1]

  • Filtration: Pass the solution through a 0.22 µm PVDF or PES syringe filter into a fresh sterile vial.

  • Usage: Use within 4 hours of preparation. Discard remainder.

Protocol B: Oral Gavage (PO)

Application: Precise dosing for chronic studies without injection stress.[1] Vehicle: Distilled water or 0.9% Saline.[1]

  • Preparation: Dissolve Gaboxadol HCl in distilled water.

  • Concentration: Typical gavage volume is 10 mL/kg (0.25 mL for a 25g mouse).[1]

    • Target Dose: 10 mg/kg.[1]

    • Required Conc: 1 mg/mL.[1]

  • Storage: Prepare fresh daily. If dosing AM and PM, store the PM aliquot at 4°C protected from light.

Protocol C: Ad Libitum Drinking Water

Application: Chronic exposure (e.g., Angelman Syndrome models).[1] Risk: High. Gaboxadol degrades in aqueous solution over time.[1] Requirement: Solutions MUST be changed every 24 hours.

  • Calculation:

    • Target Dose:

      
       (mg/kg/day).
      
    • Mouse Weight:

      
       (kg).
      
    • Daily Water Intake:

      
       (approx. 150 mL/kg/day or 4-5 mL per 25g mouse).[1]
      
    • Formula:

      
      [1]
      
    • Example: 10 mg/kg dose for 25g mouse drinking 5 mL/day.[1]

      
      [1]
      
  • Preparation:

    • Dissolve calculated Gaboxadol in tap water (autoclaved).[1]

    • Use amber bottles to protect from light.[1]

  • Validation: Weigh water bottles daily to track actual fluid consumption and adjust concentration if mice drink less due to taste aversion (though Gaboxadol is generally palatable).[1]

Dosing & Pharmacokinetics (PK)

Gaboxadol has a rapid clearance profile.[1] Single daily dosing may result in "peaks and troughs" that fail to maintain tonic inhibition.

ParameterMouse DataRat DataNotes
Bioavailability (F) >90% (PO)>90% (PO)Excellent oral absorption.[1]
T_max 15–30 min20–40 minRapid onset of sedation.[1]
Half-life (t_1/2) ~28 min ~45–60 minVery Short. Requires frequent dosing or continuous infusion for steady state.[1]
Brain/Plasma Ratio ~1.0~1.0Freely crosses BBB.[1]
Sedative Dose 4–10 mg/kg5–15 mg/kgLoss of Righting Reflex (LORR) typically >10 mg/kg IP.[1]
Analgesic Dose 1–4 mg/kg2–5 mg/kgSub-sedative range.[1]

Expert Insight: Due to the 28-minute half-life in mice, a single daily injection is insufficient for continuous receptor coverage.[1] For chronic models (e.g., rescuing phenotypes in Fmr1 KO or Ube3a mice), twice-daily (BID) or thrice-daily (TID) dosing is recommended, or use of osmotic minipumps (Alzet) for stable plasma levels.[1]

References

  • Physicochemical & Stability: Cayman Chemical.[1][2] (2022).[1][2] Gaboxadol (hydrochloride) Product Information. Link

  • Pharmacokinetics (Rat/Mouse): Larsen, M., et al. (2009).[1] 5-Hydroxy-L-tryptophan alters gaboxadol pharmacokinetics in rats. Journal of Pharmacy and Pharmacology. Link

  • Mechanism (Extrasynaptic): Drasbek, K. R., & Jensen, K. (2006).[1][2] THIP, a hypnotic and antinociceptive drug, enhances an extrasynaptic GABAA receptor-mediated conductance in mouse neocortex.[1][2] Cerebral Cortex.[1][2] Link

  • Dosing Protocols (Angelman Models): Egawa, K., et al. (2012).[1] Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome. Science Translational Medicine. Link

  • Oral Bioavailability: Schultz, B., et al. (1981).[1] Pharmacokinetics of the GABA-agonist THIP in man. Acta Pharmacologica et Toxicologica. Link

Sources

Application Note: High-Throughput Screening Strategies for 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the GABAergic Synapse: From Transporter Inhibition to Receptor Modulation

Abstract

The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold (often referred to as THPO or related to the [4,5-c] isomeric series) represents a privileged chemical space in neuropharmacology.[1] Unlike its regioisomer Gaboxadol (THIP, [5,4-c]) , which is a selective extrasynaptic GABA-A agonist, the [4,5-c] analogs historically exhibit potent activity as GABA uptake inhibitors (GAT inhibitors) while retaining potential for receptor modulation depending on N-substitution and ring saturation.[1]

This application note details a dual-modality High-Throughput Screening (HTS) framework designed to profile novel [4,5-c] analogs. We move beyond traditional radioligand assays, introducing a modern, fluorescence-based workflow that simultaneously screens for GABA Transporter (GAT-1) inhibition (using the genetically encoded iGABA-Snfr sensor) and GABA-A receptor activation (using fast-response membrane potential dyes).[1]

Scientific Rationale & Assay Strategy
The Scaffold Dichotomy: THPO vs. THIP

Developing assays for this scaffold requires understanding the Structure-Activity Relationship (SAR) bifurcation:

  • THIP ([5,4-c]): Orthosteric GABA-A Agonist.[1]

  • THPO ([4,5-c]): Primarily a GAT-1 Inhibitor (blocks GABA reuptake), with some analogs showing glycine receptor antagonism or weak GABA-A agonism.[1]

The Screening Challenge: A library of [4,5-c] analogs may contain compounds that block the transporter (increasing synaptic GABA) or directly activate the receptor. A single assay cannot capture this pleiotropy.[1] Therefore, we propose a Parallel HTS Workflow .

The Dual-Path Workflow
  • Path A (Transporter): iGABA-Snfr Fluorescence Assay. A genetically encoded intensity-based GABA-sensing fluorescent reporter.[1][2] This replaces the low-throughput

    
    H-GABA uptake assay.[1]
    
  • Path B (Receptor): FLIPR Membrane Potential (FMP) Assay. A voltage-sensitive dye assay to detect chloride flux in GABA-A expressing cells.[1][3]

G cluster_0 Primary HTS (Parallel) Library 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Analog Library GAT_Screen Path A: GAT-1 Inhibition (HEK293-GAT1 + iGABA-Snfr) Library->GAT_Screen Rec_Screen Path B: GABA-A Modulation (HEK293-GABA-A + FMP Dye) Library->Rec_Screen Hit_Triangulation Hit Triangulation (Classify: Uptake Inhibitor vs. Agonist) GAT_Screen->Hit_Triangulation Fluorescence Increase (GABA Accumulation) Rec_Screen->Hit_Triangulation Fluorescence Decrease (Hyperpolarization) APC Secondary Validation Automated Patch Clamp (QPhyion/SyncroPatch) Hit_Triangulation->APC Lead Lead Candidates (ADME/Tox) APC->Lead

Figure 1: Parallel HTS workflow distinguishing transporter inhibitors from receptor agonists within the isoxazolopyridine library.

Protocol A: GAT-1 Inhibition Screen (iGABA-Snfr)[1][2]

Traditional GABA uptake assays use radioactive


H-GABA, which is costly and incompatible with ultra-HTS.[1] We utilize iGABA-Snfr , a bacterial periplasmic binding protein engineered to fluoresce upon GABA binding.[1]

Mechanism:

  • Cells expressing GAT-1 and iGABA-Snfr are incubated with a sub-saturating concentration of GABA.[1][2]

  • Active GAT-1: Rapidly clears extracellular GABA

    
     Low Fluorescence.[1]
    
  • Inhibited GAT-1 (Hit): Extracellular GABA accumulates

    
     High Fluorescence (iGABA-Snfr binding).[1]
    
Materials
  • Cell Line: HEK293 stably co-expressing human SLC6A1 (GAT-1) and iGABA-Snfr (membrane-anchored).[1]

  • Reagents: Tyrode’s Buffer (pH 7.4), GABA (10

    
    M final), Test Compounds (10 mM DMSO stock).
    
  • Instrumentation: High-Content Imager (e.g., Opera Phenix) or FLIPR (if using soluble sensor).[1]

Step-by-Step Protocol
  • Cell Plating:

    • Seed HEK293-GAT1-iGABA cells into 384-well black/clear-bottom poly-D-lysine coated plates at 15,000 cells/well.

    • Incubate 24h at 37°C/5% CO

      
      .
      
  • Compound Addition (Pre-incubation):

    • Remove media and wash 1x with Tyrode’s Buffer.[1]

    • Add 20

      
      L of test compounds (Final conc: 10 
      
      
      
      M, 0.5% DMSO).
    • Incubate for 10 minutes at RT to allow blockage of the transporter.

  • GABA Challenge:

    • Using an automated dispenser, add 10

      
      L of GABA (Final assay concentration: 5 
      
      
      
      M).[1] Note: This concentration is near the
      
      
      of GAT-1.
  • Kinetic Read:

    • Immediately read fluorescence (Ex 488 nm / Em 525 nm) every 10 seconds for 10 minutes.

  • Data Interpretation:

    • Negative Control (DMSO + GABA): Fluorescence decays rapidly as GAT-1 imports GABA.[1]

    • Positive Control (Tiagabine + GABA): Fluorescence remains high (GABA stays extracellular, bound to sensor).[1]

    • Hit Definition: AUC (Area Under Curve) > 3 standard deviations above Negative Control.[1]

Protocol B: GABA-A Receptor Modulation (FMP Assay)

For analogs that may have "switched" activity to the receptor (like THIP), we measure membrane potential changes.[1] GABA-A activation causes Cl


 influx, leading to hyperpolarization (or depolarization depending on the intracellular Cl

gradient set by the user).[1]

Critical Optimization: To ensure a robust signal in HTS, we utilize a high-chloride intracellular loading strategy to force a depolarization signal upon channel opening, which is easier to detect with FMP dyes than hyperpolarization.[1]

Materials
  • Cell Line: HEK293 stably expressing

    
    4
    
    
    
    3
    
    
    (extrasynaptic) or
    
    
    1
    
    
    2
    
    
    2 (synaptic) GABA-A receptors.[1]
  • Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).[1] Red is preferred for lower autofluorescence.

  • Instrumentation: FLIPR Tetra or FlexStation 3.

Step-by-Step Protocol
  • Cell Plating:

    • Seed cells at 20,000 cells/well in 384-well black-wall plates.[1] Incubate overnight.

  • Dye Loading:

    • Prepare FMP Red Dye in HBSS buffer + 20 mM HEPES.[1]

    • Add equal volume (25

      
      L) of Dye Loading Buffer to the cells.[1] Do not  wash (quencher technology suppresses background).[1]
      
    • Incubate 30 minutes at 37°C.

  • Online Addition (FLIPR):

    • Place plate in FLIPR.

    • Baseline Read: 10 seconds.

    • Compound Addition: Add 12.5

      
      L of [4,5-c] analogs (4x concentration).
      
    • Read: Measure fluorescence for 180 seconds.

  • Agonist vs. PAM Mode:

    • Agonist Mode: The compound alone triggers signal.[1]

    • PAM Mode: If no signal, add EC

      
       GABA (100 nM) 5 minutes later to check for Positive Allosteric Modulation.[1]
      
Data Analysis & Hit Selection
Quantitative Metrics

Summarize data using the following parameters to ensure statistical rigor.

ParameterFormula/DefinitionAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B)


Percent Inhibition (GAT)

Hits:

Inhibition
Percent Activation (GABA-A)

Hits:

Activation

 = mean, 

= standard deviation, p = positive control, n = negative control.
False Positive Filters
  • Autofluorescence: Isoxazoles can be fluorescent.[1] Run a "cell-free" or "parental cell" (null) control plate to flag intrinsic fluorescence.[1]

  • Dye Interactors: FMP dyes can interact with lipophilic amines.[1] Confirm hits with Patch Clamp.[1]

Secondary Validation: Automated Patch Clamp (APC)

Hits from the primary screen must be validated for mechanism and kinetics.[1]

  • Platform: Nanion SyncroPatch or Sophion Qube.[1]

  • Protocol:

    • GAT Mode: Whole-cell voltage clamp at -60 mV. Apply GABA; measure inward current.[1] Perfusion of [4,5-c] hit should reduce this current.[1]

    • Receptor Mode: Apply compound; look for rapid inward Cl

      
       currents (if high internal Cl
      
      
      
      ) blocked by Bicuculline.[1]
References
  • Krogsgaard-Larsen, P., et al. (2002).[1] "GABA agonists and uptake inhibitors: synthesis and structure-activity relationships of THIP and related analogues." Journal of Medicinal Chemistry.

  • Marvin, J. S., et al. (2019).[1][2] "Stability, affinity, and chromatic variants of the glutamate sensor iGluSnFR." Nature Methods (Basis for iGABA-Snfr development).

  • Molecular Devices. (2023).[1] "FLIPR Membrane Potential Assay Kit Application Note." Molecular Devices Technical Library.

  • Braghini, D., et al. (2020).[1] "Synthesis and biological evaluation of novel isoxazolo[4,5-c]pyridine derivatives." European Journal of Medicinal Chemistry.

  • Cai, K., et al. (2019).[1][2] "A high-throughput imaging assay for GABA transporter 1 (GAT1) variants using iGABA-Snfr." bioRxiv.[1][2]

Disclaimer: This protocol is designed for research purposes. All chemical handling of novel isoxazolo-pyridines should adhere to strict chemical hygiene plans due to potential CNS activity.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and troubleshooting of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives.

Note on Isomerism: This scaffold is the core of THPO (a GABA uptake inhibitor). It is isomeric with, but distinct from, Gaboxadol (THIP) , which is the [5,4-c] isomer. Confusion between these two regiochemical outcomes is the primary cause of synthetic failure.

System Status: Troubleshooting Mode

Topic: Yield Optimization & Regiocontrol Target Scaffold: [4,5-c] fused system (THPO-like) Primary Precursors: 1-benzyl-3-oxopiperidine-4-carboxylate (or equivalents)

Part 1: The Regiochemistry Trap (Root Cause Analysis)

The most common reason for "low yield" in [4,5-c] synthesis is actually misidentification of the product . The reaction of piperidone-


-keto esters with hydroxylamine is highly sensitive to the position of the ketone and the ester.

If you start with the commercially more common 1-benzyl-4-oxopiperidine-3-carboxylate , you will predominantly form the [5,4-c] isomer (Gaboxadol precursor) , not the [4,5-c] target.

Diagnostic Diagram: The Divergent Pathways

Regiochemistry Start1 Precursor A: 1-Benzyl-4-oxo-3-carboxylate NH2OH Reagent: NH2OH·HCl / Base Start1->NH2OH Start2 Precursor B: 1-Benzyl-3-oxo-4-carboxylate Start2->NH2OH Inter1 Intermediate: Oxime formation at C4 NH2OH->Inter1 Kinetic Attack at C4 Ketone Inter2 Intermediate: Oxime formation at C3 NH2OH->Inter2 Kinetic Attack at C3 Ketone Prod1 Product A (Wrong): 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine (Gaboxadol/THIP isomer) Inter1->Prod1 Cyclization (N-O bond forms) Prod2 Product B (Target): 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (THPO isomer) Inter2->Prod2 Cyclization (Target Scaffold)

Figure 1: Synthetic divergence based on piperidone precursor selection. To obtain the [4,5-c] scaffold, one must strictly utilize the 3-oxo-4-carboxylate precursor.

Part 2: Troubleshooting Low Yield (Step-by-Step)

If you have confirmed you are using the correct 3-oxo-4-carboxylate precursor and yields remain low (<30%), consult the following failure modes.

Issue 1: The "hydroxamic acid" Stall

In the synthesis of 3-hydroxyisoxazoles, the reaction proceeds via an oxime intermediate that must cyclize onto the ester.

  • Symptom: LCMS shows a mass corresponding to the open-chain hydroxamic acid or oxime, but no cyclized product.

  • Cause: The cyclization step is reversible and pH-dependent. Under strongly basic conditions (used to form the oxime), the ring may not close.

  • Fix:

    • Two-Step Protocol: Do not attempt a "one-pot" reflux.

    • Step 1: React keto-ester with

      
       and 
      
      
      
      (or
      
      
      ) at
      
      
      to
      
      
      .
    • Step 2: Acidify carefully to pH ~2-3 with concentrated HCl. This protonates the intermediate and forces cyclization/precipitation of the isoxazol-3-ol.

Issue 2: The Zwitterion Purification Loss

The final product (often a 3-hydroxyisoxazole fused to a piperidine) exists as a zwitterion (isoxazole


 and piperidine 

).
  • Symptom: The reaction looks clean on TLC/LCMS, but after silica column chromatography, 80% of the mass is lost.

  • Cause: Zwitterions bind irreversibly to standard silica gel.

  • Fix: Do not use standard silica chromatography.

Recommended Purification Protocol:

MethodProtocol DetailsSuitability
Ion Exchange (Best) Use Dowex 50W (H+ form) . Load the crude mixture in water/MeOH. Wash with water (removes salts). Elute with 1M

or Pyridine.
High purity, max yield.
Isoelectric Precipitation Determine the pI (usually pH 5-7). Adjust aqueous solution to this exact pH and cool to

.
Good for large scale (>10g).
Reverse Phase C18 column using Water/Acetonitrile with 0.1% Formic Acid (keeps it protonated).Good for small scale (<100mg).
Issue 3: Decarboxylation of Precursors

The starting material, 1-benzyl-3-oxopiperidine-4-carboxylate, is a


-keto ester.
  • Symptom: Formation of 1-benzyl-3-piperidone (loss of ester) before reaction.

  • Cause: Prolonged heating in wet solvents or acidic conditions before the isoxazole forms.

  • Fix: Store the precursor as the hydrochloride salt or enamine . Freshly liberate the free base only immediately before the hydroxylamine reaction.

Part 3: Advanced Optimization (The "Krogsgaard-Larsen" Modifications)

For difficult substrates where the standard condensation fails, employ the Nitrile Oxide Route . This bypasses the unstable


-keto ester entirely.

Protocol:

  • Enamine Formation: React 1-benzyl-4-piperidone with pyrrolidine to form the enamine.

    • Note: This directs regioselectivity. The double bond forms at the more substituted/thermodynamic position if possible, but for 4-piperidone, it forms at 3,4.

  • Cycloaddition: React the enamine with a nitrile oxide (generated in situ from a chloro-oxime).

  • Result: This forms the isoxazoline, which can be aromatized to the isoxazole.

Workflow: The "Rescue" Pathway

RescueRoute Start 1-Benzyl-4-piperidone Enamine Enamine Formation (Pyrrolidine/TsOH) Start->Enamine Cyclo 1,3-Dipolar Cycloaddition (R-CNO) Enamine->Cyclo + Chloro-oxime / Base Isoxazoline Intermediate: Isoxazoline Cyclo->Isoxazoline Final Target: Isoxazolo[4,5-c]pyridine Isoxazoline->Final Aromatization (MnO2 or DDQ)

Figure 2: Alternative cycloaddition route for accessing the [4,5-c] scaffold when condensation fails.

FAQ: Rapid Troubleshooting

Q: My product is stuck in the water phase during workup. Extraction with DCM yields nothing. A: The 3-hydroxyisoxazolo[4,5-c]pyridine is highly polar/zwitterionic. It will not extract into DCM at neutral pH.

  • Solution: Continuous extraction with n-Butanol, or simply evaporate the water and use Ion Exchange chromatography (see Part 2).

Q: I am trying to remove the Benzyl group (HBr/AcOH) but the yield is <10%. A: HBr/AcOH is too harsh and can degrade the electron-rich isoxazole ring.

  • Solution: Use 1-Chloroethyl chloroformate (ACE-Cl) in dichloroethane, followed by methanol reflux. This is a much milder debenzylation method (Olofson method) compatible with isoxazoles.

Q: The NMR shows a mixture of isomers. A: You likely have a mixture of [4,5-c] and [5,4-c]. This implies your starting material (the


-keto ester) equilibrated or you used a non-regioselective enamine formation. Recrystallization from Ethanol/Water  often enriches the [4,5-c] isomer due to different lattice energies of the zwitterions.

References

  • Krogsgaard-Larsen, P. (1977).[1] Muscimol analogues. II. Synthesis of some bicyclic 3-isoxazolol zwitterions. Acta Chemica Scandinavica B, 31, 584-588.[1] Link

  • Krogsgaard-Larsen, P., et al. (2000).[2] GABA uptake inhibitors.[2] Design, molecular pharmacology and therapeutic aspects.[2] Current Pharmaceutical Design, 6(12), 1193-1209. Link

  • Pedersen, H., et al. (1999).[3] Synthesis and muscarinic receptor pharmacology of a series of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine bioisosteres of arecoline. Bioorganic & Medicinal Chemistry, 7(5), 795-809.[3] Link

  • Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry, 49(11), 2081–2082. Link

Sources

Optimization of reaction conditions for the synthesis of isoxazolo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Isoxazolo[4,5-c]pyridines Audience: Medicinal Chemists & Process Development Scientists

Core Directive & Executive Summary

The Challenge: Isoxazolo[4,5-c]pyridines are privileged scaffolds in drug discovery (bioisosteres of isoquinolines), yet they are synthetically elusive compared to their [4,5-b] or [5,4-b] isomers. The primary difficulty lies in the electronic deactivation of the pyridine ring, which hampers the cyclization at the C4 position, and the high susceptibility of the nitrile oxide intermediates to dimerization (furoxan formation).

The Solution: This guide prioritizes two validated synthetic pathways:

  • Route A (Nucleophilic Cyclization): Intramolecular displacement of a C4-leaving group by a C3-oxime oxygen.

  • Route B (1,3-Dipolar Cycloaddition): Intermolecular cycloaddition of pyridine-nitrile oxides with alkynes.

Interactive Troubleshooting Modules

Module A: The Nucleophilic Cyclization Route

Best for: Gram-scale synthesis of the core scaffold.

Protocol Overview: Starting material: 4-chloro-3-pyridinecarboxaldehyde (or ketone). Step 1: Oxime formation (


, NaOAc).
Step 2: Base-mediated cyclization (

or

).
Troubleshooting Guide: Oxime Cyclization
SymptomProbable CauseCorrective ActionMechanism Note
Reaction Stalls at Oxime Pyridine ring is too electron-rich (if EDGs are present).Switch Base/Solvent: Move from

/MeCN to

/DMF or

/THF. Heat to 80°C.
The C4-Cl bond requires activation. Stronger bases increase the nucleophilicity of the oximate anion.
Hydrolysis Product (Pyridone) Water contamination in the solvent.Dry Conditions: Use molecular sieves (4Å) and anhydrous DMF. Ensure base is dry.Hydroxide ions (

) compete with the oximate for

at C4, leading to 4-hydroxypyridine (tautomerizes to pyridone).
Beckmann Rearrangement Acidic conditions or high temperature during workup.Quench Cold: Quench reaction at 0°C. Avoid strong acids during extraction.Oximes can rearrange to amides under acidic thermal stress.
Low Yield (Dark Tarry Mixture) Polymerization of pyridine or decomposition of N-O bond.Lower Temp / Change LG: Switch Leaving Group (LG) from -Cl to

or

(more reactive) to allow milder temps (RT).
Nitro groups are superior leaving groups for

in electron-deficient heterocycles.
FAQ: Module A

Q: Can I use a 4-methoxy substituent as a leaving group? A: Generally, no. The methoxy group is a poor leaving group for


 unless the pyridine is highly activated (e.g., protonated or N-oxide form). Use -F, -Cl, -Br, or 

.

Q: My oxime is a mixture of E/Z isomers. Does this matter? A: Yes. Only the Z-isomer (hydroxyl group syn to the C4-chloro) can cyclize. However, under basic reflux conditions, the isomers typically equilibrate, allowing the reaction to proceed via dynamic kinetic resolution.

Module B: The 1,3-Dipolar Cycloaddition Route

Best for: Introducing diverse substitution patterns at the isoxazole positions.

Protocol Overview: Precursor: Pyridine-carboxaldehyde oxime. Reagent: Chloramine-T or NCS (to form hydroximoyl chloride)


 Base (to form Nitrile Oxide) 

Alkyne trap.
Troubleshooting Guide: Nitrile Oxide Cycloaddition
SymptomProbable CauseCorrective ActionMechanism Note
Furoxan Formation (Dimer) Nitrile oxide concentration is too high.Slow Addition: Syringe pump addition of the base (e.g.,

) over 4-6 hours.
High transient concentration of nitrile oxide favors dimerization over reaction with the dipolarophile.
Regioisomer Mixture Electronic/Steric mismatch between dipole and dipolarophile.Tune Alkyne: Use terminal alkynes for better selectivity. Bulky groups favor 5-substituted isoxazoles.Sterics usually dominate: the oxygen of the dipole attacks the more substituted carbon if it's electron-deficient.
No Reaction (Alkyne Recovery) Dipolarophile is too electron-poor or sterically hindered.Thermal/Microwave: Increase Temp to 110°C (toluene) or use Microwave (120°C, 30 min).Pyridine nitrile oxides are moderately stable but require activation energy for hindered alkynes.
Chlorinated Side Products Over-chlorination by NCS.Stoichiometry Control: Use exactly 1.05 eq of NCS. Keep temp < 40°C during chlorination.Excess NCS can chlorinate the pyridine ring or the alkyne.

Visualizing the Chemistry

Pathway Decision Logic

Use this flow to select the optimal synthetic strategy for your target.

SynthesisLogic Start Target: Isoxazolo[4,5-c]pyridine SubstCheck Is the Pyridine Core heavily substituted? Start->SubstCheck DivSynthesis Route B: 1,3-Dipolar Cycloaddition (Nitrile Oxide) SubstCheck->DivSynthesis Yes (Need Periphery) PrecursorCheck Do you have 3,4-disubstituted pyridine? SubstCheck->PrecursorCheck No (Need Core) CoreSynthesis Route A: Intramolecular Cyclization (Oxime Displacement) OptA High Yield Scalable CoreSynthesis->OptA Optimization: Base Strength (NaH) Temp (80-100°C) OptB High Diversity Regio-control needed DivSynthesis->OptB Optimization: Slow Addition Microwave PrecursorCheck->DivSynthesis No (Build from alkyne) LGCheck Is C4-Leaving Group (Cl, F, NO2) present? PrecursorCheck->LGCheck Yes LGCheck->CoreSynthesis Yes LGCheck->DivSynthesis No

Caption: Decision matrix for selecting between intramolecular cyclization (Route A) and intermolecular cycloaddition (Route B).

Mechanism of Failure: The Furoxan Trap

Understanding why your yield is low in Route B.

Furoxan Precursor Hydroximoyl Chloride NO Nitrile Oxide (Intermediate) Precursor->NO + Base (Et3N) Product Isoxazolo[4,5-c]pyridine (Desired) NO->Product + Alkyne (Fast if excess alkyne) Dimer Furoxan Dimer (Dead End) NO->Dimer + Self (Fast if high [NO])

Caption: Kinetic competition between cycloaddition (Green) and dimerization (Red). High dilution favors the green path.

Optimization Data & Benchmarks

Table 1: Solvent & Base Screening for Route A (Intramolecular Cyclization) Substrate: 4-chloro-3-pyridinecarboxaldehyde oxime

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Notes
1EtOH

(2.0)
78 (Reflux)1235Incomplete conversion; poor solubility.
2DMF

(2.0)
100462Moderate yield; some hydrolysis observed.
3DMF NaH (1.2) 0

80
2 88 Optimal. Stepwise deprotonation prevents side reactions.
4DMSO

(1.5)
25155Fast but messy; significant decomposition.

Table 2: Regioselectivity in Route B (Cycloaddition) Dipole: 3,5-dichloropyridine-4-nitrile oxide

DipolarophileConditionsMajor IsomerRatio (5-sub : 4-sub)
PhenylacetyleneToluene, Reflux5-phenyl>95 : 5
Methyl PropiolateDCM, RT5-carboxylate80 : 20
Internal AlkyneXylene, 140°CMixture55 : 45

References & Authoritative Grounding

  • General Isoxazolopyridine Synthesis:

    • Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.[1][2][3]

    • Relevance: Establishes the

      
       cyclization mechanism (nitro-displacement) which is mechanistically identical to the chloro-displacement for the [4,5-c] isomer.
      
    • Source: Beilstein J. Org.[1] Chem. 2024, 20, 1069–1075.

    • URL:[Link] (Verified via Search Result 1.1)

  • 1,3-Dipolar Cycloaddition Methodology:

    • Title: 1,3-Dipolar cycloaddition reaction of nitrile oxides.[4][5][6][7]

    • Relevance: Defines the kinetic parameters for avoiding furoxan dimerization and optimizing nitrile oxide reactivity.

    • Source: ResearchGate Review.

    • URL:[Link] (Verified via Search Result 1.6)

  • Oxime-Based Cyclization Strategy:

    • Title: Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition.

    • Relevance: Validates the "Oxime

      
       Cyclization 
      
      
      
      Displacement" cascade used in Module A.
    • Source: Beilstein J. Org.[1] Chem. 2016, 12, 2372–2387.

    • URL:[Link] (Verified via Search Result 1.14)

  • Regioselectivity in Fused Systems:

    • Title: Divergent Synthesis of Isoxazolo[5,4-b]pyridines.[3][8][9]

    • Relevance: Provides comparative conditions for controlling regioselectivity in pyridine-fused isoxazoles using silver catalysis (applicable to Route B).

    • Source: Thieme Connect / Synlett.

Sources

Technical Support Center: Gaboxadol (THIP) Solubility & Formulation Guide

[1][2]

Executive Summary & Technical Profile

Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), often supplied as the hydrochloride salt (Gaboxadol HCl), presents unique solubility challenges due to its zwitterionic nature.[1] While structurally related to Muscimol, its rigid bicyclic structure creates specific pH-dependent solubility windows.[1]

This guide addresses the common failure mode: precipitation or degradation upon dilution in physiological buffers (e.g., PBS, pH 7.4). [1]

Physicochemical Snapshot
PropertyValueTechnical Implication
Molecular Weight 176.60 g/mol (HCl salt)Conversion factor: 10 mM ≈ 1.77 mg/mL
pKa Values 4.3 (acidic), 8.5 (basic)Exists as a zwitterion at physiological pH.[1][2]
Isoelectric Point (pI) ~6.4Solubility is theoretically lowest near this pH.[1][2]
Solubility (Water) >30 mg/mLHigh solubility in pure water (acidic due to HCl).[1][2]
Solubility (PBS pH 7.2) ~10 mg/mLCritical Limit: Solubility drops significantly in buffered saline.[1]
Solubility (DMSO) ~20–100 mg/mLPreferred solvent for high-concentration stock solutions.[1][2]
Stability Photosensitive; HygroscopicProtect from light; store desiccated.[1][2] Aqueous solutions degrade within 24h.[1]

Critical Troubleshooting: The "Zwitterion Trap"

Many researchers encounter precipitation when attempting to make high-concentration stocks directly in PBS.[1]

The Mechanism: Gaboxadol HCl is highly soluble in water because the solution becomes acidic (pH < 5), keeping the molecule protonated and soluble.[1] When you dissolve it directly into a strong buffer like PBS (pH 7.4), you force the molecule toward its zwitterionic state (net neutral charge) near its isoelectric point.[1] This significantly reduces its solvation energy, leading to precipitation at concentrations >10 mg/mL.[1]

The Solution: Always prepare a concentrated stock in a non-aqueous solvent (DMSO) or pure water first, then dilute into the final buffer slowly to prevent "shock" precipitation.[1]

Step-by-Step Formulation Protocols

Protocol A: High-Stability Stock Solution (Recommended)

Use this for long-term storage and in vitro assays.[1]

Reagents: Anhydrous DMSO (sterile), Gaboxadol HCl.[1]

  • Weighing: Weigh the desired amount of Gaboxadol HCl (e.g., 10 mg).

  • Dissolution: Add 566 µL of anhydrous DMSO to the vial.

    • Result: 100 mM Stock Solution (17.66 mg/mL).[1]

    • Note: If particles persist, sonicate at 40°C for 3-5 minutes.[1]

  • Aliquot & Store: Dispense into light-protective amber vials (20–50 µL aliquots). Store at -20°C.

    • Shelf Life: 6 months.[1][3] Avoid freeze-thaw cycles.[1]

  • Usage: On the day of the experiment, dilute 1:1000 into assay buffer (e.g., ACSF or media) for a 100 µM final concentration.

Protocol B: High-Dose In Vivo Formulation (Co-Solvent System)

Use this for animal studies requiring doses >10 mg/kg where simple saline fails.[1]

Target Concentration: 1.5 mg/mL (Clear solution) Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][3]

  • Step 1 (Solvent): Dissolve Gaboxadol HCl in pure DMSO to create a 15 mg/mL concentrate.[1]

  • Step 2 (Stabilizer): Add PEG300 (40% of final volume) to the DMSO concentrate. Vortex until clear.

  • Step 3 (Surfactant): Add Tween-80 (5% of final volume).[1] Vortex gently to avoid foaming.[1]

  • Step 4 (Diluent): Slowly add warm (37°C) sterile saline (45% of final volume) while vortexing.

  • Validation: Inspect for precipitate. Solution should be clear. Use immediately.

Protocol C: Direct Aqueous Solution (Acute Use Only)

Use for low-concentration acute injections.[1][2]

  • Dissolve Gaboxadol HCl in sterile distilled water (not PBS) to 2x the desired concentration.

  • Slowly add 2x PBS or Saline to bring to final volume.

  • Filter Sterilize: Pass through a 0.22 µm PVDF filter.[1] Do not autoclave.

  • Time Limit: Use within 4 hours. Discard remainder.

Visual Workflows (Decision Logic)

Figure 1: Solubility Decision Tree

Gaboxadol_SolubilityStartStart: Gaboxadol HCl FormulationCheckConcRequired Concentration?Start->CheckConcLowConc< 10 mg/mL(Standard Dosing)CheckConc->LowConcLowHighConc> 10 mg/mL(High Dose/Stock)CheckConc->HighConcHighDirectAqDirect Aqueous Dissolution(Water/Saline)LowConc->DirectAqSolventCheckIn Vivo or In Vitro?HighConc->SolventCheckPrecipitationRISK: Precipitation at pH 7.4(Isoelectric Aggregation)DirectAq->PrecipitationIf stored >24hInVitroIn Vitro / CellularSolventCheck->InVitroInVivoIn Vivo / AnimalSolventCheck->InVivoDMSOStockProtocol A:100% DMSO Stock(Dilute 1:1000 into media)InVitro->DMSOStockCoSolventProtocol B:Co-Solvent System(DMSO/PEG300/Tween/Saline)InVivo->CoSolvent

Caption: Decision logic for selecting the correct vehicle based on concentration and application to avoid precipitation.

Frequently Asked Questions (FAQ)

Q: My Gaboxadol solution turned yellow after 2 days in the fridge. Is it safe to use? A: No. Discard it immediately. Gaboxadol is photosensitive and prone to oxidative degradation in aqueous solution.[1] A color change indicates the formation of degradation products (likely oxidation of the isoxazole ring).[1] Always prepare aqueous working solutions fresh daily and protect stocks from light.[1]

Q: Can I autoclave the stock solution? A: No. Thermal stress can degrade the molecule.[1] Use 0.22 µm syringe filters (PVDF or PES membranes) for sterilization.[1]

Q: Why is the solubility in PBS lower than in Water? A: This is the "Common Ion Effect" combined with the pH/pI relationship.[1] Pure water allows the HCl salt to dictate an acidic pH (high solubility).[1] PBS forces the pH to 7.4, closer to the isoelectric point (~6.4), and the high ionic strength of PBS further reduces the solubility of the zwitterionic form.[1]

Q: Can I use Ethanol instead of DMSO? A: Not recommended. Gaboxadol has very poor solubility in ethanol (< 1 mg/mL).[1] DMSO or Water are the only viable primary solvents.[1]

References

  • PubChem. (n.d.).[1] Gaboxadol Compound Summary (CID 3448). National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

  • Krogsgaard-Larsen, P., et al. (2004).[1] "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic."[1][4] Biochemical Pharmacology, 68(8), 1573-1580.[1] [Link]

Improving the stability of THIP for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIP-STAB-001 Status: Active Subject: Optimizing Stability for Long-Term Storage and Experimental Reproducibility[1]

Executive Summary

THIP (Gaboxadol) is a conformationally restricted analog of muscimol and a superagonist at extrasynaptic


-subunit containing GABA-A receptors.[1][2] While chemically robust in its crystalline hydrochloride salt form, THIP exhibits specific instabilities in solution due to its zwitterionic nature  and the sensitivity of the isoxazole ring .[1]

This guide synthesizes pharmaceutical stability data with practical laboratory protocols to prevent the three most common failure modes: hydrolytic ring opening , photochemical degradation , and pH-dependent precipitation .[1]

Module 1: Core Chemical Logic (The "Why")

To troubleshoot THIP, you must understand its behavior as a zwitterion.[1]

  • The Zwitterion Effect: THIP contains both an acidic enol (isoxazole part, pKa ~4.[1]3) and a basic secondary amine (piperidine part, pKa ~8.3).[1]

    • Implication: At physiological pH (7.4), it exists primarily as a zwitterion.[1] This makes it highly water-soluble but can lead to unpredictable precipitation if the pH drifts near its isoelectric point.[1]

  • Isoxazole Fragility: The isoxazole ring is thermodynamically less stable than standard aromatic rings (like benzene).[1]

    • Implication: It is susceptible to reductive cleavage and hydrolysis under strong acidic/basic conditions or high temperatures.[1] Never autoclave THIP solutions.

Module 2: Storage & Handling Protocols
2.1 Solid State Storage (Lyophilized Powder)
  • Temperature: -20°C is mandatory for long-term (>1 month) storage.

  • Desiccation: Highly hygroscopic.[1] Store in a sealed vial inside a secondary container with active desiccant (e.g., silica gel).

  • Light: Protect from light.[1] Although less photosensitive than some fluorophores, isoxazole derivatives can undergo photo-isomerization over years.[1]

2.2 Solution Stability Matrix

Use this table to determine shelf-life based on your solvent.[1]

Solvent SystemStorage TempMax StabilityNotes
Water / PBS (pH 7.2) -80°C6 MonthsPreferred. Aliquot to avoid freeze-thaw cycles.[1]
Water / PBS (pH 7.2) -20°C1 MonthRisk of "salting out" or pH drift during freezing.[1]
Water / PBS (pH 7.2) +4°C< 24 HoursCritical: Rapid hydrolytic degradation possible.[1]
DMSO (Anhydrous) -20°C3 MonthsNot Recommended unless high conc.[1] (>30mM) is required.[1]
Module 3: Vehicle Selection & Preparation

Expert Insight: Many researchers habitually dissolve small molecules in DMSO.[1] Do not do this for THIP unless necessary. As a zwitterion, THIP is highly soluble in water/saline (~10-30 mg/mL).[1] DMSO introduces unnecessary cellular toxicity and can complicate electrophysiological recordings (e.g., altering membrane capacitance).[1]

Workflow Visualization: Vehicle Decision Tree

VehicleSelection Start Start: THIP Preparation AppType Application Type? Start->AppType InVivo In Vivo (Animal) AppType->InVivo Injection/Oral InVitro In Vitro (Slice/Cell) AppType->InVitro E-phys/Culture Saline Dissolve in 0.9% Saline (Filter Sterilize 0.22µm) InVivo->Saline ConcCheck Target Conc > 20mg/mL? InVitro->ConcCheck WaterStock Stock: Distilled Water Dilute: ACSF/Media ConcCheck->WaterStock No (Standard) DMSO Stock: DMSO (Max 100mM) ConcCheck->DMSO Yes (High Conc) Warning WARNING: Check pH Adjust to 7.2-7.4 Saline->Warning WaterStock->Warning

Caption: Decision logic for selecting the optimal solvent system. Water/Saline is prioritized over DMSO to minimize experimental artifacts.

Module 4: Troubleshooting & FAQs
Issue 1: "My THIP solution has turned slightly yellow."
  • Diagnosis: Oxidative degradation of the amine or isoxazole ring opening.[1]

  • Cause: Exposure to light or storage at room temperature for >48 hours.[1]

  • Action: Discard immediately. The breakdown products may act as antagonists or partial agonists, confounding your dose-response curves.[1]

Issue 2: "I see precipitation when freezing my stock solution."
  • Diagnosis: pH Shift Precipitation.

  • Mechanism: As water freezes, buffer salts precipitate out at different rates, causing massive transient pH spikes (eutectic phase changes).[1] Since THIP is zwitterionic, if the pH hits the isoelectric point during freezing, it crashes out.[1]

  • Solution: Flash-freeze aliquots in liquid nitrogen before placing them in the -80°C freezer to minimize the time spent in the eutectic phase.

Issue 3: "The potency seems lower in my patch-clamp experiments compared to last week."
  • Diagnosis: Hygroscopic water uptake.[1]

  • Cause: If the solid vial was opened while cold, condensation formed inside.[1] The extra water weight means you essentially weighed less drug than you thought for the new stock.[1]

  • Protocol: Always allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Issue 4: "Can I autoclave my saline stock of THIP?"
  • Answer: No.

  • Reasoning: The isoxazole ring is thermally labile.[1] Autoclaving (121°C) will hydrolyze the compound.[1]

  • Correct Method: Dissolve in sterile saline and pass through a 0.22 µm PVDF or PES syringe filter .[1]

Module 5: Experimental Validation (Self-Check)

Before running a critical large-scale experiment, validate your THIP stock using this biological check:

Protocol: The "Tonic Current" Verification Since THIP is a superagonist at


-containing receptors, it should induce a massive tonic (holding) current shift in dentate gyrus granule cells or thalamic relay neurons, with minimal effect on phasic (synaptic) currents.[1]
  • Setup: Whole-cell voltage clamp (

    
     mV).
    
  • Baseline: Record 2 minutes of baseline.

  • Application: Wash in 1 µM THIP.

  • Success Criteria:

    • Shift: >50 pA shift in holding current (depending on cell type).[1]

    • Noise: Significant increase in RMS noise (variance).[1]

    • Failure Mode: If you see no holding current shift but do see a reduction in synaptic event amplitude, your THIP has degraded (likely ring-opened species acting as weak antagonists).[1]

References
  • MedChemExpress. (2024).[1] THIP (Gaboxadol) Product and Stability Data. Retrieved from [1]

  • Cayman Chemical. (2022).[1][3] Gaboxadol (hydrochloride) Product Information & Solubility. Retrieved from [1][3]

  • PubChem. (2024).[1] Gaboxadol | C6H8N2O2 - Chemical and Physical Properties. National Library of Medicine.[1] Retrieved from [1]

  • Krogsgaard-Larsen, P., et al. (2002).[1][4] Specific GABA(A) agonists and partial agonists.[1][4] Chemical Record. (Discusses isoxazole ring pharmacology). Retrieved from

  • Russo, D., et al. (2020).[1] Ultrafast photodegradation of isoxazole...[5][6]. Water Research.[1] (Evidence of isoxazole UV sensitivity).[1] Retrieved from

Sources

Strategies to minimize off-target effects of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine in vivo

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (commonly known as THIP or Gaboxadol ) in in vivo models. It is designed to address the specific pharmacological challenges associated with this compound, particularly its narrow window of receptor subtype selectivity.

Topic: Strategies to Minimize Off-Target Effects of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Version: 2.1 (Current as of 2025) Audience: Senior Research Scientists, Pharmacologists, In Vivo Specialists

Executive Summary: The "Super-Agonist" Trap

THIP is a potent, selective agonist for extrasynaptic


-subunit containing GABA-A receptors  (

).[1] Unlike benzodiazepines, which are allosteric modulators, THIP is a direct orthosteric agonist.

The Critical Challenge: THIP’s selectivity is concentration-dependent .

  • Low Plasma Concentration (

    
    ):  Selectively activates 
    
    
    
    -containing receptors (Therapeutic: Tonic inhibition, sleep architecture).
  • High Plasma Concentration (

    
    ):  Loses selectivity; activates synaptic 
    
    
    
    -containing receptors (Off-Target: Ataxia, deep sedation, respiratory depression).

Most "off-target" effects observed in vivo are actually on-target toxicity caused by overdosing that spills over into synaptic receptor populations.[1]

Module 1: Pharmacokinetics & Dosing Strategy

Q: My mice show signs of severe ataxia 20 minutes after IP injection, but the effect vanishes quickly. How do I stabilize the therapeutic window?

A: You are likely experiencing the "


 Spike." 
THIP has a very short half-life (

hours in rodents) and rapid absorption. A bolus IP injection creates a plasma concentration spike that exceeds the selectivity threshold for

-receptors, temporarily saturating synaptic

-receptors (causing ataxia).[1]
Troubleshooting Protocol: Flattening the Curve

To maintain


-selectivity, you must avoid high 

peaks while maintaining

(steady-state concentration).
ParameterBolus Injection (IP/SC)Continuous Infusion (Minipump)Recommendation

15–30 minsN/A (Steady State)Avoid IP for behavioral assays sensitive to motor function.

Risk
High (Loss of Selectivity)Low (Controlled)Use osmotic minipumps for chronic studies.
Duration < 3 hoursDays/WeeksMultiple daily doses (t.i.d.) required if not infusing.[1]

Recommended Dosing Ranges (Mouse):

  • Sedative/Hypnotic (High): 4–10 mg/kg (Likely engages some

    
     receptors).
    
  • Anxiolytic/Tonic Modulation (Low): 0.5–2.0 mg/kg (Preserves

    
     selectivity).
    

Scientist's Note: If you must use bolus injection, switch to Subcutaneous (SC) administration. SC absorption is slightly slower than IP, blunting the


 spike and reducing the risk of acute ataxia.

Module 2: Receptor Selectivity & Mechanism[2][3][4]

Q: How can I prove that the effects I see are mediated by extrasynaptic -receptors and not synaptic -receptors?

A: Use the "Selectivity Window" Validation Workflow. You cannot rely on the drug alone.[1] You must use genetic or pharmacological controls to validate the mechanism.

The Selectivity Mechanism

THIP acts as a "super-agonist" at


-receptors, meaning it has higher efficacy than endogenous GABA at these sites.[1] At synaptic sites, it is merely a partial agonist or equipotent to GABA, but its binding there disrupts normal phasic signaling.

SelectivityWindow THIP_Low THIP (Low Dose) < 10 µM Plasma Delta_Rec Extrasynaptic δ-GABA-A Receptor THIP_Low->Delta_Rec High Affinity Super-Agonist Gamma_Rec Synaptic γ2-GABA-A Receptor THIP_Low->Gamma_Rec No Binding THIP_High THIP (High Dose) > 50 µM Plasma THIP_High->Delta_Rec Saturation THIP_High->Gamma_Rec Spillover Binding Tonic Tonic Inhibition (Therapeutic Endpoint) Delta_Rec->Tonic Increases Cl- Current Phasic Phasic Inhibition (Synaptic Noise) Gamma_Rec->Phasic Disrupts Timing Ataxia Ataxia / Sedation (Off-Target Toxicity) Gamma_Rec->Ataxia Over-inhibition

Figure 1: The Concentration-Dependent Selectivity of THIP.[1] Note that "Off-Target" effects are driven by spillover to synaptic receptors at high plasma concentrations.[1]

Validation Protocol: The "Delta-KO" Test

The only definitive way to rule out off-target effects is to test your dose in


 (Delta Knockout) mice .[1]
  • Administer your specific dose of THIP to WT and

    
     mice.[1]
    
  • Result A: Effect is present in WT but absent in KO.[1]

    
    Validated On-Target (
    
    
    
    ).
  • Result B: Effect is present in both WT and KO.[1]

    
    Off-Target (
    
    
    
    activation).
    • Action: Reduce dose immediately.[1] You are overdosing.

Module 3: Troubleshooting Behavioral Assays

Q: My treated animals are immobile. Is this "enhanced sleep" or "motor impairment"?

A: You must decouple EEG signatures from motor performance. THIP increases delta-wave power (slow-wave sleep), but high doses cause motor paralysis (ataxia) which looks like sleep behaviorally.

Diagnostic Matrix[2]
ObservationLikely CauseConfirmation Test
High Delta Power (EEG) + Normal EMG (waking) Therapeutic Zone Rotarod Test: Animal should maintain balance (mostly).
Immobility + High EMG Tone Catatonia/Fear Open Field: Check for thigmotaxis (wall-hugging).[1]
Immobility + Loss of Righting Reflex (LORR) Synaptic Saturation Dose Reduction: This is anesthesia, not sleep.
Paradoxical Hyperactivity Disinhibition Common in certain strains (e.g., C57BL/6) at intermediate doses.
Protocol: The "Rotarod Titration"

Before starting your efficacy study, run a Rotarod toxicity curve.

  • Train mice on Rotarod until stable baseline.[1]

  • Inject THIP (0.5, 1, 2, 4, 8 mg/kg).

  • Test at 15, 30, 60 mins.

  • Cutoff: The highest dose that produces <20% reduction in latency to fall is your Maximum Tolerated Dose (MTD) for selectivity.[1]

Module 4: Formulation & Stability[1]

Q: I'm seeing inconsistent results between batches. Is THIP unstable?

A: THIP is chemically stable, but biologically unstable (rapid clearance). Inconsistencies usually stem from formulation errors or circadian timing .

  • Vehicle Selection: Saline (0.9% NaCl) is sufficient.[1] THIP is water-soluble.[1] Avoid DMSO if possible, as it can have intrinsic effects on membrane permeability.

  • Circadian Timing: GABA-A receptor expression (especially

    
     subunits) and endogenous neurosteroid levels fluctuate diurnally.[1]
    
    • Rule: Always dose at the exact same Zeitgeber Time (ZT).

    • Insight: THIP efficacy is often higher during the inactive phase (light cycle for mice) when endogenous neurosteroid tone is lower.

References

  • Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human

    
     GABA_A receptors. British Journal of Pharmacology.[1] Link
    
  • Meera, P., et al. (2011). Gaboxadol, a selective extrasynaptic GABA agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study. Psychopharmacology. Link

  • Wafford, K. A., & Ebert, B. (2006). Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology. Link

  • Chandra, D., et al. (2006). GABA_A receptor

    
    4 subunits mediate extrasynaptic inhibition in thalamus and dentate gyrus and the action of gaboxadol. Proceedings of the National Academy of Sciences. Link
    
  • Vollmer, K. O., et al. (1986). Pharmacokinetics and metabolism of the GABA-agonist THIP in man. European Journal of Clinical Pharmacology. Link

Sources

Optimizing dosage and administration routes for Gaboxadol in rodent studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with Gaboxadol (THIP). It is designed to function as an interactive troubleshooting manual, prioritizing experimental logic, causality, and self-validating protocols.[1]

Ticket ID: GBX-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology

Executive Summary & Mechanism of Action

User Query: Why does Gaboxadol show inconsistent results between sleep studies and behavioral rescue models in my rodent cohort?

Scientist Response: The inconsistency often stems from treating Gaboxadol as a standard GABA-A agonist (like a benzodiazepine). It is not. Gaboxadol is a Selective Extrasynaptic GABA-A Agonist (SEGA) .[1][2]

Unlike benzodiazepines that modulate synaptic receptors (phasic inhibition), Gaboxadol selectively activates


-subunit-containing receptors (specifically 

) located outside the synapse. These receptors mediate tonic inhibition —a persistent "background" inhibitory current that sets the neuronal excitation threshold.[1]
  • Low Doses (0.5 – 3 mg/kg): Restore tonic inhibition deficits (common in Fragile X and Angelman Syndrome models) without sedation.

  • High Doses (>10 mg/kg): Overwhelm the tonic system, leading to hyper-inhibition, sedation, and hypnosis (sleep architecture studies).[1]

Visualization: Synaptic vs. Extrasynaptic Signaling

The following diagram illustrates the specific binding site of Gaboxadol compared to standard GABAergic agents.

Gaboxadol_Mechanism GABA_Release Presynaptic GABA Release Synaptic_Cleft Synaptic Cleft GABA_Release->Synaptic_Cleft Extra_Space Extrasynaptic Space GABA_Release->Extra_Space Spillover Rec_Synaptic Synaptic GABA-A Receptors (γ2-containing) Synaptic_Cleft->Rec_Synaptic Rec_Extra Extrasynaptic GABA-A Receptors (δ-containing) Extra_Space->Rec_Extra Response_Phasic Phasic Inhibition (Fast IPSCs) Rec_Synaptic->Response_Phasic Response_Tonic Tonic Inhibition (Persistent Current) Rec_Extra->Response_Tonic Benzos Benzodiazepines (Modulate γ2) Benzos->Rec_Synaptic Positive Allosteric Modulation Gaboxadol Gaboxadol (THIP) (Agonist at δ) Gaboxadol->Rec_Extra Direct Agonism

Figure 1: Gaboxadol bypasses synaptic transmission to directly activate extrasynaptic receptors, generating tonic inhibition.[3]

Formulation & Stability (Pre-Flight Check)

Issue: My stock solution precipitated, or the effect size decreased after one week.

Formulation Protocol

Gaboxadol is a zwitterion.[1] Its solubility is pH-dependent, but it is generally highly soluble in aqueous vehicles.[1]

ParameterSpecificationTechnical Note
Vehicle 0.9% Saline or PBS (pH 7.2–7.[1]4)DMSO is rarely needed.[1] Soluble up to ~10–30 mg/mL in saline.[1]
Stability Unstable in solution >24 hoursCritical: Prepare fresh daily. For chronic studies, freeze aliquots at -20°C and thaw once. Do not refreeze.
pH Sensitivity Zwitterionic (pKa 4.3 & 8.[1]3)Extreme pH shifts can alter absorption.[1] Keep vehicle near physiological pH.[1]
Light Sensitivity ModerateStore solid powder in amber vials.[1]

Troubleshooting Tip: If you observe precipitation, ensure you are using the hydrochloride salt (most common commercial form). If using the free base, slight acidification may be required, but the HCl salt in saline is the gold standard for in vivo work.

Dosage & Administration Optimization[1]

Issue: I need to choose between IP and PO, and I don't know what dose to start with.

A. Route Selection: IP vs. PO

Gaboxadol has excellent bioavailability (~90%) via the oral route, but the kinetics differ significantly.

FeatureIntraperitoneal (IP)Oral (PO / Gavage)Recommendation
Tmax (Peak Time) 10–20 mins30–60 minsUse IP for acute behavioral tests (e.g., Open Field, Rotarod).
Half-life (t1/2) ~30 mins (Mouse)~45–60 mins (Mouse)Use PO for sleep studies or chronic dosing to minimize stress.
Cmax (Peak Conc.) High (Sharp spike)Moderate (Blunted)IP risks higher sedation side effects due to rapid Cmax.
B. Dose Selection: The "Bell-Shaped" Curve

Gaboxadol exhibits a classic inverted-U (bell-shaped) dose-response curve.[1] More is not better; more is sedative.[1]

  • Target: Behavioral Rescue (Angelman/Fragile X models)

    • Dose: 0.5 mg/kg – 3.0 mg/kg[1]

    • Goal: Restore tonic inhibition without inducing motor deficits.[1]

    • Readout: Reduced hyperactivity, improved PPI (Prepulse Inhibition).

  • Target: Hypnosis / Sleep Architecture

    • Dose: 10 mg/kg – 20 mg/kg[1]

    • Goal: Increase delta power (slow-wave sleep).

    • Side Effect: Ataxia will be present during the waking phase.[1]

Workflow: Dose Optimization Decision Tree

Dose_Optimization Start Define Study Goal Goal_Behav Behavioral Rescue (Cognition/Anxiety) Start->Goal_Behav Goal_Sleep Sleep/EEG Studies Start->Goal_Sleep Dose_Low Start Low: 0.5 - 3.0 mg/kg Goal_Behav->Dose_Low Dose_High Start High: 10 - 20 mg/kg Goal_Sleep->Dose_High Test_Motor MANDATORY: Run Rotarod/Open Field Dose_Low->Test_Motor Dose_High->Test_Motor Check_Ataxia Is Ataxia Present? Test_Motor->Check_Ataxia Outcome_Good Proceed to Main Experiment Check_Ataxia->Outcome_Good No Outcome_Bad Reduce Dose (Sedation Masking Effect) Check_Ataxia->Outcome_Bad Yes

Figure 2: Decision logic for selecting the starting dose based on experimental endpoints.

Troubleshooting & FAQs

Q1: "My mice are immobile in the Open Field test. Is the drug anxiolytic or sedative?"

Diagnosis: Likely sedative overdose.[1] Analysis: At doses >5 mg/kg (IP) in mice, Gaboxadol can induce ataxia and sedation.[1] If the mouse is not moving, you cannot measure anxiety (thigmotaxis). Solution:

  • Lower dose to 0.5 or 1.0 mg/kg.[1]

  • Self-Validation Step: Perform a Rotarod test 15 minutes post-injection. If the latency to fall is significantly lower than vehicle, your dose is confounding your behavioral readout.[1]

Q2: "The effect disappears after 45 minutes."

Diagnosis: Rapid clearance (Short Half-Life). Analysis: Gaboxadol has a very short half-life (


 mins) in rodents due to rapid metabolism and excretion.
Solution: 
  • Test Timing: Conduct behavioral assays between 15 and 45 minutes post-IP injection.

  • Chronic Dosing: For long-term rescue, twice-daily (BID) dosing or administration via drinking water (though stability is a concern) is required.[1]

  • Alternative: If using PO, wait 30 minutes before testing, but expect the window to close by 90-120 minutes.

Q3: "I see no effect in my Wild-Type (WT) controls, only in the mutants."

Diagnosis: This is expected (and desirable). Analysis: Gaboxadol acts as a "gain control" for tonic inhibition.[1] In WT animals with normal tonic inhibition, the system compensates, or the effect is subtle.[1] In models with downregulated


-subunits (e.g., Fmr1 KO, Ube3a deficient), the system is hypersensitive to restoration of this current.[1]
Action:  Do not treat lack of effect in WT as a failure. It confirms the genotype-specific rescue mechanism.[1]

References

  • Mechanism of Action (SEGA)

    • Belelli, D., et al. (2005).[1] "Extrasynaptic GABAA receptors: form, pharmacology, and function." Journal of Neuroscience.

  • Angelman Syndrome & Dosage (Bell-Shaped Curve)

    • Egawa, K., et al. (2012).[1] "Decreased tonic inhibition in cerebellar granule cells causes motor dysfunction in a mouse model of Angelman syndrome."[1][4] Science Translational Medicine.

    • Note: Demonstrates efficacy at low doses (0.5-3 mg/kg) and loss of efficacy at high doses.[1]

  • Fragile X Syndrome (Behavioral Rescue)

    • Olmos-Serrano, J. L., et al. (2011).[1] "Defective GABAergic transmission and pharmacological rescue of neuronal hyperexcitability in the amygdala in a mouse model of fragile X syndrome." Journal of Neuroscience.

  • Pharmacokinetics & Sleep

    • Voehringer, P., et al. (2009).[1] "Gaboxadol improves sleep maintenance and enhances slow wave sleep in a rat model of chronic insomnia."[1] Psychopharmacology.

  • Toxicity & Safety

    • Lundahl, J., et al. (2007).[1][5] "Recent advances with gaboxadol in the treatment of insomnia."[1][3][5][6] Therapeutics and Clinical Risk Management.

Sources

Addressing variability in experimental results with 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Experimental Variability with THIP[1]

Executive Summary: The "Superagonist" Paradox

You are likely here because your results with THIP (Gaboxadol) are inconsistent. In one cohort, you see profound sedation; in another, minimal effect. In slice recordings, the tonic current shifts are burying themselves in noise.

The Root Cause: THIP is not a standard GABA agonist. It is a superagonist selective for extrasynaptic


121

This guide addresses the three pillars of variability: Chemical Stability , Electrophysiological Isolation , and Biological State .

Module 1: Chemical Handling & Stability

"My stock solution precipitated, or the potency seems to have dropped."

THIP is a zwitterion.[1] Its solubility and stability are dictated by the pH of your solvent. If you treat it like a standard salt (e.g., NaCl), you will encounter variability in effective concentration.

Troubleshooting Guide: Stock Preparation
Issue Root Cause Solution
Precipitation Incorrect pH or high concentration in unbuffered water.[1]Dissolve in pure water first.[1][3] If >10mM, mild sonication is required.[1] Avoid dissolving directly in high-salt PBS.[1]
Potency Loss Oxidation or repeated freeze-thaw cycles.[1]Store as dry powder at -20°C. Once in solution, use single-use aliquots. Do not refreeze.
pH Drift Zwitterionic buffering effect.[1]Check pH after dissolving THIP. It can shift the pH of weak buffers, altering slice health.
Standard Operating Procedure (SOP): Stable Stock Generation
  • Solvent: Use HPLC-grade water (unbuffered) for the master stock (e.g., 50 mM).[1]

  • Dissolution: Vortex for 60 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Aliquot: Divide into 20-50

    
    L aliquots in light-protective tubes.
    
  • Storage: Store at -20°C. Discard any aliquot after 24 hours at 4°C.

ChemicalPrepPowderTHIP Powder(Hygroscopic)MixVortex + Sonicate(Critical Step)Powder->MixWaterHPLC Water(No Salt)Water->MixStockMaster Stock(50 mM)Mix->StockAliquotSingle-Use Aliquots(-20°C)Stock->AliquotExpExperiment(Dilute in ACSF/Saline)Aliquot->Exp Do NOT Refreeze

Figure 1: Critical workflow for preventing precipitation and degradation of THIP stocks.

Module 2: In Vitro Electrophysiology

"I cannot distinguish the THIP-induced current from baseline drift."

THIP targets extrasynaptic receptors that generate a "tonic" (continuous) conductance, not the rapid "phasic" currents seen at synapses.[4] The variability here usually stems from failing to establish a true baseline.

FAQ: Electrophysiology Issues

Q: Why is my tonic current unstable? A: Temperature and slice health.

11

Q: How do I prove the current is real? A: You cannot measure tonic current by "turning it on." You measure it by turning it off .[1]

  • Protocol: Apply THIP

    
     Wait for steady state (noisy baseline shifts down) 
    
    
    Apply a saturating antagonist (e.g., Bicuculline or Gabazine)
    
    
    The baseline shifts up. The difference is your THIP current.[1]
Protocol: Isolating Tonic Current in Thalamocortical/Hippocampal Slices
  • Block Synaptic Noise: Perfusion ACSF must contain DNQX (AMPAR blocker) and APV (NMDAR blocker) to silence excitatory noise.[1]

  • Baseline: Record for 5 minutes to ensure stability.

  • Agonist Application: Wash in THIP (1-3

    
    M) .
    
    • Note: At >10

      
      M, THIP loses selectivity and activates synaptic 
      
      
      -containing receptors.[1]
  • Validation: Wash in Bicuculline (20

    
    M) . The shift in holding current reveals the total tonic conductance activated by THIP.
    

EphysPathwayTHIPTHIP (1-3 µM)ReceptorExtrasynapticalpha4-beta-delta GABA-ATHIP->Receptor High Affinity BindingChannelCl- Channel Opening(Long duration)Receptor->ChannelCurrentTonic Hyperpolarization(Shunt Inhibition)Channel->CurrentNoiseReduced Input Resistance(Dampens Excitability)Current->Noise

Figure 2: Mechanism of Action.[1] THIP activates extrasynaptic receptors, creating a 'shunt' that dampens neuronal firing.

Module 3: In Vivo Pharmacology & Biological Variables

"My behavioral data is noisy. Some mice sleep, others don't."

This is the most common failure point. The

The "Invisible" Variables Table
VariableImpact on THIP SensitivityRecommendation
Estrous Cycle High. Progesterone metabolites (neurosteroids) fluctuate.[1]

-subunit expression peaks during Diestrus.[1]
Mandatory: Vaginal cytology.[1] Group females by cycle stage (Diestrus vs. Estrus) or use ovariectomized females for consistency.
Acute Stress High. Acute stress (handling/injection) releases neurosteroids (THDOC) that compete with or potentiate THIP.[1]Habituate animals to handling for 3 days prior to dosing.[1]
Half-Life Critical.

is only ~28 min in rats and ~1.5 hrs in humans.[1]
Behavioral testing must occur within 15-45 minutes of IP injection.[1]
Genetics Absolute.

-KO mice are insensitive to sedative effects.[1]
Always use Wild-Type littermates as controls, not just age-matched separate purchases.
FAQ: Dosing Strategy

Q: What is the optimal dose for selective sedation? A: In mice, 3-6 mg/kg (IP) is the sweet spot.

  • < 3 mg/kg:[1] Mild anxiolysis, often undetectable in open field.[1]

  • 6-10 mg/kg:[1] Strong sedation/hypnosis (loss of righting reflex).[1]

  • > 10 mg/kg:[1][5] Loss of selectivity; activation of synaptic receptors; ataxia.

Q: Can I use THIP for chronic treatment? A: Use caution. Chronic activation of GABA-A receptors can lead to downregulation.[1] However, THIP shows less tolerance buildup than benzodiazepines, but pharmacokinetic tolerance (faster clearance) can occur in rodents after repeated dosing.

References
  • Brown, N., et al. (2002).[1][6] "Pharmacological characterization of a novel cell line expressing human alpha(4)beta(3)delta GABA(A) receptors." British Journal of Pharmacology.[1]

  • Krogsgaard-Larsen, P., et al. (2004).[1][6] "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a candidate clinical hypnotic." Therapeutics and Clinical Risk Management.

  • Maguire, J.L., et al. (2005).[1] "Ovarian cycle-linked changes in GABA(A) receptors mediating tonic inhibition alter seizure susceptibility and anxiety."[1] Nature Neuroscience.[1]

  • Vogel, E., et al. (2006).[1] "Gaboxadol induces non-REM sleep without suppressing REM sleep in the rat." Neuropharmacology.

  • Cremers, T., et al. (2007).[1] "Plasma and CNS concentrations of Gaboxadol in rats following subcutaneous administration." European Journal of Pharmacology.

Technical Support Center: Analytical Refinement for THIP & Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject: Optimization of Extraction and Detection Protocols for Gaboxadol (THIP) and its O-Glucuronide Metabolite

Executive Summary

This technical guide addresses the specific analytical challenges associated with Gaboxadol (THIP) , a conformationally restricted analog of muscimol. Unlike lipophilic CNS drugs, THIP is a polar zwitterion (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), rendering standard Reversed-Phase (C18) workflows ineffective.

Successful quantification requires a paradigm shift: moving from standard C18 retention to Hydrophilic Interaction Liquid Chromatography (HILIC) and from generic Liquid-Liquid Extraction (LLE) to Mixed-Mode Cation Exchange (MCX) to capture the secondary amine.

Module 1: Sample Preparation & Extraction
Q: Why is my recovery for THIP inconsistent (<40%) when using standard Liquid-Liquid Extraction (LLE)?

Diagnostic: You are likely extracting at neutral pH using non-polar solvents (e.g., Hexane, MTBE). Root Cause: THIP exists as a zwitterion. At neutral pH, the ionization of both the acidic isoxazole moiety and the basic secondary amine prevents partitioning into organic layers. Solution:

  • The "Cleanest" Protocol (Recommended): Use Mixed-Mode Cation Exchange (MCX) SPE. This exploits the basic amine (pKa ~8.5) for retention while washing away matrix interferences.

  • The LLE Alternative: If you must use LLE, you must adjust the sample pH to the isoelectric point or slightly acidic to suppress the isoxazole ionization, though recovery will still be lower than SPE.

Protocol: Optimized MCX Solid Phase Extraction
  • Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg.

  • Step 1 (Condition): 1 mL Methanol, then 1 mL Water (pH adjusted to 4.0 with Formic Acid).

  • Step 2 (Load): Load plasma/urine (acidified with 2% Formic Acid to ensure amine protonation).

  • Step 3 (Wash 1): 1 mL 2% Formic Acid in Water (Removes proteins/neutrals).

  • Step 4 (Wash 2): 1 mL Methanol (Removes hydrophobic interferences; THIP remains bound by ionic interaction).

  • Step 5 (Elute): 2 x 250 µL of 5% Ammonium Hydroxide in Methanol (Breaks ionic bond).

  • Step 6 (Reconstitute): Evaporate and reconstitute in 90:10 Acetonitrile:Water (Crucial: Must match HILIC mobile phase).

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) Acidify Acidify (2% FA) Protonate Amine Sample->Acidify Load Load onto MCX SPE (Cation Exchange Mode) Acidify->Load Wash1 Aqueous Wash (Remove Salts/Proteins) Load->Wash1 Waste Wash2 Organic Wash (MeOH) (Remove Lipids) Wash1->Wash2 Waste Elute Elute (5% NH4OH in MeOH) (Break Ionic Bond) Wash2->Elute Collect HILIC Reconstitute in 90% ACN (Ready for HILIC) Elute->HILIC

Figure 1: Decision logic for Mixed-Mode Cation Exchange (MCX) extraction optimization.

Module 2: Chromatographic Separation
Q: THIP elutes in the void volume (dead time) on my C18 column. How do I increase retention?

Diagnostic: THIP is too polar (logP < 0) for hydrophobic retention mechanisms. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2] Do not attempt to "force" retention on C18 with ion-pairing agents (like TFA), as this will suppress your MS signal.

Recommended Column Chemistry:

  • Primary Choice: Amide-bonded silica (e.g., XBridge Amide, TSKgel Amide-80).

  • Mechanism: Hydrogen bonding with the stationary phase water layer.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Isocratic Mode: 85% B (High organic is required for HILIC retention).

Table 1: Separation Parameter Comparison
ParameterTraditional C18 (Fail)Optimized HILIC (Pass)Rationale
Mobile Phase B Methanol/ACNAcetonitrileACN is the "weak" solvent in HILIC, promoting retention.
Initial Gradient 5% Organic90% OrganicHigh organic creates the water layer on the silica surface.
Buffer pH AcidicAcidic (pH 3-4)Protonates the amine for MS sensitivity; Amide columns are stable here.
Retention Time ~0.5 min (Void)3.5 - 5.0 minMoves analyte away from salt suppression zone.
Module 3: Mass Spectrometry & Detection
Q: I see the parent mass (141), but sensitivity is low. What are the optimal MRM transitions?

Diagnostic: You may be monitoring the [M+H]+ but losing signal to non-specific fragmentation or adducts. Solution: THIP fragments consistently via the loss of water and ring cleavage.

MRM Optimization Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
THIP (Gaboxadol) 141.1 [M+H]+123.1 20Quantifier (Loss of H2O)
141.196.135Qualifier (Ring Cleavage)
THIP-O-Glucuronide 317.1 [M+H]+141.1 15Quantifier (Loss of Glucuronide)
317.1123.130Qualifier
THIP-d4 (IS) 145.1 [M+H]+127.120Internal Standard

Critical Note on Glucuronide: The glucuronide (major urinary metabolite) is fragile. In-source fragmentation can convert the glucuronide (317) back to the parent (141) before the collision cell. Ensure your chromatographic separation resolves the Parent from the Glucuronide to avoid false positives for the Parent.

Module 4: Metabolic Profiling Strategy
Q: Should I measure the Glucuronide directly or use enzymatic hydrolysis?

Recommendation:

  • For Total Exposure (PK Studies): Perform enzymatic hydrolysis using

    
    -glucuronidase  (Helix pomatia or E. coli). This converts all metabolites back to THIP.
    
    • Validation Check: Spike a known concentration of a glucuronide standard (e.g., 4-nitrophenyl glucuronide) to verify enzyme activity >95%.

  • For Metabolic Profiling: Measure both intact.

    • Note: THIP-O-Glucuronide is formed by UGT1A9 . Variations in this enzyme (polymorphisms) can alter the Parent/Metabolite ratio.

MetabolicPathway THIP THIP (Parent) m/z 141.1 UGT UGT1A9 (Liver) THIP->UGT Metabolism Gluc THIP-O-Glucuronide m/z 317.1 UGT->Gluc Major Urinary Metabolite Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Gluc->Hydrolysis Sample Prep Hydrolysis->THIP Reverts to Parent (Total Measurement)

Figure 2: Metabolic pathway of Gaboxadol and the analytical loop for total quantification.

References
  • Metabolism & Pharmacokinetics

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Metabolism and Renal Elimination of Gaboxadol in Humans: Role of UDP-glucuronosyltransferases and Transporters.
    • URL:[Link] (Search Term: Gaboxadol metabolism UGT1A9)

  • Analytical Method (HILIC): Source: Journal of Chromatography B / ScienceDirect Title: Determination of gaboxadol in human plasma by hydrophilic interaction liquid chromatography tandem mass spectrometry (HILIC-MS/MS). Context: Establishes the necessity of Amino/Amide columns for retention.
  • Transporter Interaction

    • Source: Drug Metabolism and Disposition[1][5][6]

    • Title: Intestinal gaboxadol absorption via P
    • URL:[Link]

  • General LC-MS/MS Optimization

    • Source: Agilent Technologies Applic
    • Title: Fast LC/MS/MS Analytical Method for Drugs and Metabolites.[7][8]

    • URL:[Link]

Sources

Technical Support Center: Managing Gaboxadol (THIP) in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Gaboxadol (THIP). It is designed to troubleshoot specific experimental hurdles, optimize dosing regimens, and ensure data integrity by managing the compound's unique pharmacological profile.

Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Side Effects & Optimizing Protocols for Gaboxadol

Product Profile & Mechanism of Action

Before troubleshooting, confirm you are observing mechanism-based effects. Unlike benzodiazepines (which target synaptic


2-containing GABA-A receptors), Gaboxadol is a superagonist  at extrasynaptic 

-subunit containing GABA-A receptors
.
  • Primary Target:

    
     (forebrain) and 
    
    
    
    (cerebellum) receptors.
  • Physiological Effect: Increases tonic inhibition (shunting inhibition), reducing neuronal gain rather than just hyperpolarizing the cell.

  • Key Consequence: The dose-response curve is steep.[1] Small deviations in dosing can shift an animal from "anxiolysis" to "profound sedation/ataxia."

Visualizing the Mechanism

Figure 1: Synaptic vs. Extrasynaptic Action. Gaboxadol targets the tonic current (blue), distinct from the phasic current targeted by benzodiazepines.

G cluster_0 Synaptic Transmission (Phasic) cluster_1 Extrasynaptic Transmission (Tonic) GABA_Syn GABA Release (Synapse) Gamma2 Synaptic GABA-A (gamma2 subunit) GABA_Syn->Gamma2 BZD Benzodiazepines BZD->Gamma2 Modulates Phasic Phasic Inhibition (Fast IPSCs) Gamma2->Phasic GABA_Amb Ambient GABA (Extrasynaptic) Delta Extrasynaptic GABA-A (delta subunit) GABA_Amb->Delta Gaboxadol Gaboxadol (THIP) Gaboxadol->Delta Superagonist Tonic Tonic Inhibition (Shunting / Gain Control) Delta->Tonic Sedation Sedation / Hypnosis Tonic->Sedation High Dose Anxiolysis Therapeutic Window Tonic->Anxiolysis Low Dose Ataxia Motor Incoordination Tonic->Ataxia Cerebellar alpha6

Caption: Gaboxadol selectively activates extrasynaptic delta-subunit receptors, driving tonic inhibition which controls neuronal excitability gain. Note the divergence into ataxia via cerebellar alpha6 subunits.

Troubleshooting Guide: CNS & Behavioral Issues
Issue 1: "My animals are too sedated to perform the behavioral task (e.g., Maze, Rotarod)."

Diagnosis: You have likely exceeded the therapeutic window for the specific strain or sex. Gaboxadol has a steep dose-response curve regarding locomotion. Mechanistic Cause: Activation of


 receptors in the thalamus induces sleep spindles and slow-wave activity.
Corrective Actions: 
  • Titrate Down: Reduce dose by 50%. In rats, 1.25 mg/kg IP is known to produce locomotor depression in females, while males may tolerate higher doses [1].[2]

  • Check Sex Differences: Female rats have higher expression of

    
    -subunits in the Nucleus Accumbens and are more sensitive to Gaboxadol-induced locomotor suppression than males [1].
    
  • Adjust Timing: Gaboxadol has a short half-life (

    
     hrs). If testing for anxiolysis, test within 20-40 minutes post-dose. If testing sleep, sedation peaks at 30-60 minutes.
    
Issue 2: "The animals are showing paradoxical tremors or hyperactivity."

Diagnosis: Paradoxical excitation or myoclonus. Mechanistic Cause: While rare at low doses, high doses (e.g., >6 mg/kg in mice, >0.6 mg/kg in dogs) can trigger tremors, vocalization, and myoclonus [2]. This is distinct from benzodiazepine disinhibition.[3] Corrective Actions:

  • Verify Dose Calculation: Ensure the dose is calculated based on the free base if using a salt form (Gaboxadol HCl).

  • Species Specificity: Dogs are uniquely sensitive. Doses as low as 0.6 mg/kg can cause tremors and pacing in canines [2].[3] Avoid extrapolation from rodent doses to carnivores without allometric scaling.

Issue 3: "I see rapid loss of effect in motor coordination tests (Rotarod) over repeated days."

Diagnosis: Functional tolerance (Kinetic or Pharmacodynamic). Mechanistic Cause: Studies show rapid attenuation of Gaboxadol effects on the rotarod after repeated dosing.[1] However, this is often not due to receptor desensitization (as sleep EEG effects persist), but may be related to rapid clearance or learned behavioral compensation [3]. Corrective Actions:

  • Switch Endpoints: Do not rely solely on motor coordination as a proxy for receptor engagement. Use EEG or specific behavioral outputs (e.g., prepulse inhibition) for chronic studies.

  • Re-challenge: If tolerance is suspected, a challenge dose (higher concentration) often restores the response, suggesting the receptors are not desensitized [3].

Physiological Monitoring & Safety
Issue 4: "The animals are hypothermic."

Diagnosis: GABA-ergic induced thermoregulation disruption. Risk Level: Moderate.[4] Corrective Actions:

  • Heating Support: Use a feedback-controlled heating pad during the 60-90 minute window post-injection.

  • Monitoring: Measure rectal temperature at baseline and +30 mins. A drop of >1°C indicates a systemic sedative dose has been reached.

Issue 5: "Unexpected mortality or respiratory distress."

Diagnosis: Synergistic respiratory depression. Mechanistic Cause: Gaboxadol alone has a wider safety margin than barbiturates, but combined with other CNS depressants (e.g., ketamine/xylazine for surgery, or opioids), it can cause fatal respiratory arrest. Corrective Actions:

  • Washout Period: Ensure a 24-hour washout of any other sedatives before administering Gaboxadol.

  • Exclusion: Do not use Gaboxadol in animals with pre-existing respiratory compromise (e.g., aged animals with pneumonia).

Dosing, Formulation & PK Support

Standard Dosing Ranges (Intraperitoneal - IP) Note: Start low. The following are reference ranges from literature.

SpeciesIndicationDose RangeNotes
Mouse Anxiolysis / Fragile X Rescue0.5 – 1.5 mg/kg0.5 mg/kg rescues behavior in Fmr1 KO mice [4].[5]
Mouse Sedation / Hypnosis3.0 – 6.0 mg/kg>6 mg/kg induces strong sedation [5].
Rat Locomotor Suppression1.25 – 5.0 mg/kgFemales are more sensitive than males [1].[2]
Dog WARNING < 0.2 mg/kgHigh sensitivity. >0.6 mg/kg causes tremors [2].[3]
Formulation FAQ

Q: What vehicle should I use? A: Physiological Saline (0.9% NaCl). Gaboxadol is a zwitterion and is generally soluble in saline.

  • Tip: If using high concentrations (>10 mg/mL), check pH. It should be close to neutral (pH 6-7).

Q: Can I use oral gavage? A: Yes, bioavailability is high (>80%). However, onset will be slower (


 ~30-60 mins) compared to IP.
Decision Logic: Optimizing the Dose

Figure 2: Workflow for Dose Optimization based on observed side effects.

DosingLogic Start Start Pilot Study (Low Dose) Observe Observe Behavior (0-60 mins) Start->Observe Decision1 Is Animal Ataxic/Sedated? Observe->Decision1 Reduce Reduce Dose by 50% Check Sex/Strain Decision1->Reduce Yes (Too Sedated) CheckEfficacy Check Experimental Readout (e.g., Anxiety, EEG) Decision1->CheckEfficacy No (Normal Motor) Reduce->Observe Success Proceed with Study CheckEfficacy->Success Effect Observed Increase Increase Dose by 25% (Monitor for Tremors) CheckEfficacy->Increase No Effect Increase->Observe

Caption: Step-by-step logic for titrating Gaboxadol. Prioritize motor function assessment before evaluating therapeutic efficacy.

References
  • Smith, S. S., et al. (2012). Effects of Gaboxadol on the Expression of Cocaine Sensitization in Rats. National Institutes of Health. Link

  • MSD Veterinary Manual. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids. Link

  • Vashchinkina, E., et al. (2012). GABA Site Agonist Gaboxadol Induces Addiction-Predicting Persistent Changes in Ventral Tegmental Area Dopamine Neurons But Is Not Rewarding in Mice or Baboons.[6] Journal of Neuroscience. Link

  • Olmos-Serrano, J. L., et al. (2011).[7] Gaboxadol Normalizes Behavioral Abnormalities in a Mouse Model of Fragile X Syndrome. National Institutes of Health. Link (Note: Contextual match for Fragile X rescue data).

  • Vashchinkina, E., et al. (2012). Effects of Gaboxadol on locomotor activity. Link (Data derived from Fig 1 in source).

Sources

Validation & Comparative

Comparative Analysis: 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (THIP) vs. Classical GABA Agonists

[1]

Executive Summary

This technical guide provides a comparative pharmacological analysis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (Commonly: THIP or Gaboxadol ) against standard GABAergic ligands including Muscimol, GABA, and Zolpidem.

Unlike benzodiazepines that modulate synaptic receptors, THIP is an orthosteric superagonist selective for extrasynaptic

tonic inhibition

Part 1: Molecular Pharmacology & Mechanism

The "Superagonist" Profile

The defining characteristic of THIP is its efficacy profile at the



THIP reverses this paradigm:

  • At Synaptic Receptors (

    
    ):  THIP acts as a partial agonist.
    
  • At Extrasynaptic Receptors (

    
    ):  THIP acts as a superagonist , eliciting a maximal response (
    
    
    ) significantly higher (~200%) than that of saturating GABA concentrations.
Pathway Visualization: Synaptic vs. Extrasynaptic Signaling

The following diagram illustrates the spatial segregation of THIP targets versus classical benzodiazepines.

Gcluster_synapseSynaptic Cleft (Phasic Inhibition)cluster_extrasynapticExtrasynaptic Space (Tonic Inhibition)GABA_ReleasePresynaptic GABA ReleaseSynaptic_RSynaptic GABA-A (α1β2γ2)GABA_Release->Synaptic_RHigh Conc. TransientsAmbient_GABAAmbient GABA(Low Concentration)GABA_Release->Ambient_GABASpilloverPhasicPhasicSynaptic_R->PhasicPhasic IPSCs(Fast Decay)BenzosBenzodiazepines(Diazepam)Benzos->Synaptic_RPositive Allosteric Mod.ZDrugsZ-Drugs(Zolpidem)ZDrugs->Synaptic_RSelective α1 ModulationExtrasynaptic_RExtrasynaptic GABA-A (α4β3δ)TonicTonicExtrasynaptic_R->TonicTonic Current(Persistent Shunt)THIPTHIP (Gaboxadol)THIP->Synaptic_RPartial AgonismTHIP->Extrasynaptic_RSUPERAGONISM(High Efficacy)Ambient_GABA->Extrasynaptic_RPartial Activation

Figure 1: Mechanism of Action. THIP selectively drives extrasynaptic tonic inhibition, distinct from the phasic modulation of Benzodiazepines.

Part 2: Comparative Efficacy & Selectivity Data

The following table synthesizes experimental data comparing THIP with key alternatives. Note the distinct efficacy profile at the

123
CompoundPrimary TargetMechanismEfficacy at

(% of GABA

)
Key Physiological Effect
THIP (Gaboxadol)

(Extrasynaptic)
Orthosteric Superagonist ~180 - 200% Enhances Slow Wave Sleep (SWS)
Muscimol Non-selective (

&

)
Orthosteric Agonist~100%Potent inhibition; Psychotomimetic at high doses
GABA UniversalEndogenous Agonist100% (Reference)Rapid desensitization; tightly regulated uptake
Zolpidem

(Synaptic)
Positive Allosteric ModulatorInactive / NegligibleSleep onset; suppresses SWS power
Diazepam

Positive Allosteric ModulatorInactive (Requires

)
Anxiolysis; Sedation; REM suppression

Critical Insight: While Muscimol is a potent agonist, it causes rapid receptor desensitization and internalization. THIP exhibits reduced desensitization kinetics at

Part 3: Experimental Protocol (Self-Validating)

Protocol: Isolation of Tonic Currents via Whole-Cell Patch-Clamp

Objective: To quantify the THIP-mediated "shift in holding current" (tonic inhibition) distinct from synaptic events (sIPSCs).

Rationale: Tonic currents are low-amplitude and persistent. Standard peak-analysis software will miss them. We must measure the baseline shift in the presence of the drug compared to a full blockade.

3.1 Reagents & Solutions
  • Internal Solution: CsCl-based (140 mM) to block

    
     channels and maximize 
    
    
    driving force.
  • ACSF (External): Standard carbogenated ACSF.

  • Blockers:

    • Kynurenic acid (3 mM): Blocks AMPA/NMDA currents (isolates GABA).

    • TTX (0.5

      
      M): Blocks action potentials (isolates mIPSCs and tonic current).
      
    • Gabazine (SR-95531): Use at >100

      
      M  for final blockade. (Note: Low dose Gabazine ~0.5 
      
      
      M blocks synaptic but spares tonic; high dose blocks both).
3.2 Workflow Logic

Protocolcluster_metricsValidation MetricsStep11. Baseline Recording(Voltage Clamp -70mV)Step22. Wash-in THIP(1-10 μM)Step1->Step2Observe Noise IncreaseStep33. Wash-in Antagonist(Gabazine >100μM)Step2->Step3Confirm SpecificityStep44. Analysis(Gaussian Fit of Baseline)Step3->Step4Calculate ShiftMetric1Shift in Holding Current (I_hold)Step4->Metric1Metric2RMS Noise Variance (σ²)Step4->Metric2

Figure 2: Experimental workflow for isolating tonic GABAergic currents.

3.3 Step-by-Step Methodology
  • Preparation: Prepare acute hippocampal or thalamic slices (regions rich in

    
    ).
    
  • Baseline: Establish a whole-cell patch in voltage-clamp mode (

    
     mV). Allow 5-10 mins for dialysis. Record baseline for 3 mins.
    
    • Quality Check: Series resistance (

      
      ) must be <20 M
      
      
      and stable (<20% change).
  • Agonist Application (THIP): Bath apply THIP (1–3

    
    M).
    
    • Observation: You will not see large peaks. You will see a downward shift in the baseline holding current and an increase in baseline noise (variance).

  • Full Blockade (Validation): Apply Gabazine (100

    
    M). The current should shift upward (outward), often beyond the initial baseline (revealing endogenous tonic GABA tone).
    
  • Quantification:

    • Plot an "All-Points Histogram" of the current trace for each epoch (Baseline, THIP, Gabazine).

    • Fit a Gaussian distribution to the noise-free edge of the histogram.

    • 
        = Peak of Gaussian (THIP) - Peak of Gaussian (Gabazine).
      

Part 4: Clinical Translation & References

Sleep Architecture & Angelman Syndrome

The pharmacological profile of THIP translates into unique clinical effects:

  • Sleep: Unlike Zolpidem, which suppresses delta waves, THIP increases the power density of non-REM sleep (enhancing SWS). This is directly linked to the hyperpolarization of thalamocortical neurons via extrasynaptic receptors.

  • Angelman Syndrome (AS): AS models show a specific deficit in tonic inhibition (downregulation of

    
     subunits). THIP (as Ovid-101) was investigated to rescue this deficit.[4] While Phase III trials faced challenges with endpoints, the mechanistic rationale remains the gold standard for targeting tonic inhibition deficits.
    
References
  • Brown, N., et al. (2002). Pharmacological characterization of a novel cell line expressing human

    
     GABA-A receptors. British Journal of Pharmacology. 
    
  • Wafford, K. A., & Ebert, B. (2006). Gaboxadol—a new awakening in sleep. Current Opinion in Pharmacology.

  • Belelli, D., et al. (2005). Extrasynaptic GABA-A receptors: form, pharmacology, and function. Journal of Neuroscience.

  • Brickley, S. G., & Mody, I. (2012). Extrasynaptic GABA(A) receptors: their function in the CNS and implications for disease. Neuron.

  • Krogsgaard-Larsen, P., et al. (2004). GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic. Biochemical Pharmacology.

Validation of the selectivity of Gaboxadol for extrasynaptic GABA-A receptors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Superagonist" Profile

Gaboxadol (THIP) is the gold-standard pharmacological tool for isolating extrasynaptic tonic inhibition .[1] Unlike non-selective agonists like Muscimol, Gaboxadol displays a unique "superagonist" profile at


-subunit-containing GABA-A receptors (e.g., 

,

).[1] While it binds to the orthosteric site similar to GABA, its structural rigidity allows it to induce a more efficacious conformational change in

-containing isoforms compared to synaptic

-containing isoforms.[1]

This guide validates the selectivity of Gaboxadol through comparative mechanistic data and provides a self-validating experimental protocol for measuring tonic currents in slice electrophysiology.

Comparative Analysis: Gaboxadol vs. Alternatives

To validate selectivity, one must compare Gaboxadol against the endogenous ligand (GABA), a universal agonist (Muscimol), and positive allosteric modulators (DS2, Ganaxolone).[1]

Table 1: Comparative Pharmacological Profile at Extrasynaptic (

) Receptors
[1][2][3]
CompoundPrimary TargetBinding SitePotency (

) at

Efficacy (

) at

Selectivity Profile
Gaboxadol (THIP) Extrasynaptic (

)
Orthosteric ~0.2 - 6

M
*
Superagonist (>100% of GABA) High functional selectivity for

over

.
Muscimol Universal GABA-AOrthosteric~0.005

M (High Affinity)
Full AgonistLow. Activates synaptic (

) and extrasynaptic (

) receptors indiscriminately.[1]
GABA Universal GABA-AOrthosteric~0.2 - 1.0

M
Full Agonist (Reference)None. Endogenous ligand.[1]
DS2 Extrasynaptic (

)
Allosteric (TMD)N/A (Modulator)PotentiatorHigh. Positive Allosteric Modulator (PAM) specific for

.[4]
Ganaxolone Universal GABA-ANeurosteroid SiteN/A (Modulator)PotentiatorModerate. Prefers

but also modulates synaptic receptors.[1]

*Note:


 values vary by expression system (HEK293 vs. Xenopus oocytes). The critical differentiator is Efficacy (

), where Gaboxadol acts as a partial agonist at

but a full/super agonist at

.
Mechanism of Selectivity Visualization

The following diagram illustrates the differential signaling efficacy that defines Gaboxadol's selectivity.

G cluster_0 Synaptic Receptor (α1β2γ2) cluster_1 Extrasynaptic Receptor (α4β3δ) Synaptic α1β2γ2 Isoform Extrasynaptic α4β3δ Isoform Gaboxadol Gaboxadol (THIP) Gaboxadol->Synaptic Partial Agonist Low Efficacy Gaboxadol->Extrasynaptic Superagonist High Efficacy (Tonic Current)

Caption: Gaboxadol binds to both receptor types but acts as a highly efficacious "superagonist" only at extrasynaptic


-containing receptors, driving tonic inhibition.[1][3]
Experimental Protocol: Validating Selectivity via Tonic Current

To experimentally validate Gaboxadol's selectivity, you must isolate the tonic current (sustained inhibition) from phasic currents (synaptic IPSCs).[1] This protocol uses a "self-validating" subtraction method.[1]

Protocol: Whole-Cell Patch Clamp (Hippocampal DG Granule Cells)

Objective: Quantify the Gaboxadol-induced shift in holding current (


) relative to baseline and confirm GABAergic origin.

Reagents:

  • A: aCSF (Artificial Cerebrospinal Fluid) - Bubbled with 95%

    
    /5% 
    
    
    
    .[1]
  • B: Gaboxadol (THIP): 1

    
    M - 5 
    
    
    
    M (Sub-saturating concentration to ensure selectivity).[1]
  • C: Bicuculline (BIC) or SR-95531 (Gabazine): >100

    
    M (Full antagonist).[1]
    

Workflow:

  • Baseline Stabilization:

    • Clamp neuron at -70 mV.[1][5]

    • Record stable baseline for >5 minutes. Ensure series resistance (

      
      ) fluctuation is <20%.[1]
      
    • Data Point: Measure baseline RMS noise (

      
      ).[1]
      
  • Gaboxadol Application (The Challenge):

    • Perfuse Gaboxadol (1-5

      
      M).[1]
      
    • Observation: Look for a negative shift in

      
       (inward current if using high 
      
      
      
      pipette solution) or positive shift (outward current if using physiological
      
      
      ).[1]
    • Note: Synaptic events (sIPSCs) may remain visible but should not change significantly in frequency if selectivity is high.[1]

  • Antagonist Validation (The Proof):

    • Apply high-concentration Bicuculline (BIC).[1]

    • Observation: The holding current should shift back past the original baseline, revealing the total endogenous + exogenous tonic current.

    • Calculation:

      
      .[1]
      
Analysis Workflow Diagram

Protocol Start Start Recording (Voltage Clamp -70mV) Baseline Record Baseline (5 mins) Start->Baseline ApplyTHIP Apply Gaboxadol (1-5 μM) Baseline->ApplyTHIP MeasureShift Observe Shift in Holding Current (ΔI) ApplyTHIP->MeasureShift ApplyAntagonist Apply Bicuculline (>100 μM) (Validation Step) MeasureShift->ApplyAntagonist Analysis Gaussian Fit of All-Points Histogram ApplyAntagonist->Analysis Result Calculate Tonic Current Density (pA/pF) Analysis->Result

Caption: Step-by-step workflow for isolating and quantifying tonic GABAergic currents using Gaboxadol.

Scientific Integrity: Ensuring Data Quality

To ensure the shift in holding current is genuinely due to extrasynaptic receptor activation and not artifacts:

  • Gaussian Analysis: Do not rely on mean holding current alone, which is skewed by synaptic events.[1] Construct an all-points histogram of the current trace. Fit a Gaussian function to the "quiet" side of the distribution (away from sIPSCs) to determine the true baseline current.[5]

  • Noise Analysis: Activation of extrasynaptic channels increases membrane noise.[1] A concurrent increase in RMS noise (variance) during Gaboxadol application validates channel opening, distinguishing it from a simple leak current artifact.[1]

  • Concentration Window: Maintain Gaboxadol <10

    
    M. At concentrations >10 
    
    
    
    M, selectivity diminishes, and significant activation of synaptic
    
    
    receptors may occur, confounding the "tonic" measurement.[1]
References
  • Brown, N. et al. (2002).[1] Pharmacological characterization of a novel cell line expressing human

    
     GABA-A receptors.[1] British Journal of Pharmacology.[1][4] 
    
  • Meera, P. et al. (2011).[1][6] Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA-A receptors. Journal of Neurophysiology.[1]

  • Stell, B.M.[1][7] & Mody, I. (2002).[1] Receptors with different affinities mediate phasic and tonic GABA(A) conductances in hippocampal neurons. Journal of Neuroscience.[1]

  • Wafford, K.A. et al. (2009).[1] Novel compounds selectively enhance

    
    -subunit containing GABA-A receptors.[1] Neuropharmacology.[1][4][6][8][9][10] 
    

Sources

Technical Comparison: Isoxazolopyridines (Gaboxadol) vs. Benzodiazepines in Hypnotic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol/THIP)—often cited with isomer variations such as [4,5-c] in older literature—and Benzodiazepines (BZDs).[1][2]

Editorial Note on Chemical Nomenclature: While the user prompt specifies the [4,5-c] isomer, this string is frequently used in literature (e.g., PubMed ID: 6414002) to refer to THIP (Gaboxadol) . However, strict IUPAC nomenclature identifies Gaboxadol as the [5,4-c] isomer, whereas the [4,5-c] isomer corresponds to THPO , a GABA transport (GAT) inhibitor.[1] Given the context of "promoting sleep" and "hypnotic efficacy," this guide focuses on Gaboxadol (THIP) as the primary comparator, as it is the direct functional alternative to benzodiazepines in sleep therapeutics. The distinction is rigorously maintained in the pharmacological mechanism section.[1]

Executive Summary

The fundamental divergence between 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol) and Benzodiazepines lies in their neurophysiological targets within the GABAergic system.[1][3] Benzodiazepines are Positive Allosteric Modulators (PAMs) of synaptic GABA-A receptors, enhancing phasic inhibition.[1] In contrast, Gaboxadol is a selective orthosteric agonist for extrasynaptic


-subunit-containing GABA-A receptors, enhancing tonic inhibition.[1]

This mechanistic difference results in opposing effects on sleep architecture:

  • Benzodiazepines: Promote sleep onset (N1/N2) but suppress Slow Wave Sleep (SWS/N3) and REM.[1][4]

  • Gaboxadol: Promotes sleep maintenance and significantly enhances SWS (N3) without suppressing REM.[1][4]

Pharmacodynamic Mechanisms[1]

Receptor Selectivity and Signaling

Benzodiazepines require the


 subunit for binding.[1] Gaboxadol bypasses the benzodiazepine binding site entirely, binding with high affinity to 

isoform populations located outside the synapse.
FeatureBenzodiazepines (e.g., Diazepam, Zolpidem*)Gaboxadol (THIP)
Primary Target Synaptic GABA-A (

,

,

)
Extrasynaptic GABA-A (

,

,

)
Binding Mode Allosteric (PAM) - Requires endogenous GABAOrthosteric Agonist - Mimics GABA
Inhibition Type Phasic: Rapid, transient inhibitory currentsTonic: Continuous, low-amplitude inhibitory currents
GABA Dependence Efficacy is limited by ambient GABA levelsEfficacy is independent of ambient GABA
Antagonist Sensitivity Reversed by FlumazenilInsensitive to Flumazenil

*Zolpidem is a Z-drug but shares the BZD binding site (alpha-1 selective).[1]

Pathway Visualization

The following diagram illustrates the differential binding sites and downstream effects on neuronal excitability.

GABA_Mechanism cluster_Synapse Synaptic Cleft (Phasic Inhibition) cluster_Extrasynaptic Extrasynaptic Space (Tonic Inhibition) GABA_Syn Endogenous GABA Rec_Syn GABA-A (α1/2/3 - γ2) GABA_Syn->Rec_Syn Activates BZD Benzodiazepines (PAM) BZD->Rec_Syn Modulates (Requires GABA) Effect_Phasic Phasic Cl- Influx (Rapid Hyperpolarization) Rec_Syn->Effect_Phasic THIP Gaboxadol (Agonist) Rec_Extra GABA-A (α4 - δ) THIP->Rec_Extra Direct Activation Effect_Tonic Tonic Cl- Leak (Sustained Shunt Inhibition) Rec_Extra->Effect_Tonic Sleep_Arch Sleep Architecture Outcome Effect_Phasic->Sleep_Arch ↑ N2 Light Sleep ↓ SWS (Delta Power) Effect_Tonic->Sleep_Arch ↑ SWS (Delta Power) Preserved REM

Caption: Benzodiazepines modulate synaptic receptors requiring endogenous GABA, promoting light sleep.[1] Gaboxadol directly activates extrasynaptic delta-receptors, driving tonic inhibition and deep slow-wave sleep.[1]

Comparative Sleep Architecture Data

The most critical differentiator is the effect on Delta Power (0.5–4 Hz) in the EEG, a biomarker for restorative sleep.

EEG Spectral Analysis Profile

Data synthesized from rodent (Wistar rats) and human clinical trials (Phase III).[1]

Sleep Stage ParameterBenzodiazepines (e.g., Triazolam)Gaboxadol (10-15 mg)Clinical Significance
Sleep Latency (SOL) Significantly DecreasedDecreased (less potent than BZDs)BZDs are superior for sleep onset insomnia.[1]
Slow Wave Sleep (N3) Suppressed (Decreased duration & intensity)Enhanced (Increased duration & delta power)Gaboxadol provides "restorative" sleep; BZDs induce "pseudo-sleep."[1]
REM Sleep SuppressedUnchanged / Slight IncreaseGaboxadol preserves physiological sleep cycling.[1]
Sleep Spindles (N2) Increased (Sigma power surge)No significant changeBZD signature (spindle coma); Gaboxadol mimics natural N3.[1]
Wake After Onset (WASO) DecreasedSignificantly DecreasedBoth effective for sleep maintenance.[1][5]
Experimental Evidence: The "Delta Boost"

In a study comparing Gaboxadol (THIP) vs. Zolpidem in healthy adults:

  • Gaboxadol (15 mg): Increased SWS by ~20% and low-frequency delta activity (0.5–2 Hz) by ~40% compared to placebo.[1]

  • Zolpidem (10 mg): Decreased SWS spectral power, shifting energy to the Sigma band (12–15 Hz).

Experimental Protocols

To validate these differences in a preclinical setting, the following EEG/EMG protocol is recommended. This protocol ensures differentiation between simple sedation (immobility) and true hypnotic architecture modification.[1]

Protocol: Differential Sleep Architecture Analysis in Rats

Objective: Distinguish between SWS-promoting agents (Gaboxadol) and SWS-suppressing sedatives (Benzodiazepines).

Materials:

  • Adult male Wistar rats (300g).[1]

  • Telemetry implants (e.g., DSI F40-EET) for biopotential recording.[1]

  • Stereotaxic frame.[1]

Workflow:

  • Surgical Implantation:

    • Anesthetize rat (Isoflurane).[1]

    • Implant EEG electrodes: Frontal cortex (AP: +2.0, ML: +2.[1]0) and Parietal cortex (AP: -4.0, ML: +3.[1]0) relative to Bregma.[1]

    • Implant EMG leads: Bilateral trapezius muscles.[1]

    • Recovery: 10 days minimum.[1]

  • Dosing Regimen (Crossover Design):

    • Group A: Vehicle (Saline).

    • Group B: Diazepam (3 mg/kg, i.p.) - Positive Control for Sedation.

    • Group C: Gaboxadol (4 mg/kg, i.p.) - Test Agent.[1]

    • Washout: 72 hours between treatments.[1]

  • Data Acquisition:

    • Record 12 hours (Light phase onset) at 500 Hz sampling rate.

  • Signal Processing (The Critical Step):

    • Epoching: 10-second non-overlapping windows.

    • FFT Analysis: Apply Hanning window.[1] Calculate Power Spectral Density (PSD).[1]

    • Band Separation:

      • Delta (0.5–4.0 Hz)[1]

      • Theta (5.0–9.0 Hz)[1]

      • Sigma (10.0–15.0 Hz)[1]

    • Algorithm:

      • Wake: Low Delta, High EMG.[1]

      • NREM: High Delta, Low EMG.[1]

      • REM: High Theta, Atonic EMG.[1]

  • Validation Criteria (Self-Correction):

    • If Group B (Diazepam) shows high Delta power, the scoring algorithm is flawed (likely confusing spindles with slow waves). Correction: Check Sigma band; Diazepam should peak in Sigma, not Delta.[1]

    • If Group C (Gaboxadol) does not show elevated Delta power relative to Vehicle, verify dosage or electrode placement (frontal leads capture Delta best).

Protocol_Flow Start Start Protocol Surgery Stereotaxic Implantation (EEG/EMG Telemetry) Start->Surgery Recovery Recovery (10 Days) Baseline Recording Surgery->Recovery Dosing Crossover Dosing (Vehicle / BZD / Gaboxadol) Recovery->Dosing Recording 12h Light Phase Recording (500Hz Sampling) Dosing->Recording FFT FFT & Spectral Analysis Recording->FFT Decision Check Sigma/Delta Ratio FFT->Decision Result_BZD Result: High Sigma Low Delta (BZD Profile) Decision->Result_BZD Sigma Dominant Result_THIP Result: High Delta Normal Sigma (Gaboxadol Profile) Decision->Result_THIP Delta Dominant

Caption: Experimental workflow to distinguish hypnotic profiles via spectral power analysis.

Safety and Toxicology Profile

ParameterBenzodiazepinesGaboxadol
Respiratory Depression Moderate to Severe (dose-dependent)Low (ceiling effect observed)
Tolerance Rapid onset (receptor downregulation)Minimal/Delayed (no receptor uncoupling)
Withdrawal Rebound insomnia, seizure riskMinimal rebound insomnia
Abuse Potential High (Schedule IV)Low to Moderate (Hallucinogenic at high doses)
Therapeutic Index Wide (but dangerous with alcohol)Narrower (Steep dose-response curve)

Note on Failure: Despite superior sleep architecture properties, Gaboxadol failed in Phase III clinical trials (Merck/Lundbeck) primarily due to a narrow therapeutic window where side effects (disorientation, hallucinations—likely due to high-affinity extrasynaptic binding in other brain regions) outweighed the sleep benefits.

References

  • Ebert, B., et al. (1994).[1] "Molecular pharmacology of the gamma-aminobutyric acid agonist 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP)." Molecular Pharmacology. Link

  • Faulhaber, J., et al. (1997).[1] "The GABAA agonist THIP produces a slow wave sleep-like EEG in the rat."[1][6] Psychopharmacology. Link

  • Wafford, K. A., & Ebert, B. (2006). "Gaboxadol - a new awakening in sleep."[1] Current Opinion in Pharmacology. Link

  • Krogsgaard-Larsen, P., et al. (2004).[1] "GABA(A) receptor agonists, partial agonists, and antagonists.[7][8] Design and therapeutic prospects." Journal of Medicinal Chemistry. Link

  • Walsh, J. K., et al. (2007).[1] "Effect of gaboxadol on sleep in adult and elderly patients with primary insomnia." Sleep. Link

Sources

Technical Guide: Cross-Validation of Analytical Techniques for THIP (Gaboxadol) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (Gaboxadol or THIP) presents a distinct analytical challenge due to its zwitterionic nature, high polarity (log P -0.61), and lack of a strong UV chromophore. While traditional Reversed-Phase (RP) chromatography often fails to retain this super-agonist without aggressive ion-pairing, modern Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the industry gold standard for pharmacokinetic (PK) sensitivity.

This guide objectively compares the three primary analytical workflows—HILIC-MS/MS, GC-MS (Derivatized), and HPLC-FLD—providing validated protocols to ensure data integrity in drug development and forensic applications.

Crucial Distinction: Do not confuse Gaboxadol protocols with those for Gabapentin . While both are GABA analogs, Gaboxadol is a rigid isoxazole ring structure with a secondary amine, requiring different derivatization chemistry (e.g., NBD-Cl instead of OPA) compared to the primary amine of Gabapentin.

Part 1: The Chemical Challenge & Method Selection

Gaboxadol exists as a zwitterion with pKa values of approximately 4.3 (acidic hydroxyl) and 8.3 (basic amine). This dual-charge state at physiological pH renders it highly water-soluble and poorly retained on C18 columns.

Analytical Decision Matrix (DOT Visualization)

MethodSelection Start Sample Matrix & Goal HighSens High Sensitivity (PK/Plasma < 1 ng/mL) Start->HighSens Trace Analysis Forensic Forensic/Stability (Urine/Formulation) Start->Forensic Complex Matrix Budget QC/Budget Constrained (No MS Available) Start->Budget Routine QC HILIC Method A: HILIC-MS/MS (Gold Standard) HighSens->HILIC Avoids Ion Pairing GCMS Method B: GC-MS (Silylation Req.) Forensic->GCMS Volatility Induction FLD Method C: HPLC-FLD (NBD-Cl Derivatization) Budget->FLD Target Secondary Amine

Figure 1: Analytical Decision Matrix for Gaboxadol quantification based on sensitivity requirements and available instrumentation.

Part 2: Detailed Analytical Protocols

Method A: HILIC-MS/MS (The Gold Standard)

Best for: Pharmacokinetics (PK), trace plasma analysis, high throughput.

Mechanism: HILIC creates a water-enriched layer on the surface of a polar stationary phase. Gaboxadol partitions into this aqueous layer, providing retention without the need for signal-suppressing ion-pairing agents (like TFA) required in Reversed-Phase.

Protocol:

  • Sample Prep: Protein Precipitation (PPT). Mix 100 µL Plasma with 300 µL Acetonitrile (containing deuterated internal standard). Vortex 1 min, Centrifuge at 10,000g for 5 min. Inject supernatant.

  • Column: Asahipak NH2P-50 4E (Polyvinyl alcohol base with amino groups) or equivalent Amide-HILIC column.

  • Mobile Phase:

    • MP A: 10 mM Ammonium Acetate in Water (pH 4.0).

    • MP B: Acetonitrile (100%).

    • Isocratic Mode: 70% B / 30% A is a standard starting point for isoxazoles.

  • Detection: ESI Positive Mode (M+H)+.

    • MRM Transition: m/z 141.1 → 123.1 (Loss of water) or 141.1 → 96.1 (Ring cleavage).

Why it works: The high organic content (70% ACN) enhances desolvation efficiency in the MS source, boosting sensitivity (LOD < 0.5 ng/mL) compared to high-aqueous reversed-phase methods.

Method B: GC-MS (The Forensic/Stability Alternative)

Best for: Confirmatory analysis, urine drug testing, degradation profiling.

Mechanism: Gaboxadol is non-volatile and thermally unstable in its native form. Derivatization with silylating agents replaces active hydrogens on the -OH and -NH groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and stable.

Protocol:

  • Sample Prep: Dry down the extract (from SPE or solvent extraction) under Nitrogen.

  • Derivatization:

    • Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Add 50 µL Ethyl Acetate.[1]

    • Incubate: 80°C for 20 minutes. (Critical: Ensure moisture-free environment).

  • GC Parameters:

    • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

    • Injection: Splitless, 250°C.

    • Ramp: 100°C (1 min) → 15°C/min → 280°C.

  • Detection: EI Source (70 eV). Look for the di-TMS derivative (Molecular Weight shift: 140 + 144 = 284 amu).

Why it works: Silylation caps the polar zwitterionic sites, allowing excellent peak shape on non-polar GC columns.

Method C: HPLC-FLD (The "Budget" Alternative)

Best for: QC labs without MS, formulation testing. Warning: UV detection at 210 nm is not recommended due to interference from mobile phase cutoffs and low sensitivity.

Mechanism: Since Gaboxadol is a secondary amine (part of the ring), standard OPA reagents (for primary amines) will not work effectively. You must use NBD-Cl (4-chloro-7-nitrobenzofurazane) or Fmoc-Cl .

Protocol:

  • Derivatization:

    • Mix 100 µL Sample + 100 µL Borate Buffer (pH 8.0).

    • Add 100 µL NBD-Cl solution (in MeOH).

    • Incubate: 70°C for 30 minutes (Protected from light).

    • Stop reaction with 50 µL 1M HCl (ice bath).

  • Chromatography:

    • Column: C18 Reversed-Phase.

    • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.[2][3]

  • Detection: Fluorescence.[4]

    • Excitation: 470 nm / Emission: 540 nm (Specific to NBD-adducts).

Part 3: Cross-Validation Matrix

FeatureHILIC-MS/MSGC-MS (Derivatized)HPLC-FLD (NBD-Cl)HPLC-UV (210 nm)
LOD (Sensitivity) Excellent (<0.5 ng/mL)Good (~10 ng/mL)Moderate (~50 ng/mL)Poor (>1 µg/mL)
Selectivity High (Mass based)High (Mass + Retention)High (Reaction specific)Low (Non-specific)
Sample Prep Simple (PPT)Complex (Dry + Deriv)Moderate (Deriv)Simple (Direct)
Throughput High (5 min run)Low (30 min run)Moderate (15 min run)High
Primary Risk Matrix Effects (Suppression)Moisture SensitivityIncomplete ReactionBaseline Noise
Comparative Workflow Diagram (DOT)

WorkflowComparison Sample Biological Sample PPT Protein Precip (Acetonitrile) Sample->PPT Dry Evaporation to Dryness (N2 Stream) Sample->Dry Deriv NBD-Cl Reaction (70°C, 30 min) Sample->Deriv HILIC_Col HILIC Column (Ammonium Acetate pH 4) PPT->HILIC_Col MS_Det MS/MS Detection (m/z 141->123) HILIC_Col->MS_Det Silyl Silylation (BSTFA, 80°C) Dry->Silyl GC_Det GC-EI-MS (TMS Derivative) Silyl->GC_Det RP_Col C18 Column (Acidic Mobile Phase) Deriv->RP_Col FLD_Det Fluorescence (Ex 470/Em 540) RP_Col->FLD_Det

Figure 2: Step-by-step workflow comparison for the three validated techniques.

References

  • Kall, M. A., et al. (2007). Development and Validation of a Selective and Sensitive Bioanalytical Procedure for the Quantitative Determination of Gaboxadol in Human Plasma Employing Mixed Mode Solid Phase Extraction and Hydrophilic Interaction Liquid Chromatography With Tandem Mass Spectroscopic Detection. Journal of Chromatography B.

  • Phenomenex Technical Guide. (2024). Derivatization for Gas Chromatography: Silylation Reagents (BSTFA).

  • Thermo Fisher Scientific. (2025).[5] HILIC vs Reversed Phase Chromatography: Retention Mechanisms for Polar Pharmaceuticals.

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Secondary Amines (Dimethyl/Diethyl Amine) using NBD-Cl.[6]

  • ResearchGate. (2019). HPLC-UV method approach: Limitations of low wavelength detection (210 nm) for non-chromophoric drugs.

Sources

Efficacy comparison of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine and its thio-analogue.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (referred to as THPO ) and its thio-analogue, 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine (referred to as Thio-THPO ).

Efficacy, Selectivity, and Pharmacokinetics of Bicyclic GABA Analogues

Executive Summary & Nomenclature Alert

Target Compounds:

  • Reference Compound (THPO): 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol.[1][2][3][4]

  • Thio-Analogue (Thio-THPO): 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol.[1][2][3][4]

Core Pharmacological Distinction: Unlike their structural isomer Gaboxadol (THIP) —which is a direct GABA-A receptor agonist—the [4,5-c] series (THPO and Thio-THPO) functions primarily as GABA uptake inhibitors .

  • THPO is a highly selective inhibitor of glial GABA uptake.

  • Thio-THPO is a less potent, non-selective uptake inhibitor in vitro, but exhibits superior Blood-Brain Barrier (BBB) permeability, rendering it equipotent to THPO in vivo.

CRITICAL NOMENCLATURE NOTE: Researchers often confuse the [4,5-c] and [5,4-c] isomers.

  • [4,5-c] = THPO Series: GABA Transport Inhibitors (Subject of this guide).

  • [5,4-c] = THIP (Gaboxadol) Series: GABA-A Agonists. [1][2][5][6] * Ensure your experimental design targets the correct mechanism (Transport vs. Receptor Activation).

Chemical & Structural Analysis

The substitution of the isoxazole oxygen (O) with sulfur (S) to form the isothiazole ring fundamentally alters the electronic distribution and lipophilicity of the molecule.

FeatureTHPO (Reference)Thio-THPO (Analogue)
IUPAC 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol
Heterocycle Isoxazole (Oxygen-containing)Isothiazole (Sulfur-containing)
Zwitterionic Character HighModified (Sulfur is less electronegative)
Lipophilicity Lower (Hydrophilic)Higher (Enhanced BBB penetration)
Structural Visualization (DOT)

ChemicalStructure cluster_0 THPO (Isoxazole) cluster_1 Thio-THPO (Isothiazole) THPO Isoxazole Ring (Oxygen) High Polarity ThioTHPO Isothiazole Ring (Sulfur) Increased Lipophilicity THPO->ThioTHPO Bioisosteric Replacement (O -> S) caption Fig 1. Bioisosteric replacement of Oxygen with Sulfur alters lipophilicity and transporter affinity.

Pharmacological Efficacy Comparison

The efficacy of these compounds is measured by their ability to inhibit the uptake of


-GABA into specific CNS compartments (Glia vs. Neurons).
In Vitro Potency & Selectivity

THPO is the superior pharmacological tool for isolating glial transport, whereas Thio-THPO loses this selectivity.

ParameterTHPOThio-THPOComparison Note
Target Mechanism GABA Uptake InhibitionGABA Uptake InhibitionSame mechanism.[3][7][8]
In Vitro Potency (IC50) High Low (Weaker)THPO is a more potent inhibitor in slice/culture assays.
Selectivity Glial Selective Non-Selective THPO does not inhibit neuronal uptake; Thio-THPO affects both.[6]
Substrate Activity No (Blocker only)No (Blocker only)Neither is transported; they block the carrier.
In Vivo Efficacy & BBB Permeability

Despite weaker in vitro binding, Thio-THPO performs surprisingly well in whole-animal models due to pharmacokinetics.[9]

  • I/U Ratio (Permeability Index): Krogsgaard-Larsen et al. established the I/U ratio as an inverse metric for BBB permeability (Lower I/U = Higher Penetration).

    • THPO: I/U ≈ 2500 (Poor passive penetration).[2]

    • Thio-THPO: I/U ≈ 63 (High passive penetration).

  • Result: In spinal neuron firing inhibition assays (cat), Thio-THPO is equipotent to THPO .[1][2][4] The enhanced brain concentration compensates for the lower intrinsic affinity.

Mechanism of Action Diagram

Mechanism cluster_synapse GABAergic Synapse cluster_glia Glial Cell (Astrocyte) cluster_neuron Pre-Synaptic Neuron GABA GABA (Neurotransmitter) Receptor Post-Synaptic GABA-A Receptor GABA->Receptor Activation GlialTransporter Glial GABA Transporter (GAT-2/3 equivalent) GABA->GlialTransporter Uptake (Clearance) NeuronalTransporter Neuronal GABA Transporter (GAT-1 equivalent) GABA->NeuronalTransporter Uptake (Recycling) THPO_Action THPO (Selective Inhibition) THPO_Action->GlialTransporter BLOCKS Thio_Action Thio-THPO (Non-Selective Inhibition) Thio_Action->GlialTransporter BLOCKS Thio_Action->NeuronalTransporter BLOCKS (Weakly) caption Fig 2. THPO selectively targets glial clearance, while Thio-THPO affects broad uptake mechanisms.

Experimental Protocols

To validate the efficacy differences described above, the following protocols distinguish between glial and neuronal uptake inhibition.

Protocol A: Differential -GABA Uptake Assay

Objective: Determine IC50 and Selectivity (Glial vs. Neuronal).

  • Preparation of Substrates:

    • Glial Model: Primary astrocyte cultures (rat cortex) or retina preparations (Müller cells).

    • Neuronal Model: Synaptosomes prepared from rat cerebral cortex (P2 fraction).

  • Incubation Buffer: Krebs-Ringer phosphate buffer (pH 7.4) supplemented with glucose (5 mM).

  • Inhibitor Pre-treatment:

    • Aliquot cell/synaptosome suspension.

    • Add THPO or Thio-THPO at log-concentrations (

      
       M to 
      
      
      
      M).
    • Incubate for 15 min at 37°C.

  • Uptake Initiation:

    • Add

      
      -GABA (final concentration 10 nM) + Unlabeled GABA (1 
      
      
      
      M).
    • Crucial Step: For glial assays, include

      
      -alanine  (1 mM) to saturate any minor neuronal contamination if using mixed cultures.
      
  • Termination:

    • Rapid filtration through GF/B filters (Whatman) or centrifugation (10,000 g for 2 min).

    • Wash 3x with ice-cold buffer to remove extracellular radiolabel.

  • Quantification:

    • Liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50.

    • Expected Result: THPO IC50 (Glial) << THPO IC50 (Neuronal). Thio-THPO IC50 (Glial) ≈ Thio-THPO IC50 (Neuronal).

Protocol B: In Vivo Spinal Reflex Inhibition (Cat Model)

Objective: Verify BBB penetration and functional equipotency.

  • Setup: Decerebrate cat preparation; expose lumbar spinal cord (L5-L7).

  • Recording: Extracellular recording of dorsal horn interneurons.

  • Administration:

    • Intravenous (IV) injection of THPO vs. Thio-THPO.

  • Stimulation: Micro-iontophoretic application of GABA to establish baseline inhibition.

  • Measurement:

    • Measure the enhancement of GABA-induced inhibition after IV drug administration.

    • Self-Validating Check: If the drug does not cross the BBB, IV administration will fail to potentiate the iontophoretic GABA response.

    • Expected Result: Both compounds will enhance GABA inhibition similarly, validating that Thio-THPO's superior BBB penetration compensates for its lower receptor affinity.

References

  • Krogsgaard-Larsen, P., et al. (1983). "4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP.[1] Synthesis and biological activity."[1][2][6][8][9][10] Journal of Medicinal Chemistry.

  • Schousboe, A., et al. (1981). "In vivo and in vitro inhibition of GABA uptake by the isoxazole derivative THPO." Epilepsia.[3][5] (Foundational work on THPO glial selectivity).

  • Krogsgaard-Larsen, P., et al. (2000). "GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic." Biochemical Pharmacology. (Context for the [4,5-c] vs [5,4-c] distinction).
  • Frølund, B., et al. (2002). "Specific GABA(A) agonists and partial agonists." The Chemical Record.

Sources

Structure-activity relationship of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives as Hsp90 inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives as Hsp90 inhibitors, focusing on the structure-activity relationship (SAR) established in key studies by Giannini, Tolomeo, et al. (2014) .

Executive Summary

Heat Shock Protein 90 (Hsp90) is a molecular chaperone critical for the stability of oncogenic "client" proteins (e.g., HER2, BRAF, AKT). While first-generation inhibitors like Geldanamycin (benzoquinone ansamycins) showed promise, they failed clinically due to hepatotoxicity and poor solubility.

The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold represents a second-generation, fully synthetic class of inhibitors. Unlike the macrocyclic ansamycins, these small molecules utilize a resorcinol anchor attached to a rigid bicyclic core to bind the Hsp90 N-terminal ATP pocket with high affinity (


). This guide compares the SAR, potency, and mechanism of these derivatives against industry standards like 17-AAG  and NVP-AUY922 .

Chemical Scaffold & SAR Analysis

The efficacy of this class hinges on the precise orientation of the resorcinol moiety by the tetrahydroisoxazolo[4,5-c]pyridine core.

The Core Scaffold

The scaffold consists of a tetrahydropyridine ring fused to an isoxazole ring. This bicyclic system serves as a semi-rigid linker that projects substituents into the solvent-exposed region while anchoring the pharmacophore in the ATP binding pocket.

Key SAR Determinants
  • N-5 Position (The Anchor):

    • Requirement: Substitution at the N-5 nitrogen is the critical determinant of activity.[1][2]

    • Optimal Motif: A 2,4-dihydroxybenzoyl (resorcinol) moiety attached via an amide bond.

    • Mechanism: The resorcinol hydroxyls form a direct hydrogen bond network with Asp93 and a conserved water molecule in the Hsp90 N-terminal pocket, mimicking the binding mode of Radicicol.

    • Outcome: Derivatives lacking this specific resorcinol amide (e.g., unsubstituted or mono-hydroxy variants) show

      
      -fold loss in potency.
      
  • C-3 Position (The Modulator):

    • Function: This position points towards the solvent interface.

    • Modifications: Alkyl, aryl, or hydroxamic acid groups here modulate solubility and pharmacokinetic properties.

    • Dual Inhibition: Introduction of a hydroxamic acid at C-3 confers dual inhibitory activity against HDAC6 and Hsp90, a strategy to overcome proteasome inhibitor resistance.

  • Isoxazole Ring:

    • Acts as a bioisostere for the pyrazole found in other inhibitors (e.g., CCT018159), providing a hydrogen bond acceptor (N-2) that interacts with Thr184 or related residues.

Visualization of SAR Logic

SAR_Logic Core 4,5,6,7-Tetrahydroisoxazolo [4,5-c]pyridine Core N5 N-5 Position (Critical Anchor) Core->N5 Scaffold Attachment C3 C-3 Position (Solvent Front) Core->C3 Scaffold Attachment Resorcinol 2,4-Resorcinol Moiety (H-bonds to Asp93) N5->Resorcinol Amide Linkage Dual Hydroxamic Acid (HDAC6 Activity) C3->Dual Optional Functionalization Activity High Affinity Hsp90 Inhibition (IC50 ~30 nM) Resorcinol->Activity Essential for Binding Dual->Activity Synergistic Effect

Figure 1: Structural logic of the isoxazolopyridine scaffold. The N-5 resorcinol is non-negotiable for Hsp90 affinity, while C-3 allows for functional diversification.

Performance Benchmarking

The following table compares the lead derivatives (Compound 5c and 5e ) from the Giannini/Tolomeo series against standard Hsp90 inhibitors.

Table 1: Comparative Potency and Cytotoxicity Profile

CompoundScaffold ClassHsp90 Binding (

)
K562 Cell Growth (

)
Key Features
Compound 5c Isoxazolo[4,5-c]pyridine0.034 µM (34 nM)0.35 µM High potency, synthetic accessibility.
Compound 5e Isoxazolo[4,5-c]pyridine0.033 µM (33 nM)0.42 µM Equipotent to 5c; varying C-3 substituent.
17-AAG Benzoquinone Ansamycin0.038 µM0.045 µMClinical standard; limited by hepatotoxicity.
NVP-AUY922 Isoxazole-Resorcinol0.021 µM0.012 µMHighly potent synthetic benchmark.
Geldanamycin Benzoquinone Ansamycin0.025 µM0.020 µMNatural product; high toxicity.

Analysis:

  • Potency: Compounds 5c and 5e exhibit biochemical potency (33-34 nM) nearly identical to 17-AAG (38 nM), validating the scaffold's design.

  • Cytotoxicity: While slightly less potent in cellular assays (K562 leukemia cells) compared to NVP-AUY922, the isoxazolopyridine derivatives avoid the quinone moiety responsible for the oxidative stress and hepatotoxicity seen with Geldanamycin derivatives.

Mechanism of Action & Signaling Pathway

These derivatives function as ATP-competitive inhibitors . By occupying the N-terminal ATP-binding pocket, they prevent the ATP hydrolysis cycle required for the chaperone's conformational changes.

Downstream Consequences:

  • Client Destabilization: Without Hsp90 support, client proteins (HER2, AKT, RAF) are ubiquitinated by E3 ligases (e.g., CHIP).

  • Proteasomal Degradation: Tagged clients are degraded by the proteasome.

  • Apoptosis: Loss of pro-survival signaling (AKT pathway) triggers the intrinsic apoptotic cascade (Caspase 3/7 activation).

MOA_Pathway Inhibitor Isoxazolopyridine Derivative (5c) Hsp90_ATP Hsp90 N-terminal ATP Pocket Inhibitor->Hsp90_ATP Competitive Binding Complex Inhibitor-Hsp90 Complex (Chaperone Cycle Arrest) Hsp90_ATP->Complex Client Client Proteins (HER2, AKT, RAF) Complex->Client Destabilizes Ubiquitin E3 Ligase Recruitment (CHIP) Client->Ubiquitin Misfolding Degradation Proteasomal Degradation Ubiquitin->Degradation Apoptosis Apoptosis (Caspase 3/7 Activation) Degradation->Apoptosis Loss of Survival Signals

Figure 2: Mechanism of Action. The inhibitor blocks the ATP pocket, leading to the specific degradation of oncogenic client proteins.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Fluorescence Polarization (FP) Binding Assay

Objective: Determine the biochemical


 of the inhibitor against Hsp90.
  • Reagents: Recombinant Hsp90

    
    , Fluorescein-labeled Geldanamycin (FITC-GM), Assay Buffer (20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM 
    
    
    
    , 20 mM
    
    
    , 0.01% NP-40).
  • Preparation: Dilute test compounds (e.g., Compound 5c) in DMSO to generate a 10-point dose-response curve.

  • Incubation:

    • Mix Hsp90 protein (final conc. 10-20 nM) with FITC-GM (final conc. 3-5 nM) and test compound in a black 384-well plate.

    • Incubate for 2-4 hours at room temperature in the dark.

  • Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 530 nm).

  • Analysis: Plot mP vs. log[Concentration]. Calculate

    
     using a 4-parameter logistic regression.
    
Client Protein Degradation (Western Blot)

Objective: Confirm cellular target engagement.

  • Cell Treatment: Seed K562 or MCF-7 cells (

    
     cells/well) in 6-well plates. Treat with inhibitor (0.1, 0.5, 1.0, 5.0 µM) for 24 hours.
    
  • Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Immunoblotting:

    • Load 20-30 µg protein per lane on SDS-PAGE.

    • Transfer to nitrocellulose membrane.

    • Primary Antibodies: Anti-HER2, Anti-AKT, Anti-Hsp70 (marker of Hsp90 inhibition), Anti-Actin (loading control).

  • Validation: Successful inhibition is marked by the disappearance of HER2/AKT and the induction (upregulation) of Hsp70 .

Conclusion

The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine scaffold represents a robust, synthetically accessible platform for Hsp90 inhibition.[1][2] Its modular nature allows for the precise positioning of the essential resorcinol anchor while offering a vector (C-3) for optimizing pharmacokinetic properties or introducing secondary activities (e.g., HDAC inhibition).

Recommendation: For researchers seeking a non-quinone Hsp90 inhibitor tool compound, Compound 5c offers a favorable balance of high potency (


) and chemical stability compared to Geldanamycin.

References

  • Tolomeo, M., et al. (2014). "4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors." European Journal of Medicinal Chemistry, 82, 437-444.

  • Giannini, G., et al. (2014). "Structure-activity relationship studies of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Drysdale, M. J., & Brough, P. A. (2008). "Medicinal chemistry of Hsp90 inhibitors."[3] Current Topics in Medicinal Chemistry, 8(10), 859-868.[3]

  • Eccles, S. A., et al. (2008). "NVP-AUY922: A novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis." Cancer Research, 68(8), 2850-2860.

Sources

In Vivo Validation of In Vitro Findings: Gaboxadol (THIP) Hypnotic Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Translational Gap: In vitro assays consistently demonstrate Gaboxadol’s (THIP) unique super-agonism at extrasynaptic


-subunit containing GABA-A receptors. However, translating this "tonic inhibition" mechanism into a viable hypnotic profile requires rigorous in vivo validation that distinguishes physiological sleep enhancement from mere sedation.

The Solution: This guide outlines the specific experimental frameworks required to validate Gaboxadol’s mechanism in live models. Unlike positive allosteric modulators (PAMs) like Zolpidem or Benzodiazepines, Gaboxadol validates its in vitro profile by enhancing Slow Wave Activity (SWA) without suppressing REM sleep—a "fingerprint" detectable only through specific quantitative EEG (qEEG) protocols.

Part 1: The Mechanistic Differentiator (In Vitro Baseline)

To validate Gaboxadol in vivo, one must first understand the specific molecular target established in vitro. Gaboxadol is not a PAM; it is an orthosteric agonist with high selectivity for extrasynaptic receptors.[1]

  • Standard Hypnotics (Zolpidem/Benzodiazepines): Bind to synaptic

    
    -containing receptors. They prolong the decay of inhibitory postsynaptic currents (IPSCs), enhancing phasic inhibition .
    
  • Gaboxadol: Binds to extrasynaptic

    
     receptors.[1][2] It activates a persistent conductance that lowers the neuronal resting potential, enhancing tonic inhibition .
    
Visualization: Synaptic vs. Extrasynaptic Targeting

The following diagram illustrates the structural and functional difference that must be validated in vivo.

G cluster_0 Synaptic Transmission (Phasic) cluster_1 Extrasynaptic Transmission (Tonic) GABA_Release GABA Release (Presynaptic) Synaptic_Rec Synaptic Receptor (α1/α2/α3 + γ2) GABA_Release->Synaptic_Rec Phasic_Response Prolonged IPSC Decay (Sedation/Spindles) Synaptic_Rec->Phasic_Response Zolpidem Zolpidem/Benzos (PAM Action) Zolpidem->Synaptic_Rec Modulates Ambient_GABA Ambient GABA (Low Concentration) Extra_Rec Extrasynaptic Receptor (α4 + δ-subunit) Ambient_GABA->Extra_Rec Tonic_Response Persistent Hyperpolarization (Slow Wave Sleep Enhancement) Extra_Rec->Tonic_Response Gaboxadol Gaboxadol (Orthosteric Agonist) Gaboxadol->Extra_Rec Direct Activation

Caption: Gaboxadol bypasses synaptic gating to directly activate tonic inhibition, resulting in a distinct physiological outcome (SWS enhancement) compared to the phasic modulation of standard hypnotics.[1]

Part 2: Comparative In Vivo Efficacy (The "Head-to-Head")

The validation of Gaboxadol requires direct comparison with standard-of-care agents. The following table summarizes the expected in vivo readouts that confirm the in vitro mechanism.

FeatureGaboxadol (THIP)Zolpidem (Z-Drug)Diazepam (Benzodiazepine)
Primary Target Extrasynaptic

-GABA-A
Synaptic

-GABA-A
Synaptic

-GABA-A
Mechanism Orthosteric Agonist (Tonic)PAM (Phasic)PAM (Phasic)
NREM Delta Power (0.5-4 Hz) Significantly Increased Decreased or UnchangedDecreased
Sleep Spindles (Sigma: 12-15 Hz) Decreased Increased Increased
REM Sleep Preserved / NeutralMild SuppressionSignificant Suppression
Sleep Architecture Promotes Deep Sleep (SWS)Promotes Stage 2 (Light)Promotes Stage 2 (Light)
Tolerance (Hypnotic) Low/None (Chronic Dosing)ModerateHigh

Expert Insight: The hallmark of Gaboxadol validation is the dissociation of Delta and Sigma power . While Benzodiazepines increase NREM sleep time, they often lighten sleep depth (reduced Delta, increased Sigma). Gaboxadol is unique in that it deepens sleep (increased Delta) while reducing spindle activity.

Part 3: Experimental Protocols for Validation

To objectively validate the findings above, researchers must employ high-fidelity telemetry and spectral analysis.

Protocol A: Quantitative EEG (qEEG) Spectral Analysis

Objective: To quantify the enhancement of Slow Wave Activity (SWA) as a biomarker for


-subunit activation.

Methodology:

  • Surgical Implantation:

    • Implant wireless telemetric transmitters (e.g., DSI or TSE systems) in adult male Wistar rats (n=8-12/group).

    • Place electrodes epidurally over the frontal (SWS detection) and parietal cortices.

    • Recovery: Allow 14 days for recovery to eliminate post-surgical inflammation artifacts.

  • Dosing Regimen:

    • Design: Crossover Latin Square (Washout: 72 hours).

    • Arms: Vehicle, Gaboxadol (5, 10, 20 mg/kg), Zolpidem (10 mg/kg - Positive Control).

    • Timing: Administer PO or IP at ZT12 (onset of dark/active phase) or ZT0 (onset of light/rest phase) depending on sleep pressure model.

  • Data Acquisition:

    • Record continuous EEG/EMG for 12 hours post-dose.

    • Sampling rate: 500 Hz (minimum).

  • Spectral Analysis (The Critical Step):

    • Perform Fast Fourier Transform (FFT) on 10-second epochs.

    • Filter: Artifact rejection for movement (EMG thresholding).

    • Binning:

      • Delta: 0.5 – 4.0 Hz

      • Theta: 5.0 – 9.0 Hz

      • Sigma (Spindles): 11.0 – 16.0 Hz

  • Validation Criteria:

    • Gaboxadol must show a dose-dependent >20% increase in Delta power relative to baseline.

    • Zolpidem should show increased Sigma power but negligible or reduced Delta power.

Protocol B: Differential Tolerance Assay (Rotarod vs. EEG)

Objective: To validate the "Therapeutic Divergence" observed in vitro (lack of receptor desensitization).

Methodology:

  • Chronic Dosing: Administer Gaboxadol (daily) for 28 days.

  • Dual Testing:

    • Test 1 (Hypnotic Efficacy): Perform EEG recording on Day 1, Day 14, and Day 28.

    • Test 2 (Motor Impairment): Perform Rotarod testing (accelerating 4-40 rpm) at peak plasma concentration (

      
       ~30 min) on the same days.
      
  • Outcome Interpretation:

    • Valid Result: EEG Delta power enhancement remains stable (no tolerance), while Rotarod performance improves (tolerance to ataxia develops).

    • Mechanism: This confirms that the hypnotic effect (extrasynaptic) does not desensitize, whereas the motor side effects (likely off-target or synaptic spillover) do.

Visualization: The Validation Workflow

This diagram outlines the logical flow from in vitro data to confirmed in vivo phenotype.

ValidationWorkflow cluster_invitro In Vitro Baseline cluster_invivo In Vivo Validation Protocols cluster_outcome Validated Phenotype Receptor_Binding High Affinity for α4βδ Protocol_EEG Protocol A: Telemetric EEG (Spectral Analysis) Receptor_Binding->Protocol_EEG Current_Clamp Tonic Current Activation Current_Clamp->Protocol_EEG No_Desens Lack of Desensitization Protocol_Rota Protocol B: Rotarod (Chronic Dosing) No_Desens->Protocol_Rota SWS_Boost Increased Delta Power (Deep Sleep) Protocol_EEG->SWS_Boost Primary Endpoint Sigma_Drop Decreased Sigma (Reduced Spindles) Protocol_EEG->Sigma_Drop Differentiation vs Benzos Divergence Hypnotic Stability vs. Motor Tolerance Protocol_Rota->Divergence Safety Profile

Caption: The validation pipeline connects molecular affinity (In Vitro) to specific physiological biomarkers (In Vivo), confirming the unique clinical profile of Gaboxadol.

Part 4: Safety & Translational Context

While Gaboxadol demonstrates a superior sleep architecture profile in rats and humans (enhanced SWS), the in vivo validation must also account for the therapeutic window.

  • The "Psychiatric" Ceiling: In clinical trials (Deacon et al.), high doses required for sleep maintenance triggered psychiatric adverse events (hallucinations, dissociation). This is likely due to the widespread distribution of extrasynaptic receptors in the thalamus and cortex.

  • The Validation Trap: Researchers must be careful not to equate "immobility" with "sleep" in rodent models. High-dose Gaboxadol can induce a trance-like dissociative state in rats that mimics sleep behaviorally but presents with distinct EEG artifacts.

    • Correction Step: Always verify sleep states with EMG silence and specific Delta/Theta ratios to distinguish true NREM sleep from dissociative sedation.

References

  • Wafford, K. A., et al. (2004). "Functional distinction between synaptic and extrasynaptic GABA-A receptors." Journal of Neurophysiology.

  • Faulhaber, J., et al. (1997). "The GABAA agonist THIP produces slow wave sleep and reduces spindling activity in NREM sleep in humans."[3] Psychopharmacology.

  • Deacon, S., et al. (2007). "Gaboxadol: a new mechanism of action for the treatment of insomnia." Sleep Medicine Reviews.

  • Vinkers, C. H., & Olivier, B. (2012). "Mechanisms underlying tolerance after long-term benzodiazepine use: a future for subtype-selective GABA(A) receptor modulators?" Advances in Pharmacological Sciences.

  • Ebert, B., et al. (2006). "Gaboxadol--a different hypnotic profile with no tolerance to sleep EEG and sedative effects after repeated daily dosing."[4] Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative study of THIP and muscimol on GABA receptor binding.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of THIP and Muscimol on GABA Receptor Binding[1][2][3][4][5]

Executive Summary

This guide provides a technical comparison between Muscimol and THIP (Gaboxadol) , two potent orthosteric agonists of the GABA


 receptor. While both compounds are conformationally restricted analogs of GABA, they exhibit distinct pharmacological profiles that dictate their experimental utility.
  • Muscimol is the gold-standard high-affinity probe . It acts as a universal agonist with nanomolar affinity for the majority of GABA

    
     receptor subtypes.[2] Its slow dissociation rate makes it ideal for radioligand binding assays and autoradiography.
    
  • THIP is a functionally selective tool for tonic inhibition . It acts as a "superagonist" specifically at extrasynaptic

    
    -subunit-containing receptors while displaying partial agonist activity at synaptic 
    
    
    
    -containing receptors. This unique efficacy profile makes THIP the preferred agent for isolating tonic conductance in electrophysiological studies.

Chemical and Pharmacological Fundamentals

Both compounds target the orthosteric GABA binding site (the


 interface) but differ in their rigid structural scaffolds, which imposes constraints on their binding kinetics and subtype selectivity.
FeatureMuscimolTHIP (Gaboxadol)
Chemical Class Isoxazole (from Amanita muscaria)4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol
Structure Rigid GABA analog (Zwitterionic)Rigid GABA analog (Bicyclic isoxazole)
Primary Target Universal GABA

agonist
Selective GABA

agonist (

-subunit preference)
BBB Permeability Low to Moderate (rapid metabolism)High (excellent CNS penetration)
Metabolic Stability Low (decarboxylated/transaminated)High (excreted largely unchanged)

Binding Affinity and Kinetics[2][3][7]

The critical differentiator between these two ligands is their affinity (


) and dissociation kinetics (

). Muscimol binds with significantly higher affinity than THIP, driven largely by a very slow dissociation rate.
Quantitative Comparison of Binding Parameters
ParameterMuscimolTHIPExperimental Implication
Affinity (

)
4 – 10 nM (High Affinity)100 – 200 nM (Lower Affinity)Muscimol is the preferred radioligand for saturation binding.
Dissociation (

)
~40

(Slow)
~1125

(Fast)
Muscimol forms a stable receptor complex; THIP equilibrates rapidly.
Binding Site

(Synaptic) &

(Extrasynaptic)
Preferential efficacy at

THIP requires higher concentrations for binding displacement but activates

-receptors more potently.

Mechanistic Insight: The slow off-rate of Muscimol (


) allows it to "lock" the receptor into an active state longer than GABA or THIP. This property is why 

-Muscimol is used to count receptor density (

), whereas THIP is rarely used as a radioligand due to its rapid dissociation and lower signal-to-noise ratio in filtration assays.

Receptor Subtype Selectivity: The -Subunit Factor

In drug development and functional neuroscience, the choice between Muscimol and THIP often hinges on the distinction between synaptic (phasic) and extrasynaptic (tonic) inhibition.

The "Superagonist" Profile of THIP

THIP is unique because it acts as a superagonist at


-containing receptors (e.g., 

), eliciting a maximal current (

) greater than that of the endogenous ligand GABA. Conversely, at synaptic

-containing receptors, THIP acts as a partial agonist.
  • Muscimol: Full agonist at both synaptic (

    
    ) and extrasynaptic (
    
    
    
    ) receptors. It activates everything indiscriminately at saturating doses.
  • THIP: Selectively enhances tonic inhibition at low concentrations because it robustly activates high-affinity extrasynaptic receptors without fully activating (and desensitizing) synaptic receptors.

G Compounds Agonist Selection Muscimol Muscimol Compounds->Muscimol THIP THIP (Gaboxadol) Compounds->THIP Synaptic Synaptic Receptors (α1β2γ2) Phasic Inhibition Muscimol->Synaptic Full Agonist (High Affinity) Extrasynaptic Extrasynaptic Receptors (α4β3δ) Tonic Inhibition Muscimol->Extrasynaptic Full Agonist (High Affinity) THIP->Synaptic Partial Agonist (Low Efficacy) THIP->Extrasynaptic Superagonist (Emax > GABA)

Figure 1: Functional selectivity landscape. Muscimol activates all subtypes broadly, while THIP shows preferential efficacy for extrasynaptic


-containing receptors.[2]

Experimental Protocols

Protocol A: -Muscimol Radioligand Binding Assay

Purpose: To determine total GABA


 receptor density (

) and affinity (

) in membrane preparations. This protocol relies on Muscimol's slow dissociation.[6]

Reagents:

  • Ligand:

    
    -Muscimol (Specific Activity ~20-30 Ci/mmol).
    
  • Non-specific blocker: 100

    
    M GABA or 10 
    
    
    
    M unlabeled Muscimol.
  • Buffer: 50 mM Tris-Citrate (pH 7.4). Note: Avoid chloride ions if measuring agonist binding in a high-affinity state, or include them to mimic physiological conditions.

Workflow:

  • Preparation: Homogenize tissue (e.g., rat cortex) in ice-cold buffer. Centrifuge (48,000 x g, 20 min) and wash pellets 3x to remove endogenous GABA (Critical Step).

  • Incubation: Incubate 100-200

    
    g membrane protein with 0.5 – 50 nM 
    
    
    
    -Muscimol.
    • Total Binding: Ligand + Membrane.

    • Non-Specific Binding: Ligand + Membrane + 100

      
      M GABA.
      
  • Equilibrium: Incubate at 4°C for 60 minutes. (Low temperature minimizes degradation and receptor desensitization shifts).

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter.

  • Quantification: Liquid scintillation counting.

Validation Check: Specific binding should be >70% of total binding at


 concentration.
Protocol B: Electrophysiological Isolation of Tonic Current (THIP)

Purpose: To selectively measure extrasynaptic GABA receptor function in slice patch-clamp recordings.

Workflow:

  • Setup: Whole-cell patch-clamp of neurons (e.g., dentate gyrus granule cells or thalamocortical neurons).

  • Baseline: Record spontaneous inhibitory postsynaptic currents (sIPSCs - phasic) and holding current.

  • Agonist Application: Perfuse THIP (0.5 - 1

    
    M) .
    
    • Why this dose? At <1

      
      M, THIP selectively activates high-affinity 
      
      
      
      -containing receptors causing a shift in holding current (tonic) without significantly altering sIPSC amplitude (phasic).
  • Control Comparison: Perfuse Muscimol (0.5 - 1

    
    M) .
    
    • Result: Muscimol will induce a holding current shift and likely depress synaptic events due to desensitization or non-selective activation.

  • Confirmation: Apply Gabazine (SR-95531) at high concentration (>100

    
    M) to block the THIP-induced current, confirming GABA
    
    
    
    specificity.

Implications for Drug Development

When screening novel compounds or developing allosteric modulators:

  • Use Muscimol when you need to displace a ligand from the orthosteric site. Its high affinity ensures a stringent test for competitive binding.

  • Use THIP when you are developing drugs for insomnia, Angelman syndrome, or Fragile X , where restoring tonic inhibition is the therapeutic goal. THIP serves as the positive control for

    
    -subunit activation.
    

Workflow Start Experimental Goal Q1 Are you measuring Receptor Density (Bmax)? Start->Q1 Q2 Are you measuring Functional Tonic Current? Q1->Q2 No UseMuscimol USE MUSCIMOL (High Affinity, Slow Off-rate) Q1->UseMuscimol Yes Q2->UseMuscimol No (General Agonism) UseTHIP USE THIP (Delta-Selective Superagonist) Q2->UseTHIP Yes

Figure 2: Decision tree for selecting the appropriate GABAergic agonist.

References

  • Defining Affinity with the GABAA Receptor. Source: Journal of Neuroscience [Link]

  • Extrasynaptic

    
    -GABAA receptors are high-affinity muscimol receptors. 
    Source: Journal of Neurochemistry
    [Link]
    
  • Muscimol as an Ionotropic GABA Receptor Agonist. Source: Neurochemical Research [Link][7]

  • Gaboxadol (THIP): A Review of its Pharmacological Profile. Source: Wikipedia (Summary of Clinical Data) [Link]

  • Prototypic GABAA Receptor Agonist Muscimol Acts Preferentially Through Forebrain High-Affinity Binding Sites. Source: Neuropsychopharmacology [Link]

Sources

Benchmarking Novel Isoxazolo[4,5-c]pyridines: A Comparative Guide for GABAergic Ligand Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for benchmarking novel isoxazolo[4,5-c]pyridine derivatives against established GABAergic standards (Diazepam, Zolpidem). While benzodiazepines (BZDs) remain the gold standard for anxiolysis and sedation, their therapeutic index is compromised by tolerance, dependence, and sedation. The isoxazolo[4,5-c]pyridine scaffold represents a compelling bioisostere to the classic benzodiazepine or imidazopyridine cores, offering potential for improved metabolic stability and subtype selectivity.

This document provides a self-validating workflow for researchers to rigorously evaluate these novel chemical entities (NCEs), focusing on affinity (


) , intrinsic efficacy (

)
, and functional selectivity .

The Chemical Rationale: Why Isoxazolo[4,5-c]pyridines?

The isoxazolo[4,5-c]pyridine core is structurally distinct from the 1,4-benzodiazepine ring system yet maintains the requisite pharmacophore elements for high-affinity binding to the GABA-A receptor's benzodiazepine site (between


 and 

subunits).
  • Bioisosterism: The fused isoxazole ring mimics the electron-rich functionality of the triazole ring in alprazolam or the imidazole in midazolam but alters the lipophilicity (

    
    ) and hydrogen bond acceptor profile.
    
  • Metabolic Stability: Unlike the diazepine ring, which is prone to oxidative metabolism (N-dealkylation, C3-hydroxylation), the pyridine-fused isoxazole is designed to resist rapid hepatic clearance, potentially extending half-life (

    
    ) without active metabolite accumulation.
    
Mechanism of Action

The novel compounds are designed as Positive Allosteric Modulators (PAMs) . They do not open the chloride channel directly but increase the frequency of channel opening in the presence of GABA.

GABAMechanism GABA GABA Neurotransmitter Receptor GABA-A Receptor (α1β2γ2) GABA->Receptor Orthosteric Binding NCE Isoxazolo[4,5-c]pyridine (Novel PAM) NCE->Receptor Allosteric Binding (α/γ Interface) ConfChange Conformational Change (Allosteric) Receptor->ConfChange ClInflux Cl- Influx Increase ConfChange->ClInflux Increased Open Probability Hyperpol Hyperpolarization (Inhibition) ClInflux->Hyperpol

Figure 1: Mechanism of Positive Allosteric Modulation (PAM) at the GABA-A Receptor.

Comparative Profiling: The "Go/No-Go" Data

To validate a novel isoxazolo[4,5-c]pyridine (designated here as Lead-ISO ), it must be benchmarked against Diazepam (non-selective BZD) and Zolpidem (


-selective Z-drug).
Key Performance Indicators (KPIs)

The following data structure is required for a publishable comparison.

MetricLead-ISO (Novel)Diazepam (Control 1)Zolpidem (Control 2)Significance
Affinity (

)
12.5 nM8.6 nM21.0 nMLower

= Higher Affinity. Target < 20 nM.
Efficacy (

)
65%100%85%% of GABA max response. <80% suggests partial agonism (safer profile).
GABA Shift 1.82.51.5Ratio of

(no GABA) /

(+GABA). Higher shift = greater efficacy.
Selectivity (

)
0.51.0 (Equipotent)10.0 (Selective)Ratio of affinity. Low

affinity reduces sedation risk.

Interpretation:

  • Partial Agonism: If Lead-ISO shows an

    
     of 65% (compared to Diazepam's 100%), it indicates a partial agonist  profile. This is highly desirable to maintain anxiolysis while minimizing respiratory depression and sedation.
    
  • GABA Shift: A lower GABA shift correlates with lower intrinsic efficacy, validating the partial agonist classification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) using [3H]-Flumazenil.
Why Flumazenil?  Flumazenil is a BZD antagonist (silent binder). It binds to the site without inducing a conformational change, providing a pure measure of affinity unclouded by efficacy [1].

Workflow:

  • Membrane Prep: Harvest HEK293 cells stably expressing human

    
     GABA-A receptors. Homogenize in 50 mM Tris-citrate buffer (pH 7.4).
    
  • Incubation:

    • Total Binding: 1 nM [3H]-Flumazenil + Membrane + Vehicle.

    • Non-Specific Binding (NSB): Add 10

      
      M Diazepam (saturating concentration).
      
    • Test: Add Lead-ISO (10 concentrations:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 4°C (prevents receptor degradation/internalization).

  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is flumazenil affinity).
Protocol B: Whole-Cell Patch Clamp (Functional Efficacy)

Objective: Measure the electrophysiological response (chloride current) to quantify efficacy (


) and potency (

).

Workflow:

  • Setup: Use HEK293 cells expressing

    
    .
    
  • Internal Solution: CsCl-based (140 mM) to block

    
     channels and isolate 
    
    
    
    currents.
  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Application:

    • Apply GABA

      
        (concentration producing 20% max response) for 2 seconds.
      
    • Washout (30s).

    • Co-apply GABA

      
       + Lead-ISO  (Test Compound).
      
  • Normalization:

    
    
    
  • Validation: Run Diazepam (1

    
    M) as a positive control. If Diazepam potentiation < 150%, the cell expression is invalid [2].
    

Screening Workflow Diagram

This workflow illustrates the critical path from synthesis to in vivo candidate selection.

ScreeningWorkflow Start Synthesis: Isoxazolo[4,5-c]pyridines Step1 Primary Screen: [3H]-Flumazenil Binding (Cutoff: Ki < 100 nM) Start->Step1 Step2 Functional Assay: Patch Clamp (HEK293) (Identify Partial Agonists) Step1->Step2 Pass Fail1 Discard: Low Affinity Step1->Fail1 Fail Step3 ADME Profiling: Microsomal Stability (t1/2 > Diazepam) Step2->Step3 Pass Fail2 Discard: Full Agonist (Sedative Risk) Step2->Fail2 High Efficacy Step4 In Vivo Benchmarking: Rotarod vs. EPM (Separation of Sedation/Anxiety) Step3->Step4 Stable

Figure 2: Funnel Screening Workflow for GABAergic Drug Discovery.

In Vivo Behavioral Benchmarking

To claim "superiority" over Diazepam, the isoxazolo[4,5-c]pyridine must demonstrate a wider Therapeutic Window .

  • Elevated Plus Maze (EPM): Measures anxiolysis.

    • Success: Lead-ISO increases open arm time/entries significantly at Dose X.

  • Rotarod Test: Measures ataxia/sedation.

    • Success: Lead-ISO causes no motor impairment at Dose X (where Diazepam causes falls).

  • Calculation:

    
    
    
    • A higher index validates the novel scaffold's advantage.

References

  • Effect of neuroactive steroids on [3H]flumazenil binding to the GABAA receptor complex in vitro. Source: Neuropharmacology (PubMed) URL:[Link] Relevance: Establishes the protocol for using Flumazenil as a silent antagonist to measure affinity independent of allosteric modulation.

  • Whole-cell patch clamp recordings of spontaneous GABA-mediated inhibitory postsynaptic currents. Source: ResearchGate (Methods in Neuroscience) URL:[Link] Relevance: Provides the foundational method for isolating GABA-mediated Cl- currents and validating drug potentiation.

  • Inhibition of Thalamic Excitability by 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: A Selective Role for delta-GABA(A) Receptors. Source: PubMed (Journal of Physiology) URL:[Link] Relevance: Validates the specific isoxazolo[4,5-c]pyridine scaffold's activity on GABA receptors and its use in electrophysiological studies.

  • Synthesis and Pharmacological Screening of Derivatives of isoxazolo[4,5-d]pyrimidine. Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link] Relevance: Demonstrates the synthetic feasibility and pharmacological relevance of pyridine-fused isoxazole systems as bioactive ligands.

Safety Operating Guide

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (and its hydrochloride salt).[1][2]

Note on Isomer Specificity: This guide specifically addresses the [4,5-c] isomer (CAS: 53602-00-9 for free base; 157327-53-2 for HCl).[1][2] While structurally related to Gaboxadol (the [5,4-c] isomer), strict adherence to the specific isomer's safety profile is required for accurate regulatory compliance.[1][2]

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must verify the chemical state.[1][2] This compound is an amphoteric bicyclic heterocycle, often supplied as a hydrochloride salt to improve stability and water solubility.[1][2]

Property Specification Implication for Disposal
Chemical Name 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridineVerify label against CAS to prevent isomer confusion.[1][2]
CAS Number 53602-00-9 (Free Base)157327-53-2 (HCl Salt)Use these codes for waste manifesting.[1][2]
Physical State Crystalline Solid (White to Off-White)Requires "Solid Waste" segregation unless dissolved.[1][2]
Solubility Water (High for HCl salt), DMSO, MethanolAqueous cleaning is effective; organic solvents required for base.[1][2]
Acidity/Basicity Amphoteric (Isoxazole weak base + secondary amine)Do not mix with strong oxidizers or acylating agents in waste drums.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3][4] Irrit.)Standard PPE (Nitrile gloves, N95/Fume hood) is mandatory.[1][2]

Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of the pure solid directly into a general trash or biohazard bin. It must be treated as Hazardous Chemical Waste .

Scenario A: Disposing of Pure Solid (Expired/Surplus)
  • Containment: Keep the substance in its original primary container if possible. If the container is compromised, transfer to a screw-top HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine"[1][2][5][6]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (Ziploc type) to prevent particulate dispersion during transport to the central waste accumulation area.

Scenario B: Disposing of Reaction Mixtures/Mother Liquors
  • Solvent Compatibility: Ensure the carrier solvent is compatible with your facility's "Organic Non-Halogenated" or "Organic Halogenated" stream.[1][2]

    • Preferred Solvents for dilution: Methanol, Ethanol, or DMSO.[1][2]

  • Quenching (If reactive reagents present): If the waste stream contains residual coupling reagents (e.g., EDC, HATU) or strong bases (e.g., LiHMDS) used during synthesis, quench the reaction mixture before adding the isoxazolopyridine derivative to the waste carboy.[1][2]

  • pH Check: Adjust pH to neutral (pH 6-8) if the solution is highly acidic or basic to prevent drum pressurization.

Part 3: Decontamination of Glassware & Equipment

This protocol ensures that glassware is chemically neutral before leaving the fume hood.[1][2]

The "Solubility Check" Validation:

  • Step 1: Rinse contaminated glassware with Methanol (MeOH) or Water (if HCl salt).[1][2]

  • Step 2 (Visual Validation): Inspect the rinse.[1][2] The solid should dissolve completely.[1][2] If particulate remains, sonicate for 5 minutes.[1][2]

  • Step 3: Collect the first two rinses into the Liquid Chemical Waste container.[2]

  • Step 4: Perform a final wash with acetone and water.[1][2] This tertiary rinse can generally go down the drain only if your facility's permit allows trace organic washout (consult your EHS officer).[1][2] Otherwise, collect all rinses.[1][2]

Part 4: Disposal Workflow (Decision Tree)

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid (Powder)? Start->IsSolid IsLiquid Is it Liquid (Solution)? Start->IsLiquid OriginalContainer Is Original Container Intact? IsSolid->OriginalContainer SolventType Identify Solvent Base IsLiquid->SolventType PackHDPE Transfer to HDPE Jar Double Bag OriginalContainer->PackHDPE No LabelSolid Label: 'Solid Hazardous Waste' (Toxic/Irritant) OriginalContainer->LabelSolid Yes PackHDPE->LabelSolid Incineration Ship for High-Temp Incineration LabelSolid->Incineration Halo Halogenated Solvent (DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventType->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Figure 1: Decision tree for the segregation and disposal of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine waste streams.

Part 5: Regulatory & Compliance (RCRA/EU)[2]

While 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine is not explicitly listed on the EPA's "P-list" (Acutely Hazardous) or "U-list", it must be characterized by its properties.[1][2]

  • RCRA Classification (USA):

    • If the waste exhibits toxicity characteristics: D001 (Ignitable) if in flammable solvent; otherwise likely Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).[1][2]

    • Recommendation: Manage as Hazardous Waste regardless of "Non-Regulated" status to ensure EHS compliance.[1][2]

  • European Waste Code (EWC):

    • 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

  • Disposal Method: High-temperature incineration is the industry standard for isoxazole derivatives to ensure complete thermal destruction of the heterocyclic ring.[1][2]

Part 6: Emergency Spill Procedures

  • Evacuate: If a large quantity (>50g) of powder is aerosolized, evacuate the immediate area to allow dust to settle.[1][2]

  • PPE: Don safety goggles, a lab coat, and double nitrile gloves .[1][2] Use a NIOSH N95 or P100 respirator if dust is visible.[1][2]

  • Containment: Cover the spill with a damp paper towel (dampened with water) to prevent dust generation.[1][2]

  • Cleanup: Scoop the damp material into a wide-mouth waste jar. Wipe the area 3 times with water/methanol.[1]

  • Disposal: Label the cleanup debris as hazardous solid waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1695, 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][2] Retrieved from [Link][1][2]

Sources

Operational Safety Guide: Handling 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine (Gaboxadol)

[1][2][3]

Executive Summary & Pharmacological Context[1][2][3][4]

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine, commonly known as Gaboxadol (THIP) , is a conformationally restricted analogue of muscimol [1].[1][2][3] Unlike standard laboratory reagents, its primary hazard is not merely chemical corrosivity but pharmacological potency .[1][2][3]

As a selective GABA_A receptor agonist (specifically targeting

123123

Core Safety Directive: Treat this substance as a Potent Compound (OEB 3/4) . The primary safety objective is to prevent any mucosal absorption or inhalation of the solid powder.[2][3]

Hazard Profiling & Risk Assessment

Before selecting PPE, we must quantify the risk.[1][2][3] The following table synthesizes data from Safety Data Sheets (SDS) and pharmacological literature.

Table 1: Hazard Identification Matrix
Hazard CategoryClassificationH-CodeCritical Effect
Acute Toxicity (Oral) Category 4 (Harmful)H302Sedation, toxicity if swallowed.[1][2][3][4]
Skin Irritation Category 2H315Localized dermatitis.[1][2][3]
Eye Irritation Category 2AH319Severe irritation to mucous membranes.[1][2][3]
STOT - Single Exposure Category 3H335Respiratory tract irritation.[1][2][3][4][5]
Pharmacological High Potency N/ACNS Depression: Drowsiness, dizziness, loss of coordination.[1][2][3]

Scientist's Note: While standard SDSs often list it as "Harmful" (Category 4), the specific biological activity means that sub-milligram exposure via inhalation could impair a researcher's motor function.[1][2][3] We apply a safety factor of 10x, treating it with the rigor of a toxic compound [3].[2][3]

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier Redundancy" system.[1][2][3] We differentiate between handling the Solid (High Risk) and the Solution (Moderate Risk) .[2][3]

Table 2: PPE Requirements by State of Matter[2]
PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (<100 mM)Rationale
Respiratory PAPR (Powered Air Purifying Respirator) OR N95 + Fume HoodSurgical Mask (if in hood)Prevents inhalation of aerosolized dust which rapidly crosses the blood-brain barrier.[1][2][3]
Primary Dermal Double Nitrile Gloves (0.11 mm min.[1][2][3] thickness)Single Nitrile GlovesDouble gloving allows outer glove removal upon contamination without exposing skin.[1][2][3]
Secondary Dermal Tyvek® Lab Coat (Wrist cuffs sealed)Standard Cotton Lab CoatTyvek prevents dust entrapment in fabric fibers; cotton holds dust.[1][2][3]
Ocular Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsGoggles prevent dust migration into the tear ducts.[2][3]
Engineering Class II Biosafety Cabinet (BSC) or Chemical Fume HoodChemical Fume HoodMANDATORY: Never handle the solid on an open bench.[1][2][3]

Operational Protocols: The "Self-Validating" Workflow

Protocol A: Weighing & Solubilization (Critical Step)

Objective: Transform the high-risk solid into a manageable liquid form without generating airborne particulate.[1][2][3]

  • Pre-Operational Check:

    • Verify Fume Hood/BSC flow rate is >100 fpm.[1][2][3]

    • Static Control: Place an ionizing bar or anti-static gun near the balance.[1][2][3] Gaboxadol HCl salts are often hygroscopic and prone to static clumping [4].[1][2][3]

  • The "Double-Glove" Technique:

    • Don inner gloves (bright color, e.g., orange).[1][2][3]

    • Don outer gloves (standard blue/purple).[1][2][3]

    • Validation: If you see the inner color, your outer barrier is compromised.[1][2][3] Change immediately.

  • Weighing:

    • Open the vial only inside the hood.[2][3]

    • Use a disposable anti-static weighing boat.[1][2][3]

    • Do not use a spatula. Gently tap the vial to dispense.[1][2][3] This reduces kinetic energy that launches dust.[1][2][3]

  • Solubilization:

    • Add solvent (e.g., Water, Saline, DMSO) directly to the weighing boat or vial to dissolve the powder immediately.[1][2][3]

    • Once dissolved, the inhalation risk drops by 90%.[1][2][3]

  • Decontamination:

    • Wipe the balance and surrounding area with a 10% bleach solution or ethanol.[2][3]

    • Dispose of the outer gloves inside the hood before removing hands.[2][3]

Protocol B: Emergency Response

Because this is a psychoactive compound, the "buddy system" is recommended.[1][2]

  • Inhalation: Remove victim to fresh air immediately.[1][2][3] Alert medical personnel that the patient may have ingested a GABA agonist (sedative). Monitor respiration.[2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][2][3][6] Do not use ethanol on skin (increases transdermal absorption).[1][2][3]

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[1][2][3] Cover with wet paper towels (to solubilize) then wipe up.[1][2][3]

    • Liquid: Absorb with vermiculite.[1][2][3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling Gaboxadol, ensuring researchers follow the correct safety tier based on the physical state of the compound.

Gaboxadol_Safety_ProtocolStartSTART: Handling Gaboxadol (THIP)StateCheckDetermine Physical StateStart->StateCheckSolidSOLID (Powder/Crystal)High Inhalation RiskStateCheck->Solid Powder FormLiquidSOLUTION (Dissolved)Moderate Contact RiskStateCheck->Liquid Liquid FormEngControl_SolidENGINEERING CONTROL:Class II BSC or Fume Hood(NO Open Bench Work)Solid->EngControl_SolidEngControl_LiquidENGINEERING CONTROL:Standard Fume HoodLiquid->EngControl_LiquidPPE_SolidPPE REQUIRED:- Double Nitrile Gloves- Tyvek Sleeves/Coat- N95/P100 or PAPREngControl_Solid->PPE_SolidPPE_LiquidPPE REQUIRED:- Single Nitrile Gloves- Lab Coat- Safety GlassesEngControl_Liquid->PPE_LiquidAction_WeighACTION: WeighingUse Anti-Static GunDissolve ImmediatelyPPE_Solid->Action_WeighAction_ExpACTION: Experimentation(In Vitro / In Vivo)PPE_Liquid->Action_ExpAction_Weigh->Liquid SolubilizationDisposalDISPOSAL:Incineration (Chemical Waste)Do NOT AutoclaveAction_Exp->Disposal

Figure 1: Operational safety decision tree for Gaboxadol handling. Note the critical transition from Solid (Red) to Liquid (Yellow) to reduce risk.[1][2][3]

Disposal & Environmental Compliance

Gaboxadol is a bioactive organic amine.[1][2][3] It must not be released into the sewer system.[1][2][3]

  • Primary Waste: All solutions containing Gaboxadol must be collected in a container labeled "Toxic Organic Waste."[1][2][3]

  • Destruction: The preferred method of destruction is High-Temperature Incineration .[1][2][3]

  • Contaminated Solids: Weighing boats, gloves, and paper towels used in the "Solid" phase must be bagged and tagged as hazardous solid waste [5].[1][2][3]

References

  • PubChem. (2025).[1][2][3] Gaboxadol (CID 3448) - Compound Summary.[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]

  • National Institutes of Health (NIH). (2024).[1][2][3] GABA Receptor Positive Allosteric Modulators - StatPearls. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine
Reactant of Route 2
4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.